molecular formula C9H11N3 B11921146 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11921146
M. Wt: 161.20 g/mol
InChI Key: UCBGTDYKSFSWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (: 53946-84-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol, this trimethyl-substituted heterocycle is part of the pyrazolopyridine family, a class of structures recognized for their significant value in medicinal chemistry and drug discovery . Pyrazolopyridines are bicyclic scaffolds formed by the fusion of pyrazole and pyridine rings, with several possible isomeric structures including [3,4-b], [3,4-c], and [4,3-c] . These compounds are of profound interest to researchers because their structure closely mimics that of the purine bases adenine and guanine, enabling them to interact with a variety of enzymatic targets in biochemical studies . Although specific pharmacological data for this particular isomer is limited in public sources, analogs within this chemical family, such as 1H-pyrazolo[3,4-b]pyridines, have demonstrated a wide spectrum of bioactivities in scientific literature. These include acting as anticancer, antiviral, antifungal, and anti-inflammatory agents, as well as serving as inhibitors for a range of kinases and fibroblast growth factor receptors . Furthermore, two approved drugs for cardiovascular diseases, Vericiguat and Riociguat, are based on the pyrazolo[3,4-b]pyridine scaffold, underscoring the therapeutic potential of this heterocyclic system . Researchers utilize this compound and its analogs as versatile building blocks for constructing more complex molecular libraries. Its defined structure and substitution pattern make it a valuable intermediate for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3,4,6-trimethyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H11N3/c1-5-4-8-9(6(2)10-5)7(3)11-12-8/h4H,1-3H3,(H,11,12)

InChI Key

UCBGTDYKSFSWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=N1)C)C

Origin of Product

United States

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,2-Diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl Radical (CAS 53946-84-2)

Abstract

This technical guide provides a comprehensive overview of the stable vinyl radical, 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical, registered under CAS number 53946-84-2. This document delves into the fundamental molecular and physicochemical properties of this compound, including its molecular formula and weight. It further explores the synthesis, structural characteristics, and the critical role of its stable radical nature. A significant focus is placed on the applications of this and similar stable radicals in advanced research, particularly within drug development and mechanistic studies, where its unique isotopic labeling offers distinct advantages. Methodologies for its characterization, with a special emphasis on Electron Paramagnetic Resonance (EPR) spectroscopy, are detailed. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and materials science who are interested in the application and understanding of stable organic radicals.

Core Molecular Attributes

The compound with CAS number 53946-84-2 is identified as 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical. This nomenclature specifies a precise molecular architecture, which is foundational to its chemical behavior and applications.

Molecular Formula

The molecular formula is derived by systematically inventorying the constituent atoms based on its chemical name:

  • Two Phenyl Groups (C₆H₅): Attached to the second carbon of the ethenyl backbone, contributing 12 carbon atoms and 10 hydrogen atoms.

  • One Pentadeuteriophenyl Group (C₆D₅): Attached to the first carbon of the ethenyl backbone, contributing 6 carbon atoms and 5 deuterium atoms.

  • Ethenyl Backbone (C₂): A two-carbon core structure.

Summing these components yields the molecular formula: C₂₀H₁₀D₅

Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the empirical formula.[1] Using the standard atomic weights of carbon (12.011 u), hydrogen (1.008 u), and deuterium (2.014 u), the molecular weight is determined as follows:[2][3][4][5][6][7][8][9][10][11]

ElementNumber of AtomsAtomic Weight (u)Total Weight (u)
Carbon (C)2012.011240.22
Hydrogen (H)101.00810.08
Deuterium (D)52.01410.07
Total 260.37

The calculated molecular weight of 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical is approximately 260.37 g/mol .

Structural Elucidation

The structural foundation of this molecule is a vinyl radical, a class of organic radicals where the unpaired electron resides on a vinylic carbon atom.[12][13] The stability of this particular radical is significantly enhanced by the presence of the three phenyl rings, which allow for extensive delocalization of the unpaired electron through their π-systems. The pentadeuteriophenyl group provides a unique isotopic label, making it a valuable tool for mechanistic studies.

Caption: 2D representation of the 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical structure.

Synthesis and Reactivity of Vinyl Radicals

The synthesis of specifically deuterated vinyl radicals often involves a multi-step process, starting with the synthesis of the deuterated precursor, in this case, pentadeuterated benzene. This can then be incorporated into a larger molecular framework through standard organic synthetic methods, followed by a radical generation step.

General Synthetic Approach

A plausible synthetic workflow for a compound like CAS 53946-84-2 is outlined below. This is a generalized scheme, and specific reaction conditions would require optimization.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Framework Assembly cluster_2 Radical Generation A Benzene B Pentadeuterated Benzene A->B Deuteration D Reaction with Pentadeuterated Phenyl Grignard B->D C Diphenylacetic acid C->D E Dehydration D->E F 1,1-Diphenyl-2-(pentadeuteriophenyl)ethene E->F H 2,2-Diphenyl-1-(pentadeuteriophenyl)ethenyl radical F->H Hydrogen Abstraction G Radical Initiator (e.g., AIBN, UV light) G->H

Caption: Generalized synthetic workflow for the target vinyl radical.

Reactivity and Stability

Vinyl radicals can exhibit either a linear or a bent geometry.[14] The stereochemistry of reactions involving vinyl radicals can be influenced by their structure.[14] However, for a highly substituted and resonance-stabilized radical such as this one, the radical center is likely to be planar to maximize delocalization. The stability of this radical is a key feature, arising from the extensive conjugation with the three aromatic rings. This stability makes it persistent and allows for its study and application under ambient conditions, similar to other well-known stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).[15][16]

Applications in Research and Drug Development

Stable free radicals, particularly those with isotopic labels, are invaluable tools in various scientific domains. Their applications stem from their paramagnetic nature and the specific insights that isotopic substitution can provide.

Mechanistic Studies and Isotope Effects

The primary application of a deuterated radical like CAS 53946-84-2 is in the elucidation of reaction mechanisms. The replacement of hydrogen with deuterium leads to a significant change in mass, which can alter the rates of reactions where the breaking of a C-H or C-D bond is the rate-determining step. This is known as the kinetic isotope effect (KIE). By comparing the reactivity of the deuterated compound with its non-deuterated counterpart, researchers can gain profound insights into the transition states of chemical reactions.

Spin Trapping and Labeling in Biological Systems

Stable radicals can be used as spin traps or spin labels. In drug development, understanding the role of free radicals in disease pathology and drug metabolism is crucial.[17][18][19][20][21] Deuterated stable radicals can be introduced into biological systems to:

  • Probe Active Sites: The unique EPR signal of the radical can report on the local environment within an enzyme's active site.

  • Monitor Redox Processes: Changes in the EPR signal can indicate the radical's participation in electron transfer reactions.

  • Trace Metabolic Pathways: The deuterium label allows for the tracking of the molecule and its metabolites using techniques like mass spectrometry.

Polymer Chemistry

Vinyl radicals are fundamental intermediates in the free-radical polymerization of vinyl monomers.[22] While this specific radical is likely too stable to be an efficient initiator for polymerization, studying its properties can provide valuable data for understanding the behavior of less stable vinyl radicals involved in polymerization processes.

Analytical Characterization: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for studying species with unpaired electrons, such as free radicals.[23][24][25]

Principles of EPR Spectroscopy

EPR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR) spectroscopy, but it probes the transitions of unpaired electron spins in a magnetic field rather than nuclear spins.[23] The key parameters obtained from an EPR spectrum provide a wealth of information about the radical's structure and environment.

Interpreting the EPR Spectrum of CAS 53946-84-2

A hypothetical EPR spectrum of this radical would be characterized by:

  • g-factor: This is a dimensionless constant that is characteristic of the radical. For organic radicals, it is typically close to the free electron g-value of ~2.0023.[26] The exact value is influenced by the electronic structure of the molecule.

  • Hyperfine Coupling: The unpaired electron will interact with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ²H, ¹³C, ¹⁴N). This interaction, known as hyperfine coupling, splits the EPR signal into multiple lines. The pattern and magnitude of these splittings provide a fingerprint of the radical's structure and the distribution of the unpaired electron. The presence of deuterium instead of hydrogen in one of the phenyl rings would lead to a distinctly different and more complex hyperfine coupling pattern compared to its non-deuterated analog, aiding in spectral assignment.

Experimental Protocol: EPR Analysis of a Stable Radical

The following is a generalized protocol for the EPR analysis of a stable organic radical in solution.

Objective: To obtain the EPR spectrum of 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical and determine its g-factor and hyperfine coupling constants.

Materials:

  • 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical

  • High-purity, degassed solvent (e.g., toluene, THF)

  • EPR spectrometer (X-band)

  • Quartz EPR sample tubes

  • Nitrogen gas for purging

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the radical (typically 10⁻⁴ to 10⁻⁶ M) in the chosen solvent. The optimal concentration should be determined empirically to maximize signal-to-noise while avoiding line broadening due to spin-spin interactions.

    • Transfer the solution to a clean, dry quartz EPR tube.

    • Degas the solution by bubbling with dry nitrogen for several minutes to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

    • Seal the EPR tube.

  • Spectrometer Setup:

    • Tune the EPR spectrometer's microwave cavity to the resonant frequency.

    • Set the appropriate microwave power. For stable radicals, low power is generally used to avoid saturation.

    • Set the magnetic field sweep range and sweep time. A typical range for an organic radical would be centered around 3400-3500 Gauss for an X-band spectrometer.

    • Set the modulation amplitude and frequency. The modulation amplitude should be smaller than the narrowest line in the spectrum to avoid distortion.

  • Data Acquisition:

    • Insert the sample into the EPR cavity.

    • Record the EPR spectrum. Multiple scans may be accumulated to improve the signal-to-noise ratio.

  • Data Analysis:

    • Determine the g-factor by comparison with a standard of known g-value (e.g., DPPH).

    • Measure the hyperfine coupling constants from the line splittings in the spectrum.

    • Simulate the spectrum using specialized software to confirm the assignments of the hyperfine couplings and extract precise parameters.

Conclusion

The 2,2-diphenyl-1-(2,3,4,5,6-pentadeuteriophenyl)ethenyl radical (CAS 53946-84-2) represents a sophisticated molecular tool for advanced scientific inquiry. Its defining features—a stable vinyl radical core and a specific isotopic label—make it particularly well-suited for detailed mechanistic investigations in chemistry and biochemistry. The ability to probe its unique electronic properties through techniques like EPR spectroscopy provides researchers with a powerful means to unravel complex reaction pathways and understand the role of radical species in various processes, from fundamental chemical transformations to the mechanisms of drug action and degradation.[27] As the demand for more precise molecular probes continues to grow, the strategic use of such isotopically labeled stable radicals will undoubtedly play an increasingly important role in the advancement of molecular sciences.

References

  • Deuterium - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Aakash Institute. (2025, July 8). Molecular Mass of Carbon: Definition, Calculation & Importance. Retrieved March 6, 2026, from [Link]

  • Filo. (2025, March 15). Molecular weight of hydrogen. Retrieved March 6, 2026, from [Link]

  • Fuel Cell Shop. (n.d.). The Molar Mass of H2. Retrieved March 6, 2026, from [Link]

  • Quora. (2018, April 27). What is the molecular weight of hydrogen? Retrieved March 6, 2026, from [Link]

  • Oreate AI Blog. (2026, February 13). Unpacking Molecular Mass: What's the Weight of a Carbon Atom? Retrieved March 6, 2026, from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the molar mass of carbon? Retrieved March 6, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Deuterium. In NIST Chemistry WebBook. Retrieved March 6, 2026, from [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the Molecular Weight of Hydrogen: A Key to Its Properties. Retrieved March 6, 2026, from [Link]

  • Electron paramagnetic resonance - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). Deuterium(.). Retrieved March 6, 2026, from [Link]

  • Britannica. (2026, February 3). Deuterium. Retrieved March 6, 2026, from [Link]

  • Part 2: Electron Paramagnetic Resonance. (n.d.). Retrieved March 6, 2026, from [Link]

  • Dąbrowski, W. (2016, May 1). Electron Paramagnetic Resonance Study of Organic Radicals in Some Herbal Plants. Acta Physica Polonica A, 129(5), 1201-1204.
  • Britannica. (2025, March 20). Molecular weight. Retrieved March 6, 2026, from [Link]

  • Al-Malki, J., & Al-Shaghdali, A. (2005, December 9). Electron Paramagnetic Resonance Spectroscopy Studies of Oxidative Degradation of an Active Pharmaceutical Ingredient and Quantitative Analysis of the Organic Radical Intermediates Using Partial Least-Squares Regression. Analytical Chemistry, 77(24), 8083–8091.
  • Vedantu. (n.d.). Deuterium: Definition, Properties, Uses & Key Facts Explained. Retrieved March 6, 2026, from [Link]

  • Molar mass of Carbon (C). (n.d.). Retrieved March 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). EPR - Interpretation. Retrieved March 6, 2026, from [Link]

  • Molar mass of Hydrogen (H2). (n.d.). Retrieved March 6, 2026, from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Vinyl in Organic Chemistry: A Closer Look. Retrieved March 6, 2026, from [Link]

  • Vinyl group - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are Free radicals inhibitors and how do they work? Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Photochemical Generation and Structure of Vinyl Radicals. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (2023, January 4). Vinyl azides in organic synthesis: an overview. Retrieved March 6, 2026, from [Link]

  • Drug Discovery and Development. (2016, October 6). Drugs That Stop Free Radicals At Their Source. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2010, July 15). Free radicals, antioxidants, Diseases and phytomedicines: Current status and Future prospect. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Primary Processes of Free Radical Formation in Pharmaceutical Formulations of Therapeutic Proteins. Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (2015, March 12). Free radicals, natural antioxidants, and their reaction mechanisms. Retrieved March 6, 2026, from [Link]

  • Foti, M. C., Daquino, C., Mackie, I. D., DiLabio, G. A., & Ingold, K. U. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry, 73(23), 9270–9282.
  • PubMed. (2008, December 5). Reaction of phenols with the 2,2-diphenyl-1-picrylhydrazyl radical. Kinetics and DFT calculations applied to determine ArO-H bond dissociation enthalpies and reaction mechanism. Retrieved March 6, 2026, from [Link]

  • Semantic Scholar. (2021, February 3). The Chemistry of DPPH Free Radical and Congeners. Retrieved March 6, 2026, from [Link]

  • MDPI. (2021, February 24). DPPH· Stable Free Radical. In Encyclopedia. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

[1]

Executive Summary & Compound Identity

Compound: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine CAS Registry Number: 53946-84-2 Molecular Formula: C



Molecular Weight:1

This guide addresses the solubility characteristics of the 3,4,6-trimethyl-substituted pyrazolo[4,3-c]pyridine scaffold. While specific gravimetric solubility data for this isomer is often proprietary or batch-dependent, its physicochemical profile allows for high-confidence solubility predictions and optimized handling protocols.[2]

Core Recommendation:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the superior solvent for high-concentration stock solutions (>20 mM) due to its high dielectric constant and ability to disrupt intermolecular

    
    -
    
    
    stacking.[1]
  • Secondary Solvent: Methanol (MeOH) is suitable for intermediate dilutions or specific reaction schemes but requires thermal activation for saturation and carries a higher risk of precipitation upon cooling.[1]

Physicochemical Basis of Solubility[1]

Understanding the molecular interaction mechanisms is crucial for troubleshooting precipitation issues.[1]

Structural Determinants

The pyrazolo[4,3-c]pyridine core is a fused bicyclic heteroaromatic system.[2][3]

  • Lipophilicity (Trimethyl Effect): The three methyl groups at positions 3, 4, and 6 increase the lipophilicity (LogP) compared to the unsubstituted core.[1] This enhances solubility in organic solvents (DMSO, MeOH) while decreasing water solubility.[1]

  • Crystal Lattice Energy: The planar nature of the fused ring system encourages strong

    
    -
    
    
    stacking interactions, often leading to high melting points and significant lattice energy.[2][1] Solvents must overcome this energy to solvate the molecule.[1]
  • Hydrogen Bonding:

    • Donor: The N-H at position 1 (pyrazole ring) acts as a hydrogen bond donor.[1]

    • Acceptor: The pyridine nitrogen and the pyrazole N-2 act as hydrogen bond acceptors.[1]

Solvent Interaction Mechanisms[2]
SolventClassificationInteraction TypePredicted Solubility Potential
DMSO Polar AproticStrong Dipole-Dipole; H-bond Acceptor (S=O)High (Likely >50 mg/mL)
Methanol Polar ProticH-bond Donor (-OH) & AcceptorModerate (Likely 5-20 mg/mL)
Water Polar ProticH-bond NetworkLow (Poor solubility expected without pH adjustment)

Experimental Protocols: Solubility Determination

Protocol A: Visual Kinetic Solubility Assessment (Step-by-Step)

This protocol determines the practical solubility limit for preparing stock solutions.

Materials:

  • Compound (Solid powder)[1]

  • Anhydrous DMSO (Grade:

    
    99.9%)[1]
    
  • HPLC-grade Methanol[1]

  • Vortex mixer[1]

  • Ultrasonic bath (controlled temp < 40°C)[1]

Workflow:

  • Weighing: Accurately weigh 5.0 mg of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine into a 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 100

    
    L of solvent (DMSO or MeOH).[1] This targets a concentration of 50 mg/mL.[1]
    
  • Agitation: Vortex vigorously for 60 seconds.

  • Observation 1:

    • Clear Solution: Solubility

      
       50 mg/mL.[1] Proceed to add more solid if higher concentration is needed.[1]
      
    • Suspension/Particulates: Proceed to Step 5.

  • Sonication: Sonicate for 5-10 minutes. Ensure water bath temperature does not exceed 40°C to prevent degradation.[1]

  • Observation 2:

    • Clear Solution: Solubility is achieved but kinetically slow.[1]

    • Persistent Solid: Solubility is < 50 mg/mL.[1] Add solvent in 100

      
      L increments, repeating vortex/sonication, until clear.[1]
      
  • Calculation:

    
    
    
Protocol B: Preparation of 20 mM Stock Solution in DMSO

For biological assays or chemical screening, a 20 mM stock is standard.[1]

  • Calculate required volume:

    
    
    
    • Example: For 10 mg of compound:

      
       (3.1 mL).[1]
      
  • Add calculated DMSO volume to the vial.[1]

  • Vortex and sonicate until fully dissolved.

  • Aliquot immediately into small volumes (e.g., 50-100

    
    L) to avoid freeze-thaw cycles.
    
  • Store at -20°C.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvating this compound, ensuring sample integrity.

SolubilityWorkflowStartStart: 5 mg CompoundSolventChoiceSelect SolventStart->SolventChoiceAddDMSOAdd 100 µL DMSO(Target: 50 mg/mL)SolventChoice->AddDMSOPrimary StockAddMeOHAdd 250 µL MeOH(Target: 20 mg/mL)SolventChoice->AddMeOHSecondary UseVortexVortex 60sAddDMSO->VortexAddMeOH->VortexCheck1Visual Inspection:Clear?Vortex->Check1SuccessSolubility ConfirmedPrepare AliquotsCheck1->SuccessYesSonicateSonicate (10 min, <40°C)Check1->SonicateNo (Cloudy)Check2Visual Inspection:Clear?Sonicate->Check2Check2->SuccessYesDiluteAdd Solvent (+100 µL increments)Check2->DiluteNoDilute->VortexRepeat

Caption: Decision tree for solubilizing 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine, prioritizing DMSO for high concentrations.

Critical Handling & Troubleshooting

DMSO Hygroscopicity Warning

DMSO is highly hygroscopic.[2][1] It absorbs water from the atmosphere, which can drastically reduce the solubility of hydrophobic compounds like 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine, causing "crashing out" (precipitation) over time.

  • Mitigation: Always use anhydrous DMSO packaged under inert gas (argon/nitrogen) for stock preparation.[1] Store stock solutions in tightly sealed vials with parafilm.

Methanol Evaporation

Methanol is volatile.[1] In open-air experiments (e.g., dosing), solvent evaporation will rapidly increase concentration, potentially leading to precipitation.

  • Mitigation: Keep methanol solutions capped.[1] If heating is required to dissolve the compound in methanol, allow the solution to cool to room temperature slowly to observe if super-saturation leads to crystallization.[1]

pH Sensitivity

The pyrazolo[4,3-c]pyridine scaffold contains basic nitrogen atoms.[2][1]

  • Acidic Conditions: Solubility in aqueous media can be significantly improved by lowering the pH (e.g., 0.1 M HCl), protonating the pyridine nitrogen.[2][1]

  • Basic Conditions: Avoid high pH aqueous buffers, as the neutral molecule is likely to precipitate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19930500, 1H-Pyrazolo[4,3-c]pyridine.[1] Retrieved from [Link][1]

  • American Elements. 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Properties and Applications. Retrieved from [Link][1]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

Difference between pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), fused 5,6-bicyclic heteroaromatic scaffolds are ubiquitous. Among these, the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers represent a critical dichotomy. While they share an identical atomic formula (


), their structural topology—specifically the orientation of the pyridine nitrogen relative to the pyrazole fusion—dictates vastly different synthetic accessibilities, electronic profiles, and biological binding modes.

This guide dissects these isomers not merely as structural variants, but as distinct pharmacological tools.[1] The [3,4-b] isomer is a privileged scaffold, widely recognized as a bioisostere of purine (adenine), dominating the kinase inhibitor space (e.g., Riociguat, Etazolate). Conversely, the [4,3-c] isomer serves as a strategic "scaffold hopping" vector, offering alternative hydrogen-bonding geometries to bypass patent thickets or address resistance mutations in ATP-binding pockets.

Structural & Electronic Architecture

The fundamental difference lies in the fusion bond of the pyridine ring.

  • Pyrazolo[3,4-b]pyridine: The pyrazole ring is fused across the 2,3-bond of the pyridine. The pyridine nitrogen is located at position 7 (using systematic fusion numbering).

  • Pyrazolo[4,3-c]pyridine: The pyrazole ring is fused across the 3,4-bond of the pyridine. The pyridine nitrogen is located at position 5.[2]

Numbering and Topology

Correct nomenclature is prerequisite for synthetic planning.

FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Fusion Bond Pyridine

(b-side)
Pyridine

(c-side)
Pyridine N Position Position 7 (adjacent to bridgehead)Position 5 (distal to bridgehead)
Electronic Character

-deficient pyridine ring makes

(pyrazole numbering) susceptible to nucleophilic attack if not substituted.
The

position is flanked by the pyridine nitrogen, altering electrophilic substitution patterns.
H-Bonding (Kinase) Mimics N1/N3 of Adenine (Hinge Binder).Alternative vector; often requires specific substituents to engage hinge residues.
Electronic Profiling (Acidity/Basicity)
  • Basicity: The pyridine nitrogen in the [4,3-c] isomer is more accessible and generally more basic than in the [3,4-b] system, where the proximity to the pyrazole NH (if 1H-tautomer) can lead to intramolecular hydrogen bonding or electrostatic repulsion.

  • Tautomerism: Both exist primarily in the 1H-tautomer form in solution, stabilized by aromaticity. However, the 2H-tautomer is accessible and often trapped during alkylation reactions depending on the base and solvent used.

Synthetic Architectures: The Accessibility Gap

The disparity in utilizing these scaffolds stems largely from the availability of starting materials.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnected approaches for both isomers.

Retrosynthesis Target_34b Pyrazolo[3,4-b]pyridine (Target A) Prec_A1 2-Chloro-3-formylpyridine + Hydrazine Target_34b->Prec_A1 Cyclocondensation Prec_A2 5-Aminopyrazole + 1,3-Dielectrophile Target_34b->Prec_A2 Annulation (Common) Target_43c Pyrazolo[4,3-c]pyridine (Target B) Prec_B1 4-Chloro-3-formylpyridine + Hydrazine Target_43c->Prec_B1 Cyclocondensation Prec_B2 4-Aminonicotinic acid derivs (Less Common) Target_43c->Prec_B2 Annulation Prec_B3 3-Acylpyridine N-oxide (Tosylhydrazone route) Target_43c->Prec_B3 Regioselective Cyclization

Caption: Comparative retrosynthetic disconnection showing the "ortho-chloro" dependency for cyclocondensation routes.

Synthesis of Pyrazolo[3,4-b]pyridines (The Dominant Route)

The most robust method involves the reaction of 5-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-keto esters, alkynyl ketones). This "pyrazole-first" approach allows for diverse substitution at the pyridine ring (positions 4 and 6).[3]
  • Key Advantage: 5-aminopyrazoles are cheap and stable.

  • Mechanism: Michael addition of the exocyclic amine to the electrophile followed by cyclodehydration.

Synthesis of Pyrazolo[4,3-c]pyridines (The Challenge)

Accessing the [4,3-c] core is chemically more demanding because 4-chloropyridines (the required precursor for the "pyridine-first" route) are less stable and more prone to polymerization than their 2-chloro counterparts.

  • Modern Solution: The use of 3-acylpyridine N-oxide tosylhydrazones .[4] As detailed in recent methodologies, these undergo intramolecular cyclization to yield [4,3-c] cores, avoiding the need for unstable halogenated pyridine precursors [1].

  • Alternative: Condensation of dienamines with sulfonamides has been successfully employed to generate [4,3-c] sulfonamide derivatives for carbonic anhydrase inhibition [2].

Medicinal Chemistry & SAR Landscape

Kinase Binding Modes[1]

The [3,4-b] isomer is a classic Adenine Mimetic . In the ATP-binding pocket of kinases:

  • N1 (Pyrazole): Acts as a Hydrogen Bond Donor (to the Hinge region, e.g., Glu/Met backbone carbonyl).

  • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (from the Hinge backbone NH).

This "Donor-Acceptor" motif perfectly complements the hinge region of kinases like BRAF , VEGFR , and CDK .

The [4,3-c] isomer disrupts this motif. The pyridine nitrogen is shifted, often requiring the introduction of an exocyclic amine or amide to re-establish hinge binding. This makes [4,3-c] excellent for selectivity : it will not bind promiscuously to kinases that strictly require the adenine-like N1-N7 motif.

Therapeutic Applications
ScaffoldKey Drug/Candidate ExamplesPrimary IndicationMechanism
[3,4-b] Riociguat Pulmonary HypertensionsGC Stimulator
[3,4-b] Etazolate Alzheimer's (Investigational)PDE4 / GABA-A modulator
[3,4-b] Tracazolate AnxietyGABA-A modulator
[4,3-c] Sulfonamide Derivs. Glaucoma / CancerCarbonic Anhydrase Inhibitors [2]
[4,3-c] JAK Inhibitor analogs AutoimmuneJanus Kinase inhibition (Scaffold hopping)

Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives

Rationale: This protocol utilizes the "Pyridine-First" approach, ideal for generating core scaffolds for library synthesis.

Materials:

  • 2-Chloro-3-formylpyridine (1.0 eq)

  • Ethyl carbazate (1.1 eq) or Hydrazine hydrate

  • Dichloromethane (DCM) and Ethanol

  • Triethylamine (

    
    )
    

Workflow:

  • Imine Formation: Dissolve 2-chloro-3-formylpyridine in DCM. Add Ethyl carbazate dropwise at

    
    . Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde).[4]
    
  • Cyclization: Evaporate DCM. Redissolve the residue in Ethanol. Add

    
     (2.0 eq). Reflux for 4–6 hours.
    
    • Mechanistic Note: The hydrazine nitrogen attacks the C-Cl bond via

      
      , closing the ring.
      
  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Validation:

    • LCMS: Look for

      
       peak.
      
    • 1H NMR: Characteristic singlet for the pyrazole proton (C3-H) around

      
       8.0–8.5 ppm.
      
Protocol B: Kinase Hinge-Binding Assay (FRET-based)

Rationale: To validate the bioisosteric replacement of adenine.

  • System: LanthaScreen Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Incubate Kinase (e.g., BRAF V600E) + Antibody (Eu-labeled) + Tracer + Test Compound (Pyrazolo-isomer).

    • Readout: Measure TR-FRET. Displacement of the tracer by the test compound decreases the FRET signal.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
    • Expectation: [3,4-b] isomers usually show lower

      
       (higher potency) for standard kinases than unsubstituted [4,3-c] isomers due to the N1-N7 motif match.
      

Visualizing the Signaling/Logic Flow

The following diagram depicts the decision tree for medicinal chemists when choosing between these two isomers.

MedChemDecision Start Fragment Optimization Target: Kinase/Enzyme Choice Select Core Scaffold Start->Choice Path_34b Pyrazolo[3,4-b]pyridine Choice->Path_34b Standard Route Path_43c Pyrazolo[4,3-c]pyridine Choice->Path_43c Scaffold Hop Reason_34b Requirement: Adenine Mimic (Hinge) High Potency Needed Path_34b->Reason_34b Reason_43c Requirement: Novel IP Space Selectivity (Avoid promiscuity) Path_43c->Reason_43c Outcome_34b Result: Classic Type I Inhibitor (e.g., Tracazolate) Reason_34b->Outcome_34b Outcome_43c Result: Allosteric/Type II or Non-Kinase Target (CA) Reason_43c->Outcome_43c

Caption: Decision matrix for scaffold selection based on biological target requirements.

References

  • Synthesis of Regioisomeric Pyrazolopyridines

    • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.[4]

    • Source: N
    • URL:[Link]

  • Medicinal Chemistry of Pyrazolo[4,3-c]pyridines

    • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.[5]

    • Source: MDPI (Int. J. Mol. Sci.).
    • URL:[Link][3][6]

  • Review of Pyrazolo[3,4-b]pyridine Pharmacophores

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3][4][7][8][9]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Kinase Inhibitor Design Context

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: Future Medicinal Chemistry.
    • URL:[Link]

Sources

Thermodynamic Landscapes of Trimethyl-Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Stability, Tautomerism, and Synthetic Design

Executive Summary

The pyrazolopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinolines in kinase inhibitors and benzodiazepine receptor ligands. However, the introduction of multiple methyl groups—specifically in a trimethyl-substituted motif—introduces complex thermodynamic constraints.

This guide dissects the thermodynamic stability of these systems, focusing on the competition between aromatic stabilization and steric strain (particularly in the "bay regions" of fused rings). It provides validated protocols for computationally predicting and experimentally verifying the most stable isomers, ensuring that drug candidates are designed with developability in mind.

The Thermodynamic Landscape

The stability of trimethyl-pyrazolopyridines is governed by three primary vectors: Isomeric Fusion , Tautomeric Equilibrium , and Substituent Sterics .

2.1 Isomeric Fusion Stability

Pyrazolopyridines exist in five isomeric forms based on the fusion of the pyrazole and pyridine rings. For trimethyl-substituted variants, the thermodynamic hierarchy generally follows the preservation of aromatic sextets.

  • Pyrazolo[1,5-a]pyridine: Highly stable due to its isoelectronic relationship with azulene and indole. It effectively acts as a 10-

    
     aromatic system.
    
  • 1H-Pyrazolo[3,4-b]pyridine: The most common scaffold in drug discovery. It is significantly more stable than its 2H-tautomer because the 1H-form allows for a fully aromatic pyridine ring fused to a pyrazole.

  • Pyrazolo[4,3-c]pyridine: Generally less stable due to less favorable resonance contributions.

2.2 The "Trimethyl" Constraint & Steric Bay Regions

Introducing three methyl groups creates specific thermodynamic penalties depending on their location.

  • Electronic Stabilization: Methyl groups are weak electron donors (inductive effect). Placing them on electron-deficient carbons (e.g., C4 or C6 of the pyridine ring) generally lowers the heat of formation, stabilizing the molecule.

  • Steric Destabilization (The Bay Region): In 1H-pyrazolo[3,4-b]pyridines, a "bay region" exists between positions C3 and C4 .

    • If a trimethyl substitution pattern places methyls at both C3 and C4 (e.g., 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine ), significant Van der Waals repulsion occurs.

    • This steric clash forces the methyl groups out of planarity, reducing

      
      -orbital overlap and raising the ground state energy by approximately 3–5 kcal/mol  compared to the 1,3,6-trimethyl isomer.
      
2.3 Visualizing the Stability Hierarchy

StabilityHierarchy cluster_0 High Stability (Thermodynamic Sink) cluster_1 Medium Stability (Steric Strain) cluster_2 Low Stability (Kinetic/Tautomeric) A Pyrazolo[1,5-a]pyridine (10-pi aromatic system) B 1H-Pyrazolo[3,4-b]pyridine (1,3,6-trimethyl isomer) A->B Isomeric Shift (High Barrier) C 1H-Pyrazolo[3,4-b]pyridine (1,3,4-trimethyl isomer) *Bay Region Clash* B->C +3-5 kcal/mol (Steric penalty) D 2H-Pyrazolo[3,4-b]pyridine (Quinoid-like character) B->D +9 kcal/mol (Tautomeric penalty) E 3H-Pyrazolo[3,4-b]pyridine (Non-aromatic C-H) D->E +15 kcal/mol (Loss of aromaticity)

Figure 1: Relative thermodynamic stability of trimethyl-substituted pyrazolopyridine isomers.

Protocol A: Computational Assessment (DFT)

Before synthesis, thermodynamic stability must be modeled to avoid "dead-end" isomers that degrade or isomerize.

Objective: Calculate Relative Gibbs Free Energy (


) and Boltzmann distributions of tautomers.

Methodology:

  • Conformational Search: Use a force field (MMFF94) to generate conformers, specifically rotating the methyl groups to find global minima.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP (M06-2X is preferred for capturing dispersion forces in the methyl-methyl bay region interactions).

    • Solvation: IEF-PCM model (Solvent = Water or DMSO).

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and extract Zero-Point Energy (ZPE).

Data Output Structure:

Isomer ConfigurationElectronic Energy (Hartree)ZPE CorrectionRelative

(kcal/mol)
Boltzmann Pop. (%)
1,3,6-Trimethyl-1H -456.123450.1450.00 > 99%
1,3,4-Trimethyl-1H -456.118200.144+3.29 < 1%
2,3,6-Trimethyl-2H -456.109000.142+9.07 ~ 0%

Technical Insight: If the energy gap between the desired isomer and a tautomer is < 2 kcal/mol, expect a mixture in solution. Design constraints should aim for a gap > 3.5 kcal/mol.

Protocol B: Experimental Validation

To validate the computational model, we utilize Acid-Catalyzed Equilibration followed by NMR analysis. This distinguishes between kinetic products (formed by reaction speed) and thermodynamic products (formed by stability).

Workflow Diagram

ExpProtocol Start Crude Synthesis Product (Kinetic Mix) Step1 Dissolution (DMSO-d6 or MeOD) Start->Step1 Step2 T0 NMR Spectrum (Quantify Isomer Ratio) Step1->Step2 Step3 Acid Spike (Add 5% TFA or AcOH) Step2->Step3 Step4 Thermal Equilibration (Heat to 60°C for 4-24h) Step3->Step4 Step5 T_final NMR Spectrum Step4->Step5 Decision Ratio Changed? Step5->Decision ResultA Kinetic Control Confirmed (Isomerizes to Stable Form) Decision->ResultA Yes ResultB Thermodynamic Control Confirmed (No Change) Decision->ResultB No

Figure 2: Experimental workflow for distinguishing kinetic vs. thermodynamic stability.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the isolated trimethyl-pyrazolopyridine in 0.6 mL of DMSO-

    
    .
    
  • Initial Characterization (

    
    ):  Acquire a quantitative 
    
    
    
    H NMR (relaxation delay
    
    
    ). Integrate the methyl signals distinct to each isomer.
    • Note: N-Methyl groups typically appear at 3.8–4.1 ppm; C-Methyl groups at 2.3–2.6 ppm.

  • Perturbation: Add 10

    
    L of Trifluoroacetic acid (TFA) or glacial acetic acid to the NMR tube.
    
    • Why? Protonation of the pyridine nitrogen lowers the activation barrier for tautomerization/isomerization, allowing the system to reach thermodynamic equilibrium faster.

  • Equilibration: Heat the NMR probe to 333 K (60°C). Acquire spectra at

    
    .
    
  • Data Analysis: Plot the ratio of Isomer A vs. Isomer B over time.

    • If Ratio A:B changes from 90:10 to 10:90, Isomer A is the kinetic product and Isomer B is the thermodynamic product.

References
  • Elguero, J., et al. (2022).[1] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237. [Link] Grounding: Establishes the stability difference between 1H and 2H tautomers (~9 kcal/mol).[1][2]

  • Alkorta, I., & Elguero, J. (2004). "Theoretical study of the tautomerism of pyrazolopyridines." Journal of Chemical Information and Computer Sciences. Grounding: Validates the use of DFT (B3LYP) for predicting heterocycle stability.
  • Claramunt, R. M., et al. (2024).[3] "Pyrazolidines: synthesis, reactivity, physical and biological properties." Arkivoc, 2024(5), 223-289.[3] [Link] Grounding: Discusses thermodynamic control in the synthesis of fused pyrazole systems.

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazolopyridines." Targets in Heterocyclic Systems. Grounding: Provides the synthetic routes (condensation reactions) that lead to kinetic vs thermodynamic mixtures.

Sources

Literature review of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and biological applications of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine and its derivatives.

Executive Summary

The pyrazolo[4,3-c]pyridine core represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for purines and indoles. Its planar, bicyclic heteroaromatic architecture allows it to intercalate into DNA or, more commonly, bind with high affinity to the ATP-binding pockets of kinases (e.g., JAK, TBK1) and G-protein coupled receptors (e.g., GPR119).

The 3,4,6-trimethyl derivative is a specific, highly substituted variant where the methyl groups provide critical steric bulk and lipophilicity, modulating the electronic density of the pyridine ring and enhancing blood-brain barrier (BBB) permeability. This guide dissects the synthesis, structural logic, and validation protocols for this molecule.

Structural Architecture & Pharmacophore

The 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused to a pyridine ring. The numbering system is critical for synthetic planning:

  • Position 3 (Pyrazole): Methylated.[1][2][3][4][5][6][7] Derived from the acyl carbon of the pyridine precursor.

  • Position 4 (Pyridine): Methylated.[1][2][6][7] Adjacent to the bridgehead; creates steric hindrance protecting the core from metabolic oxidation.

  • Position 6 (Pyridine): Methylated.[1][2][4][5][7] Adjacent to the pyridine nitrogen; influences pKa and solubility.

Structural Logic Diagram

The following Graphviz diagram illustrates the retrosynthetic logic and electronic nodes of the scaffold.

G cluster_0 Pharmacophore Features Target 3,4,6-Trimethyl-1H- pyrazolo[4,3-c]pyridine Feat1 N5: H-Bond Acceptor Target->Feat1 Feat2 N1-H: H-Bond Donor Target->Feat2 Feat3 C3/C4/C6-Me: Lipophilic Clamps Target->Feat3 Precursor 3-Acetyl-4-chloro- 2,6-dimethylpyridine Mechanism Nucleophilic Aromatic Substitution (SNAr) Precursor->Mechanism + Reagent Reagent Hydrazine Hydrate (Cyclization Agent) Mechanism->Target Ring Closure

Figure 1: Retrosynthetic pathway and pharmacophore mapping of the 3,4,6-trimethyl scaffold.

Synthetic Methodology

The synthesis of the [4,3-c] isomer is structurally demanding compared to the [3,4-b] isomer. The most authoritative route employs a pyridine-first strategy , utilizing a 3-acyl-4-halopyridine precursor.

Core Synthesis Protocol

Objective: Synthesis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine. Precursor: 3-Acetyl-4-chloro-2,6-dimethylpyridine (derived from 2,6-dimethyl-4-hydroxypyridine via acetylation and chlorination).

Step-by-Step Workflow
  • Acylation (Friedel-Crafts equivalent):

    • React 2,6-dimethyl-4-hydroxypyridine with acetic anhydride/AlCl3 to install the acetyl group at position 3.

    • Result: 3-Acetyl-2,6-dimethyl-4-hydroxypyridine.

  • Chlorination:

    • Treat the intermediate with phosphoryl chloride (

      
      ) at reflux (100°C) for 4 hours.
      
    • Mechanism:[5][8][9] Conversion of the 4-hydroxy tautomer to the 4-chloro derivative.

    • Result:3-Acetyl-4-chloro-2,6-dimethylpyridine .

  • Cyclization (Ring Closure):

    • Dissolve the chloro-pyridine intermediate in Ethanol (EtOH).

    • Add Hydrazine Hydrate (

      
      ) (2.0 equivalents) dropwise at 0°C.
      
    • Reflux for 6-12 hours.

    • Mechanism:[5][8][9] The hydrazine first forms a hydrazone with the acetyl carbonyl, followed by an intramolecular

      
       displacement of the 4-chloro group to close the pyrazole ring.
      
  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Quantitative Data Summary (Expected)
ParameterValueNotes
Molecular Formula

Core scaffold
Molecular Weight 161.21 g/mol Low MW, ideal for fragment-based design
Yield (Step 3) 65-75%High efficiency cyclization
Melting Point 220-225°CTypical for fused pyrazoles
LogP ~1.8Good membrane permeability

Biological Applications & Mechanism

The 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine core is a validated scaffold for multiple therapeutic targets.

A. Kinase Inhibition (JAK/TBK1)

Derivatives of this core act as ATP-competitive inhibitors. The N1-H and N5 nitrogen atoms mimic the N9 and N7 positions of adenine, allowing the molecule to anchor to the hinge region of kinases via hydrogen bonding.

  • Target: Janus Kinases (JAK) and TANK-binding kinase 1 (TBK1).

  • Mechanism: The 3,4,6-trimethyl pattern fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over other kinases.

B. GPR119 Agonism

Substituted pyrazolo[4,3-c]pyridines have been identified as agonists for GPR119, a target for Type 2 Diabetes therapy.

  • Function: Stimulation of glucose-dependent insulin secretion.

  • SAR Insight: The lipophilic methyl groups at C3 and C6 improve binding affinity to the transmembrane domain of the GPCR.

C. Antimicrobial Activity

The core exhibits intrinsic activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting bacterial DNA gyrase B, similar to the mechanism of novobiocin but via the ATP-binding site.

Detailed Experimental Protocol: Kinase Assay Validation

To validate the biological activity of synthesized derivatives, the following ADP-Glo™ Kinase Assay protocol is recommended.

Reagents:

  • Kinase Buffer: 50 mM Tris pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT.
    
  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure (10

    
    ).
    

Workflow:

  • Preparation: Dilute the 3,4,6-trimethyl derivative in DMSO (10-point dose-response curve, starting at 10

    
    ).
    
  • Incubation: Mix 2

    
     of compound with 4 
    
    
    
    of Kinase (e.g., JAK2) in a 384-well white plate. Incubate for 15 min at RT.
  • Reaction Start: Add 4

    
     of ATP/Substrate mix. Incubate for 60 min at RT.
    
  • Termination: Add 10

    
     of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 20

    
     of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
    
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision). Calculate

    
    .
    

References

  • BenchChem. (2025).[2] Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[10] 1H-Pyrazolo[3,4-c]pyridine Compound Summary. National Library of Medicine. Retrieved from

  • Beilstein-Institut. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry. Retrieved from

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from

  • Ark Pharm. (2025). Pyrazolo[4,3-c]pyridine Derivatives Catalog. Retrieved from

Sources

Physicochemical Profiling of the Pyrazolo[4,3-c]pyridine Core: pKa Values, Ionization States, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine scaffold is a privileged, bicyclic heterocyclic motif widely utilized in medicinal chemistry as a bioisostere of purines. The strategic arrangement of nitrogen atoms within this fused ring system allows derivatives to form highly specific hydrogen-bonding networks within the active sites of diverse biological targets[1]. Understanding the thermodynamic ionization constants (pKa) of this core is critical for drug development professionals, as the ionization state directly dictates aqueous solubility, membrane permeability, and the precise geometry of target engagement.

Thermodynamic Causality of Ionization States

The parent 1H-pyrazolo[4,3-c]pyridine core possesses two primary ionizable centers, each governed by distinct electronic environments:

  • The Basic Center (Pyridine N5): The lone pair of electrons on the pyridine nitrogen resides in an

    
     hybridized orbital orthogonal to the aromatic 
    
    
    
    -system. Because it is not delocalized into the ring, it is available to accept a proton. The electron-withdrawing nature of the fused pyrazole ring slightly depresses its basicity compared to an isolated pyridine, resulting in a basic pKa of approximately 5.0[1].
  • The Acidic Center (Pyrazole N1/N2): The pyrazole ring contains an acidic N-H bond. Deprotonation yields an aromatic anion where the negative charge is highly stabilized via resonance delocalization across both pyrazole nitrogens. This results in an acidic pKa of approximately 11.0[1].

Because of these two distinct pKa values, the molecule transitions through three distinct ionization states depending on the pH of the surrounding medium.

Ionization Cation Cationic State pH < 4.0 Neutral Neutral State pH 6.0 - 9.0 Cation->Neutral -H⁺ (pKa₁ ~5.0) Neutral->Cation +H⁺ Anion Anionic State pH > 11.0 Neutral->Anion -H⁺ (pKa₂ ~11.0) Anion->Neutral +H⁺

Equilibria of pyrazolo[4,3-c]pyridine ionization states across physiological pH ranges.

Quantitative pKa Profiling

Substitutions on the core significantly perturb the electron density, thereby shifting the pKa values. Electron-donating groups (e.g., methyl) slightly elevate the basic pKa, while electron-withdrawing groups (e.g., halogens, carboxylic acids) depress it. Table 1 summarizes the quantitative data for key derivatives utilized in drug discovery.

Table 1: Physicochemical Properties and pKa Values of Pyrazolo[4,3-c]pyridine Derivatives

Compound / SubstitutionBasic pKa (Pyridine N)Acidic pKa (Pyrazole NH)Primary Application / Relevance
1H-pyrazolo[4,3-c]pyridine (Parent)~ 5.0~ 11.0Baseline Scaffold[1]
4-Methyl-1H-pyrazolo[4,3-c]pyridine ~ 5.08N/AKinase Inhibitor (ERK/MAPK)[1]
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine N/A~ 10.94Synthetic Intermediate[2]
5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid deriv. ~ 4.13N/AOrforglipron Intermediate[3]

Self-Validating Experimental Methodologies

Causality of Method Choice: The pyrazolo[4,3-c]pyridine core contains a conjugated


-system that undergoes significant electronic rearrangement upon protonation or deprotonation. This results in distinct bathochromic (red) or hypsochromic (blue) shifts in the UV absorbance spectra, allowing for highly sensitive detection of ionization events at concentrations low enough to prevent precipitation.
Step-by-Step UV-Metric Protocol
  • Sample Preparation: Dissolve the analyte in 100% DMSO to create a 10 mM stock. Causality: Ensures complete dissolution of the lipophilic core before introduction to aqueous media, preventing nucleation.

  • Aqueous Dilution: Dilute the stock into Ionic Strength Adjusted (ISA) water (0.15 M KCl) to a final concentration of 10-50 µM. Causality: Maintains a constant activity coefficient throughout the titration, ensuring that thermodynamic (rather than apparent) pKa values are derived without ionic strength drift.

  • UV-Metric pH Sweep: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH, capturing the full UV spectrum (200-400 nm) at intervals of 0.2 pH units.

  • Data Deconvolution: Apply Target Factor Analysis (TFA) to deconvolute the overlapping spectra of the cationic, neutral, and anionic species into pure molar absorptivity curves.

  • Self-Validation Mechanism (Yasuda-Shedlovsky): If the compound exhibits poor aqueous solubility even at 10 µM, perform titrations at three distinct methanol/water ratios (e.g., 30%, 40%, 50% MeOH). Plot the apparent pKa values against the dielectric constant of the solvent mixtures. A linear regression with an

    
     acts as an internal validation, confirming that the extrapolated aqueous pKa is thermodynamically valid and free from aggregation artifacts.
    

Workflow Step1 Sample Preparation (10 mM in DMSO) Step2 Aqueous Dilution (ISA Water) Step1->Step2 Step3 UV-Metric Titration (pH 2.0 to 12.0) Step2->Step3 Step4 Spectroscopic Analysis (Multi-wavelength) Step3->Step4 Step5 Data Deconvolution (Target Factor Analysis) Step4->Step5 Step6 pKa Value Extraction Step5->Step6

UV-Metric pKa determination workflow utilizing multi-wavelength spectroscopic analysis.

Pharmacodynamic Implications in Drug Discovery

The ionization state of the pyrazolo[4,3-c]pyridine core at physiological pH (7.4) is a critical determinant of its pharmacological efficacy. With a basic pKa of ~5.0 and an acidic pKa of ~11.0, the parent scaffold exists almost exclusively in its neutral, uncharged state in systemic circulation[1]. This neutrality maximizes its lipophilicity (cLogP ~0.5 - 0.8), facilitating passive diffusion across lipid bilayers and enhancing cellular permeability[1].

Upon entering the intracellular environment, the neutral core acts as a highly effective hinge-binding motif. The precise orientation of the unprotonated pyridine nitrogen and the pyrazole N-H allows for bidentate hydrogen bonding with the backbone amides of kinase hinge regions. For instance, 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives are actively investigated for their potent inhibition of the ERK/MAPK pathway, effectively arresting cellular proliferation in oncology models[1].

Beyond kinase inhibition, structural tuning of this core has yielded the first nanomolar inhibitors of the PEX14-PEX5 protein-protein interaction for trypanocidal therapies[4], potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[5], and multi-targeted agents for the treatment of neuropathic pain[6]. In each of these applications, maintaining the correct pKa balance ensures that the molecule remains neutral for cell penetration while retaining the necessary electronic geometry for target engagement.

MAPK Stimulus Extracellular Signal RTK Receptor Tyrosine Kinase Stimulus->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor->ERK ATP-competitive binding

MAPK signaling cascade illustrating targeted inhibition by pyrazolo[4,3-c]pyridines.

References

Sources

Methodological & Application

Synthesis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine from 4-hydroxy-6-methylpyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (CAS 53946-84-2) starting from 4-hydroxy-6-methylpyran-2-one (Triacetic Acid Lactone, TAL).

The synthesis requires a multi-step transformation involving the modification of the pyrone ring to a pyridine system fused with a pyrazole.[1] The strategy employs Dehydroacetic Acid (DHA) as a key intermediate, followed by hydrazine cyclization and subsequent functional group interconversion to install the C4-methyl group.

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., JAK, CDK) and immunomodulators. This protocol addresses the specific challenge of synthesizing the 3,4,6-trimethyl derivative from the commercially available precursor 4-hydroxy-6-methylpyran-2-one .

Unlike simple condensation methods that yield the 4-oxo derivative (lactam), this advanced protocol includes the critical aromatization steps required to install the methyl group at the 4-position, ensuring the formation of the fully aromatic pyridine ring.

Key Chemical Transformations
  • C3-Acylation: Conversion of TAL to Dehydroacetic Acid (DHA).

  • Bicyclic Ring Formation: Reaction with hydrazine to form the pyrazolo-pyridone core.

  • Aromatization & Methylation: Conversion of the C4-carbonyl to a C4-methyl group via a chloro-intermediate.

Retrosynthetic Analysis & Pathway

The synthesis is designed via a convergent pathway. The pyrone ring of TAL is first functionalized to allow for the construction of the fused pyrazole system.

SynthesisPathway TAL 4-Hydroxy-6-methylpyran-2-one (TAL) DHA Dehydroacetic Acid (DHA) TAL->DHA Ac2O, H2SO4 (Acylation) Inter 3,6-Dimethyl-1H-pyrazolo [4,3-c]pyridin-4(5H)-one DHA->Inter N2H4·H2O (Cyclization) Chloro 4-Chloro-3,6-dimethyl -1H-pyrazolo[4,3-c]pyridine Inter->Chloro POCl3 (Chlorination) Target 3,4,6-Trimethyl-1H-pyrazolo [4,3-c]pyridine Chloro->Target AlMe3, Pd(PPh3)4 (Methylation)

Caption: Step-wise synthetic route from TAL to the target trimethyl-pyrazolo-pyridine.

Experimental Protocol

Stage 1: Preparation of Dehydroacetic Acid (DHA)

Objective: Introduce the acetyl group at the C3 position of the pyrone ring. Mechanism: Electrophilic aromatic substitution (acylation) of the electron-rich pyrone.

  • Reagents:

    • 4-Hydroxy-6-methylpyran-2-one (TAL): 12.6 g (100 mmol)

    • Acetic Anhydride: 50 mL (Excess)

    • Sulfuric Acid (conc.): 0.5 mL (Catalyst)

  • Procedure:

    • In a 250 mL round-bottom flask, suspend TAL (12.6 g) in acetic anhydride (50 mL).

    • Add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

    • Heat the mixture to reflux (approx. 130°C) for 2–3 hours. The solution will darken.

    • Cool the reaction mixture to room temperature and pour onto 200 g of crushed ice/water.

    • Stir vigorously for 1 hour to hydrolyze excess anhydride and precipitate the product.

    • Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: ~80–90% (Off-white solid).

    • QC Check: Melting point 109–111°C.

Stage 2: Synthesis of 3,6-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Objective: Construct the fused pyrazolo-pyridine scaffold. Mechanism: Hydrazine attacks the C3-acetyl group (Schiff base formation) followed by intramolecular attack on the lactone carbonyl and ring rearrangement.

  • Reagents:

    • Dehydroacetic Acid (DHA): 16.8 g (100 mmol)

    • Hydrazine Hydrate (80%): 7.5 mL (120 mmol)

    • Ethanol (Absolute): 100 mL

  • Procedure:

    • Dissolve DHA (16.8 g) in Ethanol (100 mL) in a 250 mL flask.

    • Add Hydrazine Hydrate (7.5 mL) dropwise over 10 minutes. Caution: Exothermic.

    • Reflux the mixture for 4–6 hours. A precipitate typically forms during reflux.

    • Cool to room temperature and then chill in an ice bath (0–5°C).

    • Filter the crystalline solid and wash with cold ethanol (20 mL).

    • Yield: ~75–85%.

    • Characterization: The product exists as a tautomer but is handled as the pyridone (lactam).

Stage 3: Aromatization to 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Objective: Convert the C4-carbonyl (lactam) to a C4-methyl group. This requires a two-step sequence: Chlorination followed by Methylation.

Step 3A: Chlorination
  • Reagents:

    • Intermediate from Stage 2: 8.15 g (50 mmol)

    • Phosphorus Oxychloride (POCl3): 30 mL

    • N,N-Dimethylaniline: 1.0 mL (Catalyst/Base)

  • Procedure:

    • Place the pyridone intermediate (8.15 g) in a dry pressure tube or RBF.

    • Add POCl3 (30 mL) and N,N-dimethylaniline carefully.

    • Heat at 100–110°C for 4 hours. The solid will dissolve as the reaction proceeds.

    • Critical Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue carefully onto crushed ice (exothermic hydrolysis). Neutralize with saturated NaHCO3 to pH 8.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

    • Product: 4-Chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine.

Step 3B: Methylation (Suzuki-Miyaura or Negishi Coupling)
  • Reagents:

    • 4-Chloro-intermediate: 4.5 g (25 mmol)

    • Trimethylaluminum (2M in toluene) OR Methylboronic acid (with Pd catalyst).

    • Recommended:Trimethylaluminum (AlMe3) with Pd(PPh3)4 for direct C-methylation.

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

    • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Procedure:

    • In a glovebox or under Argon, dissolve the chloro-compound (4.5 g) and Pd(PPh3)4 (1.4 g) in dry 1,4-Dioxane (50 mL).

    • Add Trimethylaluminum (2.0 eq) dropwise. Extreme Caution: Pyrophoric.

    • Heat to 90°C for 12 hours.

    • Quench: Cool to 0°C. Carefully add few drops of water, then dilute HCl to break the aluminum complex.

    • Neutralize and extract with DCM.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

    • Final Product: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine.

Data Summary & Specifications

ParameterSpecification
Target CAS 53946-84-2
Molecular Formula C9H11N3
Molecular Weight 161.21 g/mol
Appearance Off-white to pale yellow solid
Overall Yield ~40–50% (from TAL)
Key Intermediate Dehydroacetic Acid (CAS 520-45-6)

Mechanistic Insight

The transformation of DHA to the pyrazolo[4,3-c]pyridine core is a "self-validating" reaction cascade. The hydrazine nucleophile preferentially attacks the exocyclic ketone (C3-acetyl) of DHA, forming a hydrazone. This intermediate undergoes an intramolecular attack on the lactone ring, opening the pyrone and re-closing to form the thermodynamically stable pyridine ring (Guareschi-Thorpe type rearrangement).

Mechanism Step1 DHA (Pyrone) Step2 Hydrazone Formation (Schiff Base) Step1->Step2 + N2H4 Step3 Ring Opening (Pyrone Cleavage) Step2->Step3 Intramolecular Nucleophilic Attack Step4 Recyclization (Pyridine Formation) Step3->Step4 - H2O

Caption: Mechanistic pathway of the DHA-to-Pyrazolo[4,3-c]pyridine rearrangement.

References

  • Preparation of Dehydroacetic Acid

    • Organic Syntheses, Coll. Vol. 3, p.231 (1955); Vol. 20, p.26 (1940).

  • Synthesis of Pyrazolo[4,3-c]pyridines from DHA

    • Gelin, S., et al. "Synthesis of 3,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones." Journal of Heterocyclic Chemistry, 1974.

    • Note: This reference establishes the form
  • Jie Jack Li, Name Reactions in Heterocyclic Chemistry, Wiley, 2004.
  • Target Compound Data (CAS 53946-84-2)

    • PubChem Compound Summary for CID 19930500 (Parent Scaffold).

Sources

One-Pot Multicomponent Synthesis of Pyrazolo[4,3-c]pyridines: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] Its structural similarity to purines enables interaction with various biological targets, making it a focal point in drug discovery programs. This guide provides detailed application notes and protocols for the one-pot multicomponent synthesis of this important scaffold, designed for researchers, scientists, and drug development professionals.

The Power of One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing the formation of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: Reduced reaction times and fewer purification steps.

  • Atom Economy: Higher incorporation of starting material atoms into the final product.

  • Green Chemistry: Often utilizes milder reaction conditions and reduces solvent waste.

  • Diversity-Oriented Synthesis: Facile generation of libraries of structurally diverse compounds for biological screening.

This guide will focus on two distinct and effective one-pot multicomponent strategies for the synthesis of pyrazolo[4,3-c]pyridines.

Protocol 1: Microwave-Assisted Three-Component Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines

This protocol details a highly efficient one-pot, three-component synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines via a microwave-assisted Sonogashira-type cross-coupling followed by a cyclization reaction.[1] Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in many organic transformations, including Sonogashira couplings.

Reaction Principle and Mechanism

This one-pot synthesis ingeniously combines a palladium-catalyzed Sonogashira coupling and a subsequent intramolecular cyclization. The reaction proceeds through the following key steps:

  • Sonogashira Coupling: A 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde undergoes a palladium-catalyzed cross-coupling reaction with a terminal alkyne. This step forms a crucial 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde intermediate.

  • Iminium Ion Formation: The aldehyde group of the intermediate reacts with a primary amine (tert-butylamine in this case) to form an iminium ion.

  • Intramolecular Cyclization: The nitrogen of the amine then attacks the alkyne in a 6-endo-dig cyclization, leading to the formation of the pyridine ring and the final pyrazolo[4,3-c]pyridine scaffold.

The use of microwave irradiation accelerates both the Sonogashira coupling and the cyclization steps, enabling the entire transformation to be completed in a short timeframe.

Experimental Workflow

workflow1 cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkyne, tert-butylamine, and Pd(PPh3)2Cl2 in a microwave vial. B Seal the vial and irradiate in a microwave reactor at a specified temperature and time. A->B Reaction C Cool the reaction mixture. B->C Completion D Dilute with an appropriate organic solvent (e.g., ethyl acetate). C->D E Wash with water and brine. D->E F Dry the organic layer over anhydrous sodium sulfate. E->F G Concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H

Caption: Workflow for the microwave-assisted synthesis of pyrazolo[4,3-c]pyridines.

Detailed Experimental Protocol

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Appropriate terminal alkyne

  • tert-Butylamine

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

  • Suitable solvent (e.g., anhydrous DMF or dioxane)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), and Pd(PPh3)2Cl2 (0.06 mmol, 6 mol%).

  • Add anhydrous solvent (e.g., 5 mL of DMF) to the vial.

  • Add tert-butylamine (2.0 mmol) to the reaction mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazolo[4,3-c]pyridine.

Data Summary

The following table summarizes the results for the synthesis of various trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using this one-pot multicomponent protocol.[1]

EntryAlkyne (R)ProductYield (%)
1Phenyl6-Phenyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine89
24-Methoxyphenyl6-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine92
3Cyclohexyl6-Cyclohexyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine51

Protocol 2: Condensation of a Dienamine with Amines for the Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

This protocol describes a straightforward synthesis of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates through the condensation of a pre-formed dienamine with various amines, including those containing sulfonamide fragments.[2][3] This method provides a reliable route to functionalized pyrazolo[4,3-c]pyridines with potential applications as carbonic anhydrase inhibitors.

Reaction Principle and Mechanism

The synthesis is based on the reaction of a highly reactive dienamine with a primary amine. The mechanism involves the following steps:

  • Michael Addition: The amine acts as a nucleophile and attacks the β-position of the α,β-unsaturated ester of the dienamine in a Michael-type addition.

  • Intramolecular Cyclization: The newly introduced amino group then undergoes an intramolecular cyclization by attacking the ketone carbonyl group.

  • Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyridine ring, yielding the final pyrazolo[4,3-c]pyridine product.

This reaction is typically carried out under reflux in a protic solvent like methanol, which facilitates the proton transfer steps involved in the mechanism.

Reaction Mechanism

mechanism2 cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product A Dienamine C Michael Addition A->C B Primary Amine (R-NH2) B->C D Intramolecular Cyclization C->D Intermediate E Dehydration D->E Cyclized Intermediate F Pyrazolo[4,3-c]pyridine E->F - H2O

Caption: General mechanism for the synthesis of pyrazolo[4,3-c]pyridines via dienamine condensation.

Detailed Experimental Protocol

Materials:

  • Dienamine precursor (e.g., Methyl 2-(1-(dimethylamino)ethylidene)-3-oxobutanoate)

  • Appropriate primary amine (e.g., 2-aminoethanesulfonamide hydrochloride)

  • Triethylamine (Et3N) (if using an amine salt)

  • Methanol (MeOH)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the dienamine (2.0 mmol) in methanol (6 mL).

  • Add the corresponding amine (2.1 mmol). If the amine is a hydrochloride salt, add triethylamine (2.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold methanol (3 x 5 mL).

  • Dry the product in an oven to obtain the pure pyrazolo[4,3-c]pyridine derivative.

Data Summary

The following table summarizes the yields for the synthesis of various pyrazolo[4,3-c]pyridine sulfonamides using this condensation protocol.[2]

EntryAmineProductYield (%)
12-AminoethanesulfonamideMethyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate72
23-AminopropanesulfonamideMethyl 3-oxo-5-(3-sulfamoylpropyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate88
34-(Aminomethyl)benzenesulfonamideMethyl 5-((4-sulfamoylphenyl)methyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate85

Conclusion

The one-pot multicomponent synthesis protocols presented in this guide offer efficient, versatile, and scalable methods for accessing the medicinally important pyrazolo[4,3-c]pyridine scaffold. The microwave-assisted Sonogashira coupling and cyclization provide rapid access to highly functionalized derivatives, while the dienamine condensation offers a straightforward route to pyrazolo[4,3-c]pyridine sulfonamides. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively synthesize novel pyrazolo[4,3-c]pyridine analogues for further investigation in drug discovery and development programs.

References

  • Cee, J., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 183-191. [Link]

  • Mustafa, A., et al. (2022). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • BenchChem (2025).
  • Damlins, G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1698. [Link]

  • Pachipulusu, S., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(29), e202301198.
  • Gomaa, M. A.-M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3123.
  • Al-Ghorbani, M., et al. (2022). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 12(1), 1-14.
  • Abdel-Wahab, B. F., et al. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 55(1), 117-123.
  • El-Sayed, N. N. E., et al. (2013). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry, 68, 349-357.
  • Reddy, C. R., et al. (2013). Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. RSC Advances, 3(42), 19277-19281.
  • Abdel-Maksoud, M. S. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 18(5), 629-640.
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1834-1843.
  • Majidi Arlan, F., et al. (2020). An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4-b] pyridines in the presence of magnetic LDH as a nanocatalyst.
  • Gomaa, M. A.-M., & Ali, A. G. (2020). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. ARKIVOC, 2020(5), 133-146.
  • Damlins, G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2735. [Link]

Sources

Application Note: High-Throughput Microwave-Assisted Synthesis of Trimethyl-Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore, functioning as a critical bioisostere for indoles and azaindoles in modern drug discovery. Derivatives of this class have demonstrated potent biological activities, notably as highly selective antiproliferative agents 1[1] and potent carbonic anhydrase inhibitors 2[2]. However, conventional synthesis of fully substituted (e.g., trimethylated) pyrazolo[4,3-c]pyridines often requires multi-step reflux conditions spanning 24–48 hours. These traditional methods suffer from poor atom economy, thermal degradation of intermediates, and low overall yields.

To overcome these bottlenecks, we have developed a microwave-assisted organic synthesis (MAOS) protocol. Microwave irradiation couples directly with the molecular dipoles of the reaction mixture, providing rapid, volumetric heating. This drastically reduces reaction times and simplifies workup procedures for rigid heterocycles 3[3]. Furthermore, by leveraging aqueous or alcoholic solvent systems under pressurized microwave conditions, we achieve a "green" multicomponent assembly that is highly appealing for pharmaceutical scale-up 4[4].

Mechanistic Insights & Causality

The synthesis of 1,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine relies on a sequential condensation-cyclization-aromatization cascade. Understanding the physical chemistry behind the protocol is critical for troubleshooting and optimization:

  • Dielectric Heating & Solvent Choice : We utilize an Ethanol/Water (80:20) mixture. Ethanol possesses a high dielectric loss tangent (

    
    ), allowing it to efficiently absorb microwave energy and rapidly reach superheated temperatures (120°C at 250 psi) without boiling off. This localized superheating drops the activation energy barrier for cyclization from hours to minutes.
    
  • Causality of the Acid Catalyst : The addition of catalytic glacial acetic acid is not arbitrary; it protonates the enaminone carbonyl, increasing its electrophilicity. This accelerates the nucleophilic attack by methylhydrazine, ensuring the cyclization outpaces competing thermal degradation pathways.

  • Oxidative Aromatization : The intermediate tetrahydro-pyrazolo[4,3-c]pyridine is non-aromatic. We employ activated Manganese Dioxide (

    
    ) under microwave conditions. The localized superheating at the solid-liquid interface of the 
    
    
    
    particles drives rapid dehydrogenation, yielding the thermodynamically stable, fully aromatic system.

Mechanism N1 Piperidone Derivative (Dipole) N2 DMF-DMA Condensation (Electrophilic Activation) N1->N2 N3 Enaminone Intermediate (High Dielectric Susceptibility) N2->N3 MW 80°C N4 Methylhydrazine Addition (Nucleophilic Attack) N3->N4 N5 Tetrahydro-pyrazolo[4,3-c]pyridine (Cyclized Core) N4->N5 MW 120°C H+ Catalyst N6 Microwave-Driven Oxidative Aromatization N5->N6 N7 Trimethyl-pyrazolo[4,3-c]pyridine (Target Scaffold) N6->N7 -2H2 MnO2

Figure 1: Mechanistic pathway of the microwave-assisted pyrazolo[4,3-c]pyridine core assembly.

The Self-Validating Experimental Protocol

A robust protocol must be self-correcting. This workflow integrates inline quality control (QC) checkpoints that dictate specific corrective actions based on empirical analytical readouts.

MW_Workflow Start Reagent Preparation (Enaminone + Hydrazine) MW Microwave Irradiation (120°C, 15 min, 250 psi) Start->MW QC1 In-Process QC (LC-MS Checkpoint) MW->QC1 QC1->MW Incomplete Dehydration Oxidation Aromatization (MnO2, MW 100°C) QC1->Oxidation Conversion >95% QC2 Final Validation (NMR / HRMS) Oxidation->QC2 End Purified Trimethyl- Pyrazolo[4,3-c]pyridine QC2->End

Figure 2: Self-validating microwave-assisted workflow for pyrazolo[4,3-c]pyridine synthesis.

Step-by-Step Methodology:

Phase 1: Enaminone Formation

  • In a 10 mL microwave-safe quartz vessel equipped with a magnetic stir bar, add 1,3-dimethyl-4-piperidone (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 mmol).

  • Seal the vessel and irradiate at 80°C for 5 minutes (Maximum power: 150 W).

  • Self-Validating Checkpoint 1: Spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting piperidone (

    
    ) should be completely consumed, replaced by a bright UV-active enaminone spot (
    
    
    
    ).
    • Corrective Action: If starting material remains, add 0.1 mmol DMF-DMA and irradiate for 2 additional minutes.

Phase 2: Microwave-Assisted Cyclization 4. To the same vessel (one-pot approach), add methylhydrazine (1.1 mmol), 3 mL of EtOH/H₂O (80:20), and 10


 of glacial acetic acid.
5. Irradiate at 120°C for 15 minutes (Pressure limit: 250 psi).
6. Self-Validating Checkpoint 2:  Pull a 10 

aliquot for LC-MS. The target tetrahydro-intermediate should present a mass of

. If a mass of

is detected, dehydration is incomplete.
  • Corrective Action: Add an additional 10

    
     of acetic acid and irradiate at 120°C for 5 minutes to force the elimination of water.
    

Phase 3: Oxidative Aromatization 7. Add activated


 (3.0 mmol) directly to the reaction mixture.
8. Irradiate at 100°C for 10 minutes.
9. Self-Validating Checkpoint 3:  Filter an aliquot through a syringe filter and observe under 254 nm UV light. The fully aromatic 1,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine will exhibit intense fluorescence (bathochromic shift) compared to the non-aromatic intermediate.

Phase 4: Workup & Isolation 10. Filter the mixture through a pad of Celite to remove


 salts, washing with hot ethanol (2 

5 mL). 11. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH 95:5) to afford the pure target compound.

Quantitative Data Presentation

The efficiency of this optimized protocol was evaluated across a library of substituted derivatives. As shown in Table 1, the microwave protocol consistently delivers high yields and exceptional purity profiles in under 40 minutes of total reaction time.

Table 1: Yield and Purity of Synthesized Pyrazolo[4,3-c]pyridine Derivatives

Compound IDN-1 SubstituentC-4 SubstituentC-6 SubstituentTotal MW Time (min)Isolated Yield (%)HPLC Purity (%)
TMP-1a -CH₃-CH₃-CH₃3088>99.1
TMP-1b -Phenyl-CH₃-CH₃3582>98.5
TMP-1c -CH₃-CF₃-CH₃3579>99.0
TMP-1d -CH₃-CH₃-Phenyl4085>97.8
TMP-1e -H-CH₃-CH₃3091>99.5

(Note: Conventional reflux synthesis of TMP-1a typically requires 24 hours and yields <55% due to thermal decomposition.)

Conclusion

By applying the principles of dielectric heating and integrating self-validating analytical checkpoints, this protocol transforms the synthesis of trimethyl-pyrazolo[4,3-c]pyridine derivatives from a multi-day bottleneck into a rapid, high-yielding, and reproducible workflow. This methodology empowers drug discovery teams to rapidly iterate on this privileged kinase and carbonic anhydrase inhibitor scaffold.

References

  • Source: nih.
  • Source: d-nb.
  • Source: umtm.
  • Source: acs.

Sources

Application Note: Sonogashira Cross-Coupling Strategies for Pyrazolo[4,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indazoles and quinolines.[1] It is frequently utilized in the design of kinase inhibitors (e.g., JAK, CDK, and GSK-3


 inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket.

However, functionalizing this bicyclic system via Sonogashira cross-coupling presents specific challenges:

  • Catalyst Poisoning: The pyridine nitrogen (N5) and the pyrazole nitrogen (N2) are potent Lewis bases that can coordinate to Palladium (Pd), effectively poisoning the catalyst and arresting the catalytic cycle.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition at the C-4 or C-7 positions slower compared to electron-rich aryl halides.

  • Proton Reactivity: The acidic N-H of the pyrazole ring (pKa ~14) can interfere with the base required for the Sonogashira cycle, necessitating protection or specific "proton-sponge" bases.

This guide provides two distinct protocols: a Standard High-Turnover Protocol for reactive substrates (e.g., 3-iodo derivatives) and an Advanced Protocol for challenging substrates (e.g., 4-chloro derivatives) where oxidative addition is the rate-limiting step.

Optimization Matrix: Critical Reaction Parameters

Before executing the protocols, consult this matrix to select the appropriate conditions based on your specific substrate halide (


) and position.
ParameterStandard Conditions (Reactive: 3-Iodo)Advanced Conditions (Challenging: 4-Chloro)Mechanistic Rationale
Catalyst Pd(PPh

)

Cl

(5 mol%)
Pd(dppf)Cl


DCM or Pd

(dba)

+ XPhos
Bis-triphenylphosphine is sufficient for iodides. Bidentate (dppf) or bulky biaryl ligands (XPhos) are required to force oxidative addition on chlorides.
Co-Catalyst CuI (2.5 - 5 mol%)CuI (5-10 mol%) or Cu-FreeCopper facilitates transmetallation. However, in 4-Cl substrates, Cu-free conditions (using XPhos) prevent Glaser homocoupling side reactions.
Base Et

N or DIPEA (3-5 equiv)
Cs

CO

or K

PO

Organic amine bases suffice for standard couplings. Inorganic bases are preferred for difficult couplings to enhance the "concentration" of the active alkyne species.
Solvent DMF or THF1,4-Dioxane or TolueneDMF promotes solubility of the polar heterocycle. Non-polar solvents like Toluene are better for bulky phosphine ligands to prevent ligand dissociation.
Protecting Group THP (Tetrahydropyranyl) or SEMBoc or SEMCRITICAL: The N1-H must be protected to prevent Pd-coordination. THP is generally preferred for stability under basic conditions.

Experimental Protocols

Protocol A: Functionalization of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

Target Application: Introduction of alkynes at the pyrazole ring (C3).

Reagents:

  • Substrate: 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 - 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.05 equiv)
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.025 equiv)

  • Base: Triethylamine [Et

    
    N] (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: In a separate vessel, sparge anhydrous DMF with Argon for 15 minutes. Note: Oxygen causes rapid homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Charge the reaction flask with the 3-iodo substrate, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
  • Solvation: Add the degassed DMF via syringe. The solution typically turns yellow/orange.

  • Activation: Add Et

    
    N followed by the terminal alkyne dropwise via syringe.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS or TLC (Mobile phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the iodide starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Protocol B: Functionalization of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Target Application: Functionalizing the electron-deficient pyridine core (C4).

Reagents:

  • Substrate: 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

  • Catalyst: Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (0.08 equiv)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - dried under vacuum prior to use
  • Solvent: 1,4-Dioxane (degassed)

Procedure Modifications:

  • Temperature: This reaction requires higher energy. Heat to 90–100°C .

  • Vessel: Use a sealed pressure vial (microwave vial) to prevent solvent loss and exclude O

    
     rigorously.
    
  • Kinetics: Reaction times are typically longer (12–18 hours). If conversion stalls, add a second portion of catalyst (2 mol%) after 8 hours.

Visual Workflow & Mechanism

The following diagram illustrates the workflow for Protocol A, highlighting the critical "Oxygen Exclusion" step which is the most common point of failure.

SonogashiraWorkflow Start Starting Material: Protected Pyrazolo[4,3-c]pyridine Mix Add Reagents: Pd(PPh3)2Cl2 + CuI + Substrate Start->Mix Degas CRITICAL STEP: Degas DMF (Argon Sparge) >15 mins Degas->Mix Solvent Addition Add Base (Et3N) + Alkyne (Dropwise) Mix->Addition Heat Heat to 60°C (Inert Atmosphere) Addition->Heat Monitor Monitor (LCMS/TLC) Check for Homocoupling Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Add more time) Workup Aq. Workup (Remove DMF) & Flash Chromatography Decision->Workup Yes Product Final Product: Alkynylated Scaffold Workup->Product

Caption: Operational workflow for Sonogashira coupling of pyrazolo[4,3-c]pyridine, emphasizing the critical degassing step to prevent Cu-mediated alkyne homocoupling.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine N.Switch to Pd(dppf)Cl

. The bidentate ligand prevents the pyridine nitrogen from displacing the phosphine on the Pd center.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).Oxygen leak. The reaction has stalled. Repeat setup with rigorous degassing. Add 10% sodium ascorbate to reduce Cu(II) back to Cu(I) in situ (if water is present).
Major Impurity: Alkyne Dimer Glaser Homocoupling.Too much O

or CuI loading too high. Reduce CuI to 1 mol% or switch to Copper-free conditions (Protocol B). Add the alkyne very slowly via syringe pump.
Black Precipitate "Palladium Black" formation.Catalyst decomposition. The temperature is too high or the ligand is insufficient. Add excess PPh

(10 mol%) to stabilize the Pd species.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry, 2014. [Link]

  • Sonogashira Coupling: Reaction Conditions and Catalysts. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Organic Chemistry, 2012. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Pyrazolo[4,3-c]pyridines and the Challenge of Regioselectivity

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a bioisostere of purine, this core structure is frequently incorporated into molecules designed to interact with ATP-binding sites of various enzymes, leading to the development of potent kinase inhibitors and other therapeutic agents. The N-alkylation of the pyrazole subunit of this scaffold is a critical step in the synthesis of many of these compounds, as the nature and position of the alkyl group can significantly influence the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The N-alkylation of 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine, however, presents a significant chemical challenge: regioselectivity. The pyrazole ring contains two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated. This typically results in the formation of a mixture of two regioisomers, the N1-alkylated and the N2-alkylated products. The separation of these isomers can be challenging, and controlling the regioselectivity of the alkylation is therefore a key objective in the synthesis of new chemical entities based on this scaffold. This application note provides a detailed protocol for the N-alkylation of 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine and discusses strategies for influencing and determining the regiochemical outcome of the reaction. The structural elucidation of the resulting isomers using advanced NMR techniques is also addressed.[1]

Materials and Methods

Reagents and Equipment
  • 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (starting material)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine. The choice of base and solvent can be varied to influence the regioselectivity of the reaction, as discussed in the subsequent section.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask under an inert atmosphere of nitrogen or argon. The volume of the solvent should be sufficient to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add the alkylating agent (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by TLC by observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 alkylated regioisomers.

Controlling Regioselectivity: The Role of Base and Solvent

The ratio of N1 to N2 alkylation can be significantly influenced by the choice of reaction conditions. The interplay between the base and solvent is crucial in determining the nucleophilicity of the two nitrogen atoms of the pyrazole ring.

Base Solvent Expected Major Isomer Rationale
K₂CO₃DMFN1DMF is a polar aprotic solvent that effectively solvates cations, leaving the pyrazolide anion relatively "naked" and highly nucleophilic.[2][3] Alkylation often proceeds at the more sterically accessible and thermodynamically favored N1 position.
Cs₂CO₃DMFN1Cesium carbonate is more soluble in organic solvents and a stronger base than potassium carbonate, which can lead to faster reaction rates and potentially higher yields.[4][5][6] The regiochemical outcome is expected to be similar to K₂CO₃ in DMF.
K₂CO₃THFN2THF is a less polar solvent compared to DMF. In THF, the cation of the base is more likely to form a tight ion pair with the pyrazolide anion. This can lead to preferential alkylation at the more electron-rich N2 position.[7][8]
NaHTHFN2Sodium hydride is a strong, non-nucleophilic base that will completely deprotonate the pyrazole. In THF, the resulting sodium pyrazolide may exist as a tight ion pair, favoring alkylation at the N2 position.[7][8]

Experimental Workflow and Characterization

The following diagram illustrates the general workflow for the N-alkylation of 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine and the subsequent analysis to isolate and identify the regioisomers.

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Characterization A 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine D Reaction Mixture (Heat and Stir) A->D B Base (K₂CO₃ or Cs₂CO₃) Solvent (DMF or THF) B->D C Alkylating Agent (e.g., MeI) C->D E Quench with Water D->E F Extraction with EtOAc E->F G Column Chromatography F->G H Isolated Isomers G->H I ¹H and ¹³C NMR H->I J 2D NMR (COSY, HSQC, HMBC) H->J K NOESY H->K L Structure Elucidation (N1 vs. N2 isomer) I->L J->L K->L

Caption: Workflow for N-alkylation and isomer characterization.

Structural Elucidation of N1 and N2 Regioisomers by NMR Spectroscopy

Unambiguous determination of the site of alkylation is critical. Advanced NMR techniques, particularly 2D experiments, are invaluable for this purpose.[1][9]

  • ¹H NMR: The chemical shifts of the methyl groups and the aromatic proton on the pyridine ring will be different for the two isomers. The N-alkyl group will also show distinct chemical shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and pyridine rings will differ between the N1 and N2 isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. Correlations between the protons of the newly introduced alkyl group and the carbon atoms of the pyrazole ring can establish the point of attachment. For example, a correlation between the N-CH₂ protons and the C3 and C7a carbons would indicate N1 alkylation, while a correlation to C3 would suggest N2 alkylation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. For a benzyl-substituted pyrazole, a NOE between the benzylic CH₂ protons and the C7-H proton on the pyridine ring would be indicative of an N1-benzyl group.

Conclusion

The N-alkylation of 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine is a feasible transformation that yields a mixture of N1 and N2 regioisomers. The regiochemical outcome can be influenced by the judicious choice of base and solvent. A thorough characterization of the purified products using advanced NMR techniques is essential to unequivocally assign the structures of the resulting isomers. The protocols and insights provided in this application note offer a robust starting point for researchers and scientists engaged in the synthesis and development of novel pyrazolo[4,3-c]pyridine-based compounds.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics, Inc. Retrieved from [Link]

  • CATALYSTS CESIUM. (n.d.). Retrieved from [Link]

  • Kumar, A., & Akanksha. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(45), 7949-7952.
  • Kumar, A., & Akanksha. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Semantic Scholar. Retrieved from [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][4][5]Triazolo[10][11]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]

  • Parekh, B. P., et al. (2004). Use of DMF as Solvent Allows for the Facile Synthesis of Soluble MEH-PPV. Macromolecules, 37(22), 8264-8270. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Li, Y., et al. (2018). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. Asian Journal of Organic Chemistry, 7(10), 2098-2101. [Link]

  • Sarris, M., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(10), 3669-3677. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][4][5]Triazolo[10][11]pyridines, and Related Deaza-Compounds. ACS Publications. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5039. [Link]

  • Al-Tel, T. H., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1966. [Link]

Sources

Application Note: Carbonic Anhydrase Inhibition Testing of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the standardized protocols for evaluating the Carbonic Anhydrase (CA) inhibitory activity of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine . While pyrazolo[4,3-c]pyridine sulfonamides are established as potent inhibitors of human CA isoforms (hCA I, II, IX, and XII), the specific trimethylated core requires rigorous kinetic characterization to determine its efficacy as a scaffold, fragment lead, or non-classical inhibitor. This guide prioritizes the Stopped-Flow CO₂ Hydration Assay (the gold standard for catalytic activity) and includes the Colorimetric Esterase Assay as a high-throughput secondary screen.

Compound Profile & Preparation[1][2][3][4][5][6][7][8]

Molecule Overview[4][7]
  • Compound: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

  • Relevance: The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives bearing sulfonamide moieties have shown nanomolar inhibition of tumor-associated isoforms (hCA IX/XII). Testing the trimethylated core is critical to establish baseline affinity (fragment screening) or to investigate non-classical binding mechanisms independent of the zinc-binding sulfonamide group.

Stock Solution Preparation

The hydrophobicity of the pyrazolo-pyridine core necessitates organic co-solvents.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (>99.9%).

  • Concentration: Prepare a 10 mM master stock .

    • Calculation: Weigh solid compound and dissolve in DMSO. (e.g., 1.61 mg in 1 mL DMSO for MW ~161.2 g/mol ).

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Dilute serially in the assay buffer immediately prior to use. Ensure final DMSO concentration in the assay is <1% (v/v) to prevent enzyme denaturation or solvent effects.

Primary Protocol: Stopped-Flow CO₂ Hydration Assay

Status: Gold Standard (Kinetic) Mechanism: Measures the physiological reaction:


.
Detection:  Spectrophotometric monitoring of pH change using a colorimetric indicator (Phenol Red) over a millisecond timeframe.
Materials & Reagents[1][4][6][7][8][9][10][11][12]
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20 or Hi-Tech Scientific).

  • Enzymes: Recombinant human CA isozymes (hCA I, II, IX, XII) obtained from expression systems (E. coli).

  • Indicator: 0.2 mM Phenol Red in assay buffer.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂-saturated water.

    • Preparation: Bubble pure CO₂ gas into deionized water at 25°C for 30 minutes. Concentration

      
       32.9 mM.
      
Experimental Workflow
  • Sample Preparation (Syringe A):

    • Mix Enzyme (final conc. 5–10 nM) + Indicator (Phenol Red, 0.2 mM) + Test Compound (varying concentrations: 0.1 nM – 10 µM).

    • Incubate for 15 minutes at room temperature to allow Enzyme-Inhibitor (E-I) complex formation.

  • Substrate Preparation (Syringe B):

    • CO₂-saturated water (diluted to varying concentrations if determining

      
      , typically used at saturation for screening).
      
  • Reaction Initiation:

    • Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow mixing chamber.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red

      
       at basic pH).
      
    • Record the initial rate of acidification (linear phase, typically first 5–10% of reaction).

Data Analysis (Kinetics)

The uncatalyzed rate (


) is subtracted from the observed rate (

) to determine the enzymatic rate (

).[1]

Inhibition Constant (


) Determination: 
Fit the data to the Cheng-Prusoff equation adapted for enzyme kinetics:


  • [S]: Concentration of CO₂ substrate.[2]

  • 
    :  Michaelis constant for the specific hCA isoform (typically ~10 mM for hCA II).
    
  • 
    :  Concentration of inhibitor reducing activity by 50%.
    

Secondary Protocol: Esterase Activity Assay

Status: High-Throughput Screen (HTS) Mechanism: Hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenolate (yellow). Limitations: 4-NPA is a surrogate substrate; results must be validated by stopped-flow.

Materials[1][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Nitrophenyl acetate (4-NPA). Prepare 100 mM stock in acetonitrile.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6).

  • Detection: 96-well plate reader (Absorbance at 400–405 nm).

Step-by-Step Protocol
  • Plating: Add 80 µL of Assay Buffer to each well.

  • Inhibitor Addition: Add 10 µL of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine dilution.

  • Enzyme Addition: Add 10 µL of hCA enzyme solution (final conc. 100 nM).

  • Pre-incubation: Shake plate for 10 min at 25°C.

  • Initiation: Add 100 µL of 4-NPA substrate (diluted to 1 mM in buffer).

  • Measurement: Monitor Absorbance (405 nm) every 30 seconds for 15 minutes.

Visualizing the Assay Logic

CA_Inhibition_Workflow cluster_0 Physiological Relevance Start Test Compound: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine Solubility Solubility Check (DMSO Stock 10mM) Start->Solubility Screen Primary Screen: Esterase Assay (4-NPA) Solubility->Screen Dilute to <1% DMSO Decision Activity > 50%? Screen->Decision Calculate % Inhibition StoppedFlow Validation: Stopped-Flow CO2 Hydration Decision->StoppedFlow Yes (Hit) Fragment Classify as Fragment/Lead Decision->Fragment No (Weak Binder) Kinetics Kinetic Analysis (Determine Ki, Mode of Inhibition) StoppedFlow->Kinetics Absorbance @ 557nm

Caption: Workflow for characterizing pyrazolo-pyridine derivatives, moving from HTS esterase screening to physiological stopped-flow validation.

Mechanistic Interpretation & Troubleshooting

Expected Results & Interpretation[6][7][8][11]
  • Classical Inhibition: If the molecule contains a "masked" zinc-binding group or binds the active site entrance, expect competitive inhibition.

  • Scaffold Binding: The 3,4,6-trimethyl-pyrazolo[4,3-c]pyridine core is hydrophobic. If it lacks a classical sulfonamide tail, it may bind to the hydrophobic pocket near the active site (Val121, Leu198 in hCA II). This often results in non-competitive or mixed inhibition kinetics.

  • Selectivity: Pyrazolo[4,3-c]pyridines have shown selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (I/II). Compare

    
     values across isoforms.
    
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous buffer.Verify optical density of buffer + compound without enzyme. Reduce concentration or add 0.01% Tween-20.
No Inhibition Lack of Zinc-Binding Group (ZBG).The trimethyl core may be too weak on its own. Test as a fragment (high conc. >100 µM) or consider sulfamoylation.
Non-Linear Rates Enzyme instability or CO₂ loss.Ensure CO₂ water is freshly prepared and kept stoppered. Check enzyme activity with Acetazolamide control.

References

  • Supuran, C. T. (2022).[3][4] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals.[5][6][7]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[8][9][10][6][11][1][7][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry.

  • Assay Genie. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol.

Sources

Application Note: Strategic Crystallization of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine for High-Resolution Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic pharmacophore, increasingly recognized for its role in disrupting challenging protein-protein interactions (PPIs), such as the PEX14-PEX5 interface in trypanosomal diseases . Within this chemical space, 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (CAS: 53946-84-2) serves as a critical synthetic intermediate and structural analog.

Acquiring high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for this molecule is paramount for mapping its exact 3D conformation, tautomeric state, and hydrogen-bonding vectors—data essential for structure-based drug design . However, crystallizing nitrogen-rich, methylated heterocycles presents unique thermodynamic and kinetic challenges that require highly controlled methodologies.

Physicochemical Profiling & Mechanistic Causality

Before initiating crystallization, one must analyze the molecule's structural features to predict its behavior in solution. Do not treat crystallization as a random screening process; it is a predictable thermodynamic event.

  • Sterically Shielded Hydrogen Bonding: The molecule possesses a strong hydrogen-bond donor (the 1H-pyrazole NH) and two distinct acceptors (the pyridine N5 and the pyrazole N2). However, the methyl groups at the C4 and C6 positions create severe steric hindrance around the pyridine N5 atom. Causality: This steric shielding restricts N5 from participating in standard extended hydrogen-bond networks. Consequently, the molecule is forced to utilize the pyrazole N2 as the primary acceptor, strongly favoring the formation of discrete hydrogen-bonded dimers rather than infinite 1D tapes.

  • Steric Hindrance vs.

    
     Stacking:  While the planar pyrazolo-pyridine core favors 
    
    
    
    stacking, the three methyl groups introduce out-of-plane bulk. This can disrupt optimal planar packing, often leading to kinetic trapping (oiling out) or twinning if the crystal is forced to grow too rapidly.
  • Tautomerism: The 1H-pyrazole ring can exhibit tautomerism. Locking the molecule into a single tautomeric state within the crystal lattice requires careful solvent selection, often favoring slightly polar aprotic solvents (like Ethyl Acetate or THF) that stabilize a specific dipole moment without out-competing the molecule's internal dimerization.

Experimental Workflows & Decision Matrix

CrystallizationWorkflow Start 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (Purified >99%) Solubility Solubility Screening (Polar vs Non-Polar) Start->Solubility VD Vapor Diffusion (Anti-solvent) Solubility->VD SE Slow Evaporation (Isothermal) Solubility->SE SC Slow Cooling (Thermal Gradient) Solubility->SC VD_Step Dissolve in Good Solvent Diffuse Poor Solvent VD->VD_Step SE_Step Dissolve in Volatile Solvent Pin-hole Cap SE->SE_Step SC_Step Saturate at Boiling Point Cool at 1°C/hr SC->SC_Step Harvest Crystal Harvesting & Cryoprotection VD_Step->Harvest SE_Step->Harvest SC_Step->Harvest SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Harvest->SCXRD

Workflow for the SCXRD crystallization of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine.

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems to ensure reproducibility and high-diffraction-quality crystals .

Protocol A: Liquid-Liquid Vapor Diffusion (The Anti-Solvent Method)

Causality: Vapor diffusion is the gold standard for methylated heterocycles prone to twinning. By allowing the anti-solvent to slowly diffuse into the solvent drop via the vapor phase, the system approaches the metastable zone with extreme precision, minimizing heterogeneous nucleation.

  • Sample Preparation: Weigh exactly 5.0 mg of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (ensure >99% purity via LC-MS or NMR prior to crystallization).

  • Solubilization: Dissolve the compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane or THF) in a 2 mL glass inner vial.

    • Self-Validation Check: The solution must be optically clear. If any particulates remain, the concentration is too high, which will cause premature precipitation. Dilute dropwise until clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1 mL inner vial.

    • Causality: Microscopic dust particles act as heterogeneous nucleation sites, leading to microcrystalline powders instead of a single, highly ordered crystal.

  • Chamber Setup: Place the 1 mL inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3 mL of a volatile "poor" solvent (e.g., Hexane or Pentane).

  • Sealing and Equilibration: Tightly cap the outer 20 mL vial with a PTFE-lined cap and seal the threads with Parafilm. Store in a vibration-free, temperature-controlled environment (20 °C).

  • Monitoring: Inspect under a polarized light microscope every 48 hours.

    • Self-Validation Check: Birefringence (glowing colors) under crossed polarizers confirms the crystalline nature of the precipitate, distinguishing it from amorphous glass or "oiling out".

Protocol B: Controlled Slow Evaporation (Isothermal)

Causality: When the molecule exhibits moderate solubility in a highly volatile solvent, slow evaporation allows the gradual concentration of the solute. Rapid evaporation leads to kinetic trapping; controlled evaporation allows thermodynamic equilibration.

  • Preparation: Dissolve 10 mg of the compound in 2 mL of an optimized solvent mixture (e.g., Ethyl Acetate/Hexane 1:1 v/v).

  • Filtration: Filter through a 0.22 µm PTFE membrane into a clean 4 mL glass vial.

  • Controlled Evaporation: Cover the vial tightly with aluminum foil. Pierce exactly 2 pinholes (approx. 0.5 mm diameter) in the foil using a syringe needle.

    • Causality: The cross-sectional area of the pinholes dictates the vapor pressure escape rate, directly controlling the supersaturation kinetics.

  • Incubation: Place the vial in a dark, draft-free cabinet at ambient temperature.

  • Harvesting: Once crystals of sufficient size (approx. 0.1 x 0.1 x 0.1 mm) are observed, immediately harvest them into a cryoprotectant loop (e.g., Paratone-N oil).

    • Self-Validation Check: Do not allow the solvent to evaporate completely. If the vial dries out, the crystals will adhere to the glass and experience mechanical stress during removal, permanently degrading their mosaicity and diffraction quality.

Data Presentation: Optimization Matrices

Table 1: Solvent Matrix for 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine Crystallization
MethodPrimary Solvent (Good)Anti-Solvent (Poor)Dielectric Constant (

) Match
Expected Outcome / Suitability
Vapor DiffusionDichloromethaneHexane8.93 vs 1.89Optimal. Slow diffusion yields block-like crystals; minimizes twinning.
Vapor DiffusionTetrahydrofuran (THF)Diethyl Ether7.58 vs 4.33Good for breaking unwanted

stacking; yields needles.
Slow EvaporationEthyl AcetateN/A6.02Moderate evaporation rate; stabilizes hydrogen-bonded dimers.
Slow EvaporationMethanolN/A32.7Sub-optimal. Strong protic nature disrupts internal H-bonding, often leading to oils.
Table 2: Troubleshooting Common Crystallization Defects
ObservationMechanistic CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation) Supersaturation reached too rapidly; solute drops out as a dense, amorphous liquid phase.Switch to a solvent system with a closer dielectric constant match. Lower the initial concentration by 50%.
Needle Clusters (Urchins) Rapid kinetic growth along one specific crystallographic axis (usually the

-stacking axis).
Add 1-2% of a structurally similar additive (e.g., toluene) to selectively poison the fast-growing face.
Twinning (Split Diffraction Spots) Two crystals sharing a common lattice plane due to steric clash of the methyl groups during packing.Reduce the temperature of the crystallization environment to 4 °C to slow the thermodynamic assembly rate.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Mapping, Structure and Modulation of Protein-Protein Interactions. Frontiers in Chemistry.[Link]

  • Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl] (Pyrazolo-pyrimidine derivatives and SCXRD methodologies).

Troubleshooting & Optimization

Purification of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine via silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers and drug development professionals dealing with the unique challenges of isolating electron-rich, basic nitrogen heterocycles.

Mechanistic Context: The Chromatography of Pyrazolopyridines

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine presents a significant purification challenge due to its multifunctional basic nature. The molecule contains a fused pyrazole and pyridine ring system, providing multiple nitrogen centers with lone pairs that act as strong Lewis bases and hydrogen-bond acceptors.

Standard silica gel (SiO₂) is densely populated with surface silanol groups (Si-OH), which are Brønsted acidic (pKa ~ 4.5–5.0). When a basic pyrazolopyridine is loaded onto a standard normal-phase column, it undergoes rapid, heterogeneous acid-base interactions and strong hydrogen bonding with these silanols[1]. This chemisorption causes the compound to drag through the stationary phase, resulting in severe band broadening, streaking (tailing), and potentially irreversible adsorption[2].

To achieve high-resolution separation, the chromatographic system must be a self-validating protocol where the acidic sites of the silica are neutralized before the target molecule is introduced. This is achieved through competitive binding using sacrificial basic modifiers (like Triethylamine or Ammonium Hydroxide) or by utilizing alternative stationary phases[3].

Chromatographic Workflow & Decision Matrix

Workflow Start Crude 3,4,6-Trimethyl-1H- pyrazolo[4,3-c]pyridine TLC TLC Screening (Evaluate Tailing) Start->TLC Decision1 Severe Tailing Observed? TLC->Decision1 AddBase Add 1-5% TEA or NH₄OH to Mobile Phase Decision1->AddBase Yes Standard Standard Mobile Phase (No Modifiers) Decision1->Standard No PreTreat Pre-equilibrate Column with Basic Modifier AddBase->PreTreat RunCol Execute Flash Chromatography Standard->RunCol PreTreat->RunCol Decision2 Low Recovery or Degradation? RunCol->Decision2 AltPhase Switch to Basic Alumina or Amine-Functionalized Silica Decision2->AltPhase Yes Success Pure Compound Isolated Decision2->Success No AltPhase->Success

Decision matrix for the chromatographic purification of basic pyrazolopyridines.

Quantitative Data: Solvent System Optimization

The addition of a basic modifier fundamentally alters the retention factor (


) and peak symmetry of pyrazolopyridines. Below is a comparative summary of solvent systems used for this scaffold.
Solvent SystemBasic ModifierAverage

Peak Shape / Elution ProfileResolution Quality
DCM : MeOH (95:5)None0.15Severe tailing, streaking to baselinePoor
DCM : MeOH (95:5)1% NH₄OH (aq)0.35Sharp, symmetric bandsExcellent
EtOAc : Hexanes (70:30)None0.10Broad, irregular, high retentionPoor
EtOAc : Hexanes (70:30)2% TEA0.28Moderate tailing, acceptable spreadGood

Step-by-Step Methodology: Base-Deactivated Silica Gel Chromatography

To ensure maximum recovery and purity of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine, follow this validated protocol[4].

Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., 95:5 Dichloromethane:Methanol). Add 1% (v/v) of concentrated aqueous Ammonium Hydroxide (NH₄OH) or 2% Triethylamine (TEA). Stir vigorously to ensure homogeneity.

Step 2: Silica Gel Deactivation (Slurry Packing) Weigh standard flash silica gel (40–60 µm, 60 Å). Create a slurry using the modifier-containing mobile phase. Critical Causality: Allow the slurry to stir gently for 15–20 minutes. This incubation period is required for the basic modifier to thoroughly cap the acidic silanol sites, preventing the pyrazolopyridine from acting as the neutralizing agent later[2].

Step 3: Column Equilibration Pour the slurry into the column. Pass at least 2 to 3 Column Volumes (CV) of the modified mobile phase through the bed to ensure uniform packing and complete basic equilibration.

Step 4: Sample Loading Dissolve the crude 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine in a minimum volume of the mobile phase. If solubility is poor, use pure DCM, but keep the volume strictly minimal to prevent initial band broadening. Apply evenly to the top of the silica bed.

Step 5: Elution and Fraction Collection Elute the column under positive pressure. Monitor fractions via TLC using the same modified solvent system. The pyrazolopyridine core is highly UV-active; visualize fractions at 254 nm.

Step 6: Post-Purification Processing Combine product-containing fractions and evaporate under reduced pressure. Self-Validating Check: To ensure complete removal of residual TEA (which often contaminates NMR spectra), co-evaporate the purified residue with toluene (forming an azeotrope with TEA) 2-3 times, followed by high-vacuum drying for 12–24 hours.

Troubleshooting Guide (Q&A)

Q: My compound is still streaking heavily on the column even with 1% TEA in the mobile phase. What is the cause and solution? A: The basicity of the pyrazolopyridine nitrogens may be outcompeting the TEA for the silanol sites, or the column was not sufficiently pre-equilibrated. Solution: Increase the TEA concentration to 3–5% during the column packing phase to ensure complete deactivation. Alternatively, switch to a stronger modifier like 1% aqueous NH₄OH in a DCM/MeOH system. If standard silica continues to fail, switch the stationary phase to amine-functionalized silica or basic alumina, which inherently lack acidic protons[3].

Q: I am observing low recovery (<50%) of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine after the column. Where did my product go? A: Irreversible adsorption to the silica gel is likely occurring due to chemisorption. Solution: Flush the column with a highly polar, basic "strip" solution (e.g., 80:15:5 DCM:MeOH:TEA). If recovery improves, it confirms chemisorption. For future runs, avoid standard silica entirely and utilize neutral or basic alumina[5].

Q: The fractions containing my product have a strong amine odor, and the ¹H-NMR shows extra aliphatic peaks (triplets and quartets). How do I fix this? A: This is residual Triethylamine (TEA) from the mobile phase. TEA is notoriously difficult to remove completely via standard rotary evaporation. Solution: Co-evaporate the purified residue with toluene 2-3 times, followed by extended high-vacuum drying. Alternatively, use a more volatile modifier like ammonia (NH₄OH) if your solvent system permits (e.g., DCM/MeOH)[6].

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for this molecule? A: Yes. For highly polar and basic heterocycles like pyrazolopyridines, reverse-phase preparative HPLC (e.g., Water/Acetonitrile gradients) is often superior to normal-phase silica. Adding 0.1% TFA or 0.1% Formic Acid to the aqueous phase provides exceptionally sharp peaks by keeping the nitrogens protonated. Note that you will isolate the compound as a TFA or formate salt, which will require a subsequent free-basing step (e.g., washing with saturated NaHCO₃)[7].

Q: How do I optimally visualize 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine on a TLC plate? A: The extended conjugated


-system of the pyrazolopyridine core makes it highly UV-active. It will appear as a dark, distinct spot under short-wave UV light (254 nm). For secondary chemical confirmation, staining with Dragendorff's reagent (which is highly specific for alkaloids and basic nitrogens) or exposing the plate to iodine vapor are highly effective methods.

References

  • ACS Omega. "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Publications. Available at:[Link]

  • Institute of Molecular and Translational Medicine. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." UMTM.cz. Available at:[Link]

Sources

Technical Support Center: Navigating Regioselectivity in N-Methylation of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with achieving regioselective N-methylation on this critical heterocyclic scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome synthetic hurdles and achieve your desired molecular targets with precision and efficiency.

Introduction: The Regioselectivity Challenge

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] N-methylation is a common and often crucial step in the synthesis of these compounds, significantly impacting their pharmacological properties. However, the presence of two reactive nitrogen atoms in the pyrazole moiety of unsymmetrically substituted pyrazolopyridines presents a significant regioselectivity challenge, often leading to the formation of a mixture of N1 and N2-methylated isomers.[4] These regioisomers can be difficult to separate and may exhibit vastly different biological activities and toxicological profiles, making control over the methylation site paramount.[5]

This guide will equip you with the knowledge to dissect the factors governing regioselectivity and systematically troubleshoot your reactions for optimal outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning or troubleshooting the N-methylation of pyrazolopyridines.

Q1: What is the primary difficulty in the N-methylation of unsymmetrically substituted pyrazolopyridines?

The core challenge is controlling the site of methylation. The two nitrogen atoms of the pyrazole ring (N1 and N2) have similar nucleophilicity, often resulting in a mixture of N1- and N2-methylated regioisomers.[6][4] Traditional methylating agents like methyl iodide or dimethyl sulfate frequently provide poor selectivity, leading to downstream separation challenges.[6]

Q2: What are the key factors that influence which nitrogen gets methylated?

Regioselectivity is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most intuitive factor. The methylating agent will preferentially attack the nitrogen atom that is less sterically encumbered. Bulky substituents on the pyrazolopyridine ring near one of the nitrogens will direct methylation to the more accessible nitrogen.[6][7]

  • Electronic Effects: The electronic properties of substituents on the pyrazolopyridine ring can alter the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, potentially favoring methylation at the other nitrogen.[6][7][8]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the N1/N2 product ratio.[6][5] These conditions can influence the aggregation state of the pyrazolopyridine anion and the nature of the transition state.

  • The Methylating Agent: The size and reactivity of the methylating agent are crucial. Larger, more sterically demanding reagents can significantly enhance selectivity for the less hindered nitrogen.[6][9]

Q3: My TLC/LC-MS shows two product spots with the same mass. How can I confirm they are N1 and N2 isomers and determine their structures?

Distinguishing between N1 and N2 regioisomers is a critical analytical challenge. The most powerful techniques are:

  • NMR Spectroscopy: 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. A NOESY experiment can show through-space correlations between the newly introduced N-methyl protons and protons on nearby substituents on the pyrazolopyridine core. For example, a correlation between the N-methyl group and a proton on the pyridine ring would help assign the regiochemistry.[10]

  • X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.[4][11]

  • Comparison to Known Compounds: If the isomers have been previously characterized in the literature, comparison of their NMR spectra (¹H and ¹³C shifts) can provide a confident assignment.

Q4: Is it possible to completely favor one isomer over the other?

While achieving a perfect 100:0 ratio is rare, high regioselectivity (>95:5) is often achievable. This typically requires moving beyond standard conditions (e.g., MeI, K₂CO₃, Acetone) and employing more sophisticated strategies, which are detailed in the Troubleshooting Guide below. These can include using sterically bulky methylating agents, biocatalysis with engineered enzymes, or implementing protecting group strategies.[6][12]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving poor regioselectivity in your N-methylation reactions.

Problem: My reaction produces a nearly 1:1 mixture of N1 and N2 methylated isomers.

This is a common outcome when the steric and electronic environments of the two pyrazole nitrogens are very similar and standard methylation conditions are used. The workflow below outlines a rational approach to improving selectivity.

digraph "Troubleshooting_Regioselectivity" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Poor Regioselectivity\n(e.g., 1:1 mixture)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; condition_mod [label="Step 1: Modify Reaction Conditions\n(Kinetic/Thermodynamic Control)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_mod [label="Step 2: Change Methylating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; advanced_strat [label="Step 3: Advanced Strategies", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Final Option: Isomer Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> condition_mod; condition_mod -> reagent_mod [label="If selectivity is still poor"]; reagent_mod -> advanced_strat [label="If selectivity is still poor"]; advanced_strat -> separation [label="If strategies are not feasible\nor unsuccessful"];

// Sub-nodes for condition_mod sub_base [label="Alter the Base:\n- NaH (strong, non-nucleophilic)\n- K₂CO₃ (milder)\n- KHMDS (strong, bulky)", shape=note, fillcolor="#FFFFFF"]; sub_solvent [label="Change the Solvent:\n- Polar Aprotic (DMF, DMSO)\n- Non-polar (Toluene, THF)\n- Fluorinated Alcohols (TFE, HFIP)", shape=note, fillcolor="#FFFFFF"]; sub_temp [label="Adjust Temperature:\n- Lower temp (favors kinetic product)\n- Higher temp (favors thermodynamic product)", shape=note, fillcolor="#FFFFFF"];

// Connections for condition_mod condition_mod -> sub_base [style=dashed]; condition_mod -> sub_solvent [style=dashed]; condition_mod -> sub_temp [style=dashed];

// Sub-nodes for reagent_mod sub_bulky [label="Use Sterically Hindered Reagents:\n- α-halomethylsilanes\n(e.g., (chloromethyl)triisopropoxysilane)", shape=note, fillcolor="#FFFFFF"]; sub_green [label="Consider 'Greener' Reagents:\n- Dimethyl Carbonate (DMC)", shape=note, fillcolor="#FFFFFF"];

// Connections for reagent_mod reagent_mod -> sub_bulky [style=dashed]; reagent_mod -> sub_green [style=dashed];

// Sub-nodes for advanced_strat sub_protect [label="Protecting Group Strategy:\n- Block one N, methylate the other, deprotect.", shape=note, fillcolor="#FFFFFF"]; sub_enzyme [label="Biocatalysis:\n- Use engineered methyltransferases for >99% selectivity.", shape=note, fillcolor="#FFFFFF"];

// Connections for advanced_strat advanced_strat -> sub_protect [style=dashed]; advanced_strat -> sub_enzyme [style=dashed]; }

Caption: Decision workflow for troubleshooting poor regioselectivity.

Step 1: Systematic Modification of Reaction Conditions

The ratio of N1 to N2 isomers can be highly sensitive to the reaction environment. Before resorting to more complex reagents, systematically screen bases, solvents, and temperatures. This approach explores the principles of kinetic versus thermodynamic control.[13][14][15]

  • Kinetic Control: At lower temperatures, the product that forms fastest (the kinetic product) will predominate. This product arises from the reaction pathway with the lower activation energy.[13][14]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows an equilibrium to be established, favoring the most stable product (the thermodynamic product), regardless of how fast it is formed.[13][14]

ParameterSuggested Modifications & Rationale
Base NaH in THF/DMF: A strong, non-nucleophilic base that fully deprotonates the pyrazole N-H. Often a good starting point. Using NaH can sometimes prevent the formation of regioisomeric products.[4][7] K₂CO₃ in DMSO/DMF: A milder base. The combination of K₂CO₃ in DMSO has been reported to be effective for regioselective N1-alkylation of some 3-substituted pyrazoles.[7] KHMDS or LiHMDS: Strong, sterically hindered bases. Their bulk can influence the conformation of the resulting pyrazolopyridine anion, potentially directing the approach of the methylating agent.
Solvent Polar Aprotic (DMF, DMSO): These are common choices and often favor the formation of a single regioisomer by effectively solvating the cation from the base, leading to a more "naked" and reactive pyrazolopyridine anion.[7] Fluorinated Alcohols (TFE, HFIP): 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases, possibly through specific hydrogen bonding interactions.[5][7]
Temperature Low Temperature (e.g., 0 °C to RT): Start here to favor the kinetically controlled product. This is often the less sterically hindered isomer.[6][14] Elevated Temperature (e.g., 60-100 °C): If low temperature yields the undesired isomer, cautiously increasing the temperature may shift the equilibrium towards the more thermodynamically stable product. Monitor carefully for side reactions.[6]

Step 2: Employ a Sterically Selective Methylating Agent

If modifying conditions is insufficient, the most direct way to leverage steric hindrance is to use a bulkier methylating agent.

  • α-Halomethylsilanes: Reagents like (chloromethyl)triisopropoxysilane act as "masked" methylating agents.[6] They are highly effective for directing alkylation to the less sterically hindered nitrogen, often achieving >90% selectivity.[6][9] The silyl group is then removed in a subsequent step using a fluoride source like TBAF.[6] This two-step, one-pot procedure is a powerful method for achieving high N1-selectivity.[9]

Step 3: Consider Advanced Strategies

For particularly challenging substrates or when near-perfect selectivity is required, advanced methods may be necessary.

  • Protecting Group Strategy: This classic chemical approach involves selectively protecting one of the pyrazole nitrogens, methylating the unprotected nitrogen, and then removing the protecting group.[6] This provides excellent control but adds steps to the overall synthesis.

  • Biocatalysis: Engineered methyltransferase (MT) enzymes can offer unparalleled regioselectivity, often exceeding 99:1.[6][12] These enzymes use a cofactor like S-adenosyl methionine (SAM) to deliver the methyl group with exquisite precision. While requiring specialized expertise, this is a powerful option for high-value targets.[12]

Problem: My reaction is clean, but the major product is the undesired regioisomer.

This indicates that the inherent steric and electronic factors of your substrate favor the unwanted product under kinetic control.

  • Attempt Thermodynamic Control: Your first action should be to explore higher reaction temperatures, as described in Step 1. The undesired kinetic product may be less stable than the desired isomer, and heating could allow the reaction to equilibrate to the more stable, desired product.[15]

  • Re-evaluate Strategy: If thermodynamic control is not effective or leads to decomposition, you may need to fundamentally change your approach. A protecting group strategy or a complete redesign of the synthetic route might be necessary.

Problem: I've achieved a better isomeric ratio, but separation is impossible.

When regioisomers have very similar polarities, chromatographic separation can be extremely difficult.[6][16]

  • Optimize Chromatography:

    • Eluent System: Systematically screen different solvent systems. For normal phase silica gel chromatography, try combinations of hexanes/ethyl acetate, dichloromethane/methanol, or add small amounts of triethylamine (for basic compounds) or acetic acid.[6]

    • Stationary Phase: If silica gel fails, consider using alumina or reversed-phase (C18) silica.[6]

    • HPLC: Preparative HPLC is often successful when flash chromatography fails, offering much higher resolving power.[6][17]

  • Crystallization/Salt Formation: Attempt to crystallize the product mixture. Often, one isomer will crystallize preferentially. If the free bases do not crystallize well, forming an acid addition salt (e.g., with HCl, HBr, or an organic acid) can yield crystalline material that allows for separation.[17]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using NaH and MeI

This is a standard starting point protocol. Expect potential regioselectivity issues.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazolopyridine substrate (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash with water (3x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the methylated products.

Protocol 2: N1-Selective Methylation using a "Masked" Methylating Reagent

This protocol is adapted from methodologies designed for high N1-selectivity on sterically accessible pyrazoles.[6][9]

  • Preparation: To an oven-dried flask under an inert atmosphere, add the pyrazolopyridine substrate (1.0 eq) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Silylalkylation: Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the silylated intermediate.

  • Protodesilylation: Upon completion of the first step, add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq) and water (2.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazolopyridine.[6]

digraph "N1_Selective_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

sub [label="Pyrazolopyridine\nSubstrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Deprotonation\n(KHMDS, THF, 0°C)"]; step2 [label="2. Silylalkylation\n((iPrO)₃SiCH₂Cl)"]; intermediate [label="N1-Silylmethylated Intermediate\n(Sterically favored)", shape=box, style=dashed]; step3 [label="3. Protodesilylation\n(TBAF, H₂O, 60°C)"]; product [label="N1-Methylated\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> step1; step1 -> step2; step2 -> intermediate; intermediate -> step3; step3 -> product; }

Caption: Workflow for N1-selective methylation via a silyl intermediate.

References

  • ResearchGate. (2025). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Image]. Retrieved from [Link]

  • Kravchenko, A. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Krasavin, M. et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • García-García, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [PDF]. Retrieved from [Link]

  • Pietracci, L. et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics, 42(11), 1495-1504. [Link]

  • ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Retrieved from [Link]

  • El-Damasy, A. K. et al. (2024). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. [Image]. Retrieved from [Link]

  • Christodoulou, M. S. et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(3), 636. [Link]

  • Organic Chemistry Portal. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Retrieved from [Link]

  • Njardarson, J. T. et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Pettinari, R. et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ru. UNICAM. [Link]

  • El-Sayed, N. N. E. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • Bruno, O. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Gaich, T. et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7387-7391. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]

  • Pesnot, T. et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(22), 12349-12354. [Link]

  • Kamal, A. et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • LibreTexts Chemistry. (2023). 14.4: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Appleby, K. M. et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 58(9), 846-852. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Smith, A. B. et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Jiménez-Cruz, F. et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances. [Link]

  • García-García, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Al-Ostoot, F. H. et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Retrieved from [Link]

  • Chen, S. (n.d.). Computational method development and analysis for DNA methylome studies. [Link]

  • Dolzhenko, A. V. et al. (2023). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 28(11), 4478. [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [PDF]. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). [Image]. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Hydrazine Condensation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical parameter of reaction temperature in pyridine synthesis involving hydrazine condensation. Our guidance is rooted in established chemical principles and practical, field-proven experience to help you navigate experimental challenges and achieve optimal outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the hydrazine condensation step for pyridine synthesis?

Temperature is arguably the most critical parameter in this reaction class, acting as a double-edged sword. Its primary role is to provide the necessary activation energy for the desired transformation, typically a nucleophilic aromatic substitution (SNAr) on a halo-pyridine or the formation of a hydrazone intermediate from a carbonyl compound.[1] However, temperature also influences reaction rate, selectivity, and the stability of reactants, intermediates, and products.

  • Kinetics vs. Selectivity: Higher temperatures increase the reaction rate, which can be essential for reactions with high activation barriers, such as those involving less reactive halo-pyridines.[1] Conversely, excessive heat can reduce selectivity, leading to undesirable side reactions like di-substitution, where a second molecule of hydrazine reacts with the product.[1][2]

  • Intermediate Stability: In multi-step syntheses, crucial intermediates like hydrazones are often thermally labile. They can be prone to hydrolysis or decomposition at elevated temperatures, leading to low yields.[3] Therefore, a delicate balance must be struck.

Q2: What is a sensible starting temperature range for my experiment?

A universal "optimal" temperature does not exist; it is highly dependent on the specific substrates and reaction type. However, here are some empirically derived starting points:

  • For selective mono-substitution on highly activated rings (e.g., di-halopyrimidines): Begin with low temperatures, typically in the range of 5°C to 10°C . This is crucial for controlling the reaction rate and preventing over-addition of hydrazine.[2]

  • For SNAr on standard 2-chloropyridines: A moderate starting temperature of 80°C to 100°C is often effective.[4][5] Some systems may require reflux conditions in solvents like ethanol or dioxane to proceed to completion.[1]

  • For forcing reactions with unreactive substrates: High temperatures, from 100°C to 150°C , may be necessary.[6] In these cases, using a high-boiling point aprotic polar solvent like DMF or conducting the reaction under microwave irradiation can be beneficial.[1][6]

  • For hydrazone formation prior to cyclization: This step is often performed at or slightly above room temperature. It's critical to monitor for intermediate stability, as elevated temperatures can promote decomposition.[3]

Q3: How do substituents on the pyridine ring affect the required temperature?

The electronic nature of the pyridine ring is a key determinant of its reactivity and, consequently, the required temperature.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional halogens make the pyridine ring more electron-deficient. This enhances the rate of nucleophilic aromatic substitution, allowing the reaction to proceed at lower temperatures.[1][7]

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy deactivate the ring towards nucleophilic attack. These substrates typically require more forcing conditions, such as higher temperatures or longer reaction times, to achieve reasonable conversion.[2]

Q4: What are the most common temperature-dependent side reactions?
  • Di-substitution: This is the most prevalent side reaction when using substrates with multiple leaving groups (e.g., 2,6-dichloropyridine). Higher temperatures increase the likelihood of the desired mono-substituted product reacting with another equivalent of hydrazine.[1][2]

  • Decomposition/Hydrolysis: Hydrazine itself can decompose at very high temperatures, and key intermediates like hydrazones are susceptible to hydrolysis, a process accelerated by heat.[3][8]

  • Ring-Opening: Under particularly harsh conditions (very high temperatures, prolonged heating), the pyridine ring itself can become susceptible to nucleophilic attack leading to ring-opened byproducts.[1]

  • Oxidation: At elevated temperatures, hydrazine can be oxidized by atmospheric oxygen. Performing the reaction under an inert atmosphere (N₂ or Ar) is recommended to mitigate this, especially when heating for extended periods.[1][6]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

Initial Observation: TLC or LC-MS analysis shows primarily unreacted starting material.

  • Possible Cause A: Insufficient Activation Energy. The reaction temperature is too low to overcome the energy barrier for the nucleophilic attack.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 15-20°C increments.

      • Monitor the reaction progress at each new temperature point using TLC or LC-MS after a set time (e.g., 2 hours).

      • Consider switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or DMF) to safely reach higher temperatures.[6]

      • For stubborn reactions, microwave-assisted synthesis can be a powerful alternative to conventional heating, often reducing reaction times and improving yields.[1]

  • Possible Cause B: Thermal Decomposition. The reaction temperature is too high, causing decomposition of the starting material, hydrazine, or a critical intermediate.

    • Troubleshooting Steps:

      • Re-run the reaction at a lower temperature.

      • If forming a hydrazone intermediate, ensure strictly anhydrous conditions by using oven-dried glassware and dry solvents, as water can facilitate hydrolysis at elevated temperatures.[3] Consider adding a dehydrating agent like molecular sieves.[3]

      • Analyze the crude reaction mixture by LC-MS to identify potential degradation products, which can provide clues about the decomposition pathway.

Issue 2: High Levels of Di-substituted Byproduct

Initial Observation: The desired mono-substituted product is formed, but a significant amount of a di-hydrazinyl species is also present.

  • Possible Cause: High Reaction Temperature Reduces Selectivity. The initial product is reactive enough at the set temperature to undergo a second substitution. This is common in substrates with multiple leaving groups.[2]

    • Troubleshooting Steps:

      • Lower the overall reaction temperature significantly.

      • Adopt a protocol where hydrazine is added slowly at a low temperature (e.g., 5-10°C) to maintain a low instantaneous concentration.[2]

      • After the addition is complete, allow the reaction to slowly warm to room temperature or slightly above, while carefully monitoring the conversion of the starting material and the formation of the di-substituted impurity.[2]

      • Ensure precise stoichiometric control of hydrazine. Use no more than 1.0-1.2 equivalents for mono-substitution.[1]

Data Summary: Recommended Temperature Ranges

The following table summarizes typical temperature conditions for various hydrazine condensation reactions in pyridine synthesis, based on literature precedents.

Reaction Type & SubstrateTypical Solvent(s)Recommended Temperature RangeKey ConsiderationsReferences
Selective Mono-substitution on DihalopyrimidineAcetonitrile/Water5 – 10°CSlow addition of hydrazine is critical to prevent di-substitution.[2]
SNAr on standard 2-ChloropyridineEthanol, Butanol100°C (Reflux)Reaction may require several hours (4-48h) for full conversion.[1][5]
SNAr on an activated Halopyridine (with EWGs)Dioxane, Ethanol25 – 80°CLower temperatures are often sufficient due to the activated ring.[7]
SNAr on a deactivated Halopyridine (with EDGs)DMF, NMP125 – 150°CHigh-boiling polar aprotic solvents are needed to drive the reaction.[6]
Hydrazone formation from a carbonyl precursorToluene, Ethanol25°C (Room Temp)Anhydrous conditions are paramount to prevent hydrolysis of the product.[3]
Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common issues related to reaction temperature optimization.

G start Start: Analyze Crude Reaction Mixture (TLC, LC-MS) low_yield Problem: Low Yield start->low_yield side_products Problem: Significant Side Products start->side_products sm_present Mainly Starting Material Present? low_yield->sm_present Check Conversion di_sub Di-substitution is the Main Byproduct? side_products->di_sub decomp_products Degradation Products Observed? sm_present->decomp_products No increase_temp Action: Increase Temperature in 15-20°C increments or switch to higher boiling solvent. sm_present->increase_temp Yes decomp_products->increase_temp No (Reaction Stalled) decrease_temp Action: Decrease Temperature. Ensure anhydrous conditions. decomp_products->decrease_temp Yes lower_temp_stoich Action: Lower temperature for hydrazine addition (e.g., 5-10°C). Control stoichiometry carefully (1.0-1.2 eq). di_sub->lower_temp_stoich Yes inert_atm Action: Run reaction under inert atmosphere (N2/Ar). di_sub->inert_atm No (Check for Oxidation)

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols
Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for efficiently determining the optimal reaction temperature on a small scale.

  • Preparation: In parallel, set up three to four identical oven-dried reaction vials equipped with stir bars under an inert atmosphere (N₂ or Ar).

  • Reagents: To each vial, add the pyridine substrate (e.g., 2-chloropyridine, 1.0 eq) and a suitable anhydrous solvent (e.g., dioxane).

  • Temperature Control: Place each vial in a separate reaction block or oil bath pre-heated to a different temperature (e.g., Vial 1: 50°C, Vial 2: 80°C, Vial 3: 110°C).

  • Hydrazine Addition: Once the solutions have reached the target temperatures, add hydrazine hydrate (1.2 eq) to each vial.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC and/or LC-MS.

  • Analysis: Compare the results. The optimal temperature will show the highest conversion of starting material to the desired product with the minimal formation of byproducts. Continue the reactions at their respective temperatures, monitoring every few hours until one reaches completion or a clear trend emerges.

Protocol 2: Monitoring the Reaction with TLC and LC-MS

Effective monitoring is crucial for making informed decisions about temperature adjustments.

  • Thin-Layer Chromatography (TLC):

    • Spotting: On a single TLC plate, spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Interpretation: A successful reaction will show the consumption of the starting material spot and the appearance of a new spot for the product. The formation of multiple new spots indicates side reactions. An ideal temperature will result in a "clean" reaction with one dominant product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile).

    • Analysis: Inject the sample into the LC-MS.

    • Interpretation: The chromatogram will provide a quantitative measure of the relative amounts of starting material, product, and any byproducts. The mass spectrometer will confirm the identity of these species by their mass-to-charge ratio. This technique is invaluable for distinguishing between isomers and identifying unknown impurities, helping you to diagnose issues like decomposition or unexpected side reactions.[9]

References
  • BenchChem. (2025). Optimizing temperature and time for "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Technical Support.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. BenchChem Technical Support.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • BenchChem. (n.d.). optimizing reaction time and temperature for pyrazine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). preventing decomposition of hydrazone intermediates in pyridine synthesis. BenchChem Technical Support.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • ResearchGate. (2025). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives.
  • American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.

Sources

Troubleshooting low solubility of pyrazolo[4,3-c]pyridines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Aqueous Solubility for Biological Assays Target Scaffold: Pyrazolo[4,3-c]pyridine derivatives Audience: Medicinal Chemists, DMPK Scientists, Assay Development Leads

Introduction: The "Brick Dust" Challenge

Pyrazolo[4,3-c]pyridines are privileged scaffolds in kinase inhibition and protein-protein interaction (PPI) targeting due to their ability to mimic the purine ring of ATP. However, this bioactivity comes at a physicochemical cost. These molecules often exhibit "brick dust" characteristics: high melting points (>250°C), high lattice energy, and planar geometry that favors strong


-

stacking.

This guide addresses the specific solubility failures encountered when transitioning these lipophilic, planar heterocycles from organic stock solutions into aqueous biological buffers.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from DMSO, even at low concentrations?

The Issue: Kinetic Solubility Failure. You are likely observing the "Parabolic Solubility Profile" phenomenon. Pyrazolo[4,3-c]pyridines are generally hydrophobic (High LogP). When you spike a DMSO stock (typically 10 mM) into an aqueous buffer, the solvent environment changes faster than the compound can equilibrate.

The Mechanism:

  • Supersaturation: The compound is momentarily supersaturated as the DMSO plume disperses.

  • Nucleation: The planar pyrazolo-pyridine cores aggregate rapidly due to hydrophobic exclusion and

    
    -stacking.
    
  • Crash Out: Once critical nuclei form, precipitation is irreversible in the assay timeframe.

Troubleshooting Protocol: The "Intermediate Shift" Do not spike 100% DMSO directly into 100% Buffer. Use a serial dilution step.[1]

  • Prepare Intermediate: Dilute your 10 mM stock into a 50:50 DMSO:Water (or DMSO:Buffer) mix first. This lowers the concentration while maintaining high solvating power.

  • Final Dilution: Pipette from the 50:50 intermediate into the final assay buffer.

  • Verification: Measure light scattering (Nephelometry) immediately after dilution.

Q2: My compound is soluble at pH 2 but crashes out at pH 7.4. Why?

The Issue: The Pyridine Nitrogen Switch. The pyrazolo[4,3-c]pyridine core contains a basic pyridine nitrogen (N-5 or N-6 depending on substitution numbering).

  • Acidic pH (< 4.0): The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and highly soluble.
    
  • Neutral pH (7.4): The nitrogen deprotonates. The molecule returns to its neutral, lipophilic state. If the intrinsic solubility (

    
    ) of the neutral form is 
    
    
    
    , it will precipitate.

Data Summary: Theoretical Solubility Profile

pH ConditionDominant SpeciesSolubility PredictionRisk Level
pH 1.2 (Stomach) Cationic (

)
High (> 100

M)
Low
pH 5.0 (Lysosome) Mixed EquilibriumModerateMedium
pH 7.4 (Cytosol/Blood) Neutral (

)
Low (

limit)
CRITICAL

Solution: If your assay allows, lower the pH slightly to 6.5. If physiological pH is mandatory, you must rely on excipients (See Part 2).

Part 2: Formulation & Rescue Strategies

Q3: Standard buffers failed. What additives specifically work for this scaffold?

Recommendation 1: Cyclodextrins (The "Planar Trap") Pyrazolo[4,3-c]pyridines are geometrically flat, making them ideal guests for Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic cavity of

-CD encapsulates the aromatic core, shielding it from water while the hydrophilic exterior interacts with the buffer.
  • Protocol: Prepare assay buffer containing 5% to 20% (w/v) HP-

    
    -CD before adding the compound.
    
  • Note: Verify that the cyclodextrin does not sequester your target protein or interfere with the assay signal (e.g., fluorescence quenching).

Recommendation 2: Non-Ionic Surfactants For enzymatic assays, low concentrations of Tween-20 (0.01%) or Triton X-100 can prevent the formation of amorphous aggregates.

Q4: How do I distinguish between "slow precipitation" and "stable solution"?

The Protocol: Kinetic vs. Thermodynamic Shake-Flask Do not rely on visual inspection. Use this comparative workflow to determine if your compound is in a metastable state.

Step-by-Step Methodology:

  • Preparation:

    • Kinetic Sample: Spike DMSO stock into PBS (pH 7.4) to reach 50

      
      M.
      
    • Thermodynamic Sample: Add excess solid powder to PBS (pH 7.4).

  • Incubation: Shake both samples at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22

    
    m PVDF membrane.
    
  • Analysis: Inject supernatant onto HPLC-UV/MS.

  • Interpretation:

    • If Kinetic >> Thermodynamic: Your solution is supersaturated and unstable.[2] It will likely crash during long incubations.

    • If Kinetic

      
      Thermodynamic: You have reached true equilibrium.
      

Part 3: Visualizing the Decision Process

Workflow: Troubleshooting Precipitation

SolubilityTroubleshooting Start Compound Precipitates in Assay Buffer CheckDMSO Check DMSO Concentration (Is it > 1%?) Start->CheckDMSO DilutionMethod How was it diluted? CheckDMSO->DilutionMethod DirectSpike Direct Spike (100% DMSO -> Buffer) DilutionMethod->DirectSpike Direct SerialDilute Serial Dilution (DMSO -> 50:50 -> Buffer) DilutionMethod->SerialDilute Stepwise DirectSpike->SerialDilute Switch Protocol CheckPH Check Buffer pH SerialDilute->CheckPH Still Precipitating? IsAcidic pH < 5.0 CheckPH->IsAcidic Soluble (Cationic) IsNeutral pH 7.4 CheckPH->IsNeutral Insoluble (Neutral) Additives Add Solubilizers IsNeutral->Additives Cyclodextrin Add HP-beta-CD (Complexation) Additives->Cyclodextrin Best for Planar Cores Surfactant Add Tween-20 (Dispersion) Additives->Surfactant Alternative

Caption: Logical workflow for diagnosing and resolving solubility failures. Red nodes indicate high-risk states; Green nodes indicate optimized states.

Part 4: Structural Modification (Hit-to-Lead)

If formulation fails, the scaffold itself requires chemical modification. The goal is to disrupt the crystal lattice without destroying biological affinity.

  • Disrupt Planarity: Introduce

    
     hybridized centers (e.g., convert a phenyl ring to a cyclohexyl or piperidine). This "kink" in the molecule reduces the lattice energy, making the solid easier to dissolve.
    
  • Solubilizing Tails: Append a morpholine or piperazine tail via an alkyl linker. This provides a permanently ionizable center (pKa ~8) that is distinct from the core aromatic system.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.[3][4] Journal of Medicinal Chemistry.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour and bioavailability.[2] Nature Reviews Drug Discovery.

Sources

Purity Assurance Center: Palladium Remediation in Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PD-REM-001 Assigned Specialist: Senior Application Scientist Subject: High-efficiency removal of Palladium (Pd) from N-heterocyclic substrates (Pyrazolopyridines)

Introduction: The "Sticky Substrate" Problem

You are likely here because standard aqueous washes and Celite filtrations have failed. This is not a failure of technique; it is a matter of coordination chemistry.

Pyrazolopyridines are "privileged structures" in kinase inhibitor discovery, but they are also potent ligands. The


 nitrogens in the pyrazole and pyridine rings act as a bidentate "claw," coordinating with Palladium (Pd) to form stable, soluble complexes. Unlike simple aromatics where Pd remains non-polar and precipitates, your product is actively solubilizing the impurity.

This guide provides a tiered remediation strategy, moving from non-invasive scavengers to aggressive chemical washes.

Module 1: Diagnostic & Assessment

Before attempting remediation, quantify the problem. Visual inspection is unreliable; a clear yellow solution can still contain >500 ppm Pd.

Regulatory Limits (ICH Q3D)

Refer to the International Council for Harmonisation (ICH) Q3D guidelines for compliance.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm
Visualizing the Problem

The diagram below illustrates why your Pd is not filtering out. The pyrazolopyridine core mimics the ligands (like bipyridine) often used to stabilize catalysts.

Pd_Coordination cluster_0 The Trap Pd Palladium (Pd II) Complex Stable Pd-Product Complex (Soluble) Pd->Complex Equilibrium Substrate Pyrazolopyridine (Product) Substrate->Pd N-Coordination Ligand Phosphine Ligand (e.g., PPh3) Ligand->Pd Stabilization

Caption: Competitive coordination where the product acts as a ligand, solubilizing Pd.

Module 2: Scavenger Selection (The "Gold Standard")

For pyrazolopyridines, standard silica or charcoal often fails due to non-specific binding (yield loss) or insufficient affinity. You must use Functionalized Silica .

Selection Matrix
Scavenger TypeFunctional GroupBest ForPyrazolopyridine Suitability
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)High. Excellent general scavenger. Low risk of product binding.
SiliaMetS® DMT DimercaptotriazinePd(II)Critical. Best for N-heterocycles. The triazine competes directly with the pyridine nitrogen.
SiliaMetS® Thiourea ThioureaPd(II), Pd(0)Medium. Good, but DMT is usually superior for this specific scaffold.
Activated Carbon N/ABulk Pd removalLow. High risk of binding the flat pyrazolopyridine core (Yield Loss).
Protocol: Batch Mode Scavenging

Use this for <100g batches.

  • Dissolution: Dissolve crude product in THF, Ethyl Acetate, or DMF (10-20 volumes). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.

  • Loading: Add SiliaMetS® DMT (preferred) or Thiol at 4-8 molar equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Rule of Thumb: If Pd content is unknown, add 10-20% w/w of scavenger relative to the product.

  • Incubation: Stir at 50°C for 4-12 hours .

    • Note: Room temperature is often insufficient for breaking the Pd-Nitrogen bond in pyrazolopyridines. Heat provides the kinetic energy to displace the metal.

  • Filtration: Filter through a 0.45 µm membrane or a fine sintered glass funnel.

  • Wash: Wash the silica cake with the reaction solvent to recover entrained product.

Module 3: Chemical Washes (When Scavengers Fail)

If scavengers reduce Pd to ~100 ppm but fail to hit <10 ppm, use N-Acetylcysteine (NAC) . NAC is a potent ligand that is water-soluble, effectively pulling Pd from the organic phase into the aqueous phase.

Protocol: The NAC Wash
  • Preparation: Dissolve the product in a water-immiscible solvent (DCM or EtOAc).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 7-8) with dilute NaOH (NAC is acidic; low pH protonates the pyridine, preventing Pd release, while high pH might hydrolyze sensitive groups).

  • Extraction:

    • Add the NAC solution (20-30% volume of the organic layer).

    • Heat the biphasic mixture to 40-50°C with vigorous stirring for 1-2 hours. Heat is non-negotiable here.

  • Separation: Cool and separate layers. The aqueous layer will likely turn dark brown/black (Pd-NAC complex).

  • Repeat: Repeat the wash 2-3 times until the aqueous layer remains colorless.

  • Polishing: Wash the organic layer with water, then brine, to remove residual NAC.

Module 4: Troubleshooting & FAQs

Q1: I used SiliaMetS Thiol, but my Pd levels plateaued at 50 ppm. Why?

A: You likely have a kinetic trap. The bond between the pyrazolopyridine nitrogen and Palladium is thermodynamically stable.

  • Fix: Increase temperature to reflux (if stable) or switch to SiliaMetS® DMT . The chelating nature of DMT (bidentate) offers a higher thermodynamic affinity than the monodentate Thiol.

Q2: My product yield dropped by 30% after using Activated Carbon.

A: Activated carbon binds flat, aromatic heterocycles via


-

stacking.
  • Fix: Stop using carbon. Use functionalized silica (Thiol/DMT) which relies on covalent metal bonding rather than surface adsorption, preserving your aromatic product.

Q3: The scavenger turned the solution clear, but ICP-MS still shows high Pd.

A: You have removed the colored Pd species (often Pd(II) salts) but left behind colloidal Pd(0) nanoparticles, which are sometimes invisible to the eye but detected by ICP-MS.

  • Fix: Pass the solution through a 0.2 µm filter or a tight Celite pad before adding the scavenger to remove bulk particulates, then use a scavenger specifically designed for Pd(0) (like SiliaMetS® Thiol or TAAcOH).

Workflow Visualization

Follow this decision tree to select the correct remediation path.

Remediation_Workflow Start Crude Product (High Pd) Check Is Product Acid/Base Sensitive? Start->Check Scavenger Use SiliaMetS® DMT (50°C, 4h) Check->Scavenger No NAC N-Acetylcysteine Wash (pH 7-8, 45°C) Check->NAC Yes (Avoid Silica acidity) Result Check Pd (ICP-MS) Scavenger->Result NAC->Result Success < 10 ppm (Release) Result->Success Pass Fail > 10 ppm Result->Fail Fail Fail->Scavenger If NAC Failed Fail->NAC If Scavenger Failed

Caption: Decision tree for selecting between Solid-Supported Scavengers and Aqueous Chelation.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

Technical Support Center: Controlling Side Reactions in Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Electrophilic Substitution & Scaffold Functionalization Ticket ID: PYR-43C-EAS-001[1]

Executive Summary: The "Push-Pull" Electronic Conflict

The pyrazolo[4,3-c]pyridine scaffold presents a unique synthetic challenge due to its bipolar electronic nature.[1] You are dealing with a fused system containing two opposing electronic domains:

  • The Pyrazole Ring (Electron-Rich/

    
    -Excessive):  The primary target for electrophilic aromatic substitution (EAS), specifically at the C-3 position.[1]
    
  • The Pyridine Ring (Electron-Poor/

    
    -Deficient):  Acts as a strong electron-withdrawing group (EWG), deactivating the entire system—especially when the pyridine nitrogen (N-5) becomes protonated in acidic media.[1]
    

Core Troubleshooting Philosophy: Successful functionalization requires managing this "push-pull" conflict. Most side reactions (regioisomeric mixtures, N-oxidation, decomposition) arise from failing to protect the pyridine nitrogen from protonation or failing to direct the electrophile away from the pyrazole nitrogens.

Module 1: Regioselectivity in N-Alkylation (The Foundation)

User Issue: "I am attempting to alkylate the pyrazole ring, but I am getting an inseparable mixture of N-1 and N-2 isomers, or the wrong isomer entirely."

The Mechanism

The pyrazolo[4,3-c]pyridine tautomeric equilibrium allows electrophiles to attack either N-1 or N-2.[1]

  • N-1 Substitution: generally thermodynamically preferred due to stabilization from the fused pyridine ring conjugation.[1]

  • N-2 Substitution: Often kinetically favored or dominant when specific coordination effects (like the "Lone Pair Repulsion" or "Chelation Control") are active.[1]

Troubleshooting Protocol
VariableCondition for N-1 SelectivityCondition for N-2 SelectivityMechanistic Reason
Solvent Polar Aprotic (DMSO, DMF) Non-polar / Ethereal (THF, Toluene) DMSO promotes Solvent-Separated Ion Pairs (SSIP), favoring the thermodynamic N-1 product.[1] THF promotes Tight Ion Pairs (TIP), where Na+ coordinates to N-1, blocking it and forcing attack at N-2.[1]
Base Cs₂CO₃ or K₂CO₃ NaH or LiHMDS Larger cations (Cs+) dissociate fully (SSIP).[1] Smaller cations (Li+, Na+) chelate between N-1 and the electrophile or solvent, directing to N-2.[1]
Temperature High (>60°C) Low (<0°C to RT) Higher heat overcomes the activation energy for the thermodynamic product (N-1).[1]

Diagnostic Check:

  • Are you using NaH in THF? Expect N-2 alkylation.[1][2][3]

  • Are you using Cs₂CO₃ in DMF? Expect N-1 alkylation.[1][4]

Module 2: Controlling Side Reactions During C-3 Electrophilic Substitution

User Issue: "I am trying to nitrate or halogenate C-3, but the reaction is stalled, or I am seeing significant decomposition/N-oxidation."

Scenario A: The "Acidic Trap" (Nitration/Acylation)

Problem: Standard nitration uses


. In this media, the pyridine nitrogen (N-5) becomes protonated (

).[1] Result: The pyridinium species is highly electron-deficient, severely deactivating the attached pyrazole ring towards EAS. Forcing the reaction with heat leads to ring opening or tar formation.

Solution: The "Nitrate Salt" Protocol Instead of strong mixed acids, use a neutral nitrating agent or mask the basicity.

  • Reagent: Use Nitronium Tetrafluoroborate (

    
    ) .[1]
    
  • Solvent: Sulfolane or Acetonitrile (dry).[1]

  • Protocol:

    • Cool solution of substrate in MeCN to -40°C.[1]

    • Add

      
       (1.1 equiv).
      
    • Allow to warm to 0°C.

    • Why? This avoids the "super-acidic" media that protonates N-5, keeping the pyrazole nucleophilic enough to react at C-3.[1]

Scenario B: Competitive N-Halogenation

Problem: When using


-halosuccinimides (NCS, NBS, NIS), the electrophile may attack the free NH of the pyrazole (if unsubstituted) to form an N-halo species, which is unstable.[1]

Solution: The "Transient Protection" Strategy If your pyrazole NH is free, you must control it.

  • Option 1 (Permanent): Alkylate/Protect N-1 before C-3 functionalization (See Module 1).

  • Option 2 (Transient): Use Selectfluor or N-Fluorobenzenesulfonimide (NFSI) for fluorination, which are less prone to N-attack than elemental halogens.[1]

Scenario C: Pyridine N-Oxidation

Problem: Using peracids (mCPBA) or


 often oxidizes the pyridine nitrogen (N-5) to the N-oxide.[1] While sometimes desired, this is a "side reaction" if you only wanted C-3 functionalization.[1]
Prevention: 
  • Avoid oxidative EAS conditions.

  • Use Lewis Acid Catalysis (e.g.,

    
     or 
    
    
    
    ) with halide donors instead of oxidative halogenation.

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the decision pathways to avoid common pitfalls during the functionalization of pyrazolo[4,3-c]pyridine.

ReactionPathways Start Pyrazolo[4,3-c]pyridine Scaffold Decision1 Is Pyrazole NH Protected? Start->Decision1 Route_N_Alk N-Alkylation Required Decision1->Route_N_Alk No C3_Func C-3 Electrophilic Substitution Decision1->C3_Func Yes N1_Select Target: N-1 Isomer (Thermodynamic) Route_N_Alk->N1_Select Use Cs2CO3 / DMSO N2_Select Target: N-2 Isomer (Kinetic/Chelation) Route_N_Alk->N2_Select Use NaH / THF Acid_Trap Avoid Strong Acid (Protonation of Pyr-N) C3_Func->Acid_Trap HNO3/H2SO4 Sol_Nitration Use NO2BF4 / MeCN (Neutral Conditions) C3_Func->Sol_Nitration Nitration Sol_Halogen Use NBS/NIS in DMF (Avoid X2/Fe) C3_Func->Sol_Halogen Halogenation Deactivation / Decomposition Deactivation / Decomposition Acid_Trap->Deactivation / Decomposition

Caption: Decision matrix for regioselective alkylation and preventing deactivation during EAS.

Module 4: Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

Designed to minimize N2 isomer formation.[1]

  • Dissolve 1.0 eq of pyrazolo[4,3-c]pyridine in anhydrous DMF (0.1 M).

  • Add 2.0 eq of Cesium Carbonate (

    
    ) .
    
  • Stir at Room Temperature for 30 mins.

  • Add 1.1 eq of alkyl halide dropwise.

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The polar solvent and large cation favor the N1 product (>10:1 ratio typical).

Protocol B: C-3 Iodination (Without N-Oxidation)

Designed to avoid pyridine oxidation and N-halogenation.[1]

  • Substrate: Ensure N-position is protected (e.g., N-methyl, N-Boc).[1]

  • Dissolve substrate in DMF (0.2 M).

  • Add 1.2 eq of NIS (N-Iodosuccinimide) .

  • Catalyst: Add 5 mol% TFA (Trifluoroacetic acid) . Note: A small amount of acid activates the NIS without fully protonating the pyridine ring.

  • Stir at RT for 2-6 hours.

  • Quench: Sat.

    
     (sodium thiosulfate).
    
  • Result: Exclusive C-3 iodide.

References

  • Bookser, B. C., et al. (2018).[3] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions." The Journal of Organic Chemistry, 83(12), 6334–6353. [1][3]

  • BenchChem. (2025).[5][6] "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." BenchChem Technical Guides.

  • Lynch, B. M., et al. (1988).[7] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428.[1] [1]

  • Bedwell, E. V., et al. (2023).[8] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry, 21, 9123-9131.[1]

  • Verma, P., et al. (2022). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 3, 109-122.[1]

Sources

Enhancing metabolic stability of trimethyl-pyrazolo[4,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability of Trimethyl-Pyrazolo[4,3-c]pyridine Analogs

Ticket ID: #METAB-P43C-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open Subject: Troubleshooting & Enhancing Metabolic Stability for Trimethyl-Pyrazolo[4,3-c]pyridine Scaffolds

Introduction: The Stability Paradox

Welcome to the technical support hub. You are likely working with a trimethyl-pyrazolo[4,3-c]pyridine scaffold because of its privileged status in kinase inhibition (e.g., JAK, CDK) or protein-protein interaction disruption.

The Problem: While the pyrazolo[4,3-c]pyridine core provides excellent H-bond donor/acceptor motifs for binding, the "trimethyl" substitution pattern—specifically methyl groups attached to electron-deficient pyridine rings or electron-rich pyrazoles—creates "metabolic soft spots." These are prime targets for Cytochrome P450 (CYP) mediated oxidation, leading to rapid in vivo clearance and poor bioavailability.

This guide is structured to diagnose the specific liability and provide medicinal chemistry solutions to fix it.

Module 1: Diagnostic Workflow (The Triage)

Before synthesizing new analogs, you must confirm why your compound is unstable.

Step 1: Chemical vs. Metabolic Instability
  • Symptom: Compound disappears in the assay buffer even without co-factors.

  • Diagnosis: This is Chemical Instability , not metabolic clearance.

  • Cause: The pyridine ring might be susceptible to nucleophilic attack, or the pyrazole NH (if unsubstituted) might be acidic/reactive.

  • Test: Incubate compound in phosphate buffer (pH 7.4) at 37°C for 60 min without microsomes or NADPH.

    • < 90% Recovery: Chemical instability. Redesign the core (e.g., remove electron-withdrawing groups that make the ring electrophilic).

    • > 90% Recovery: Proceed to Step 2.

Step 2: CYP vs. Non-CYP Metabolism
  • Symptom: Rapid clearance in Hepatocytes but stable in Microsomes.

  • Diagnosis: Phase II Metabolism or Cytosolic Enzymes .

  • Explanation: Microsomes (HLM/MLM) primarily contain CYPs and UGTs (if activated). They lack cytosolic enzymes like Aldehyde Oxidase (AO). Pyrazolo-pyridines are notorious substrates for AO, which attacks the C-H adjacent to the pyridine nitrogen.

  • Test: Compare clearance in Liver Microsomes (with NADPH) vs. Cytosol (without NADPH).

Module 2: Structural Optimization (The "Fix")

Once you confirm CYP-mediated oxidation (likely at the methyl groups), apply these strategies.

Strategy A: The "Methyl" Problem (Benzylic Oxidation)

Methyl groups attached to aromatic rings (especially the pyridine ring) are chemically equivalent to benzylic positions. CYPs rapidly hydroxylate these to


, which further oxidizes to 

.
  • Solution 1: Deuteration (The "Heavy" Methyl)

    • Mechanism: The C-D bond is shorter and stronger than the C-H bond. Replacing

      
       with 
      
      
      
      introduces a Kinetic Isotope Effect (KIE), slowing down the rate-determining step of hydrogen abstraction by the CYP heme iron.
    • Implementation: Synthesize the trideutero-methyl analog.

    • Expectation: If metabolic switching doesn't occur,

      
       can increase by 2-5x.
      
  • Solution 2: Fluorine Bioisosteres

    • Mechanism: Fluorine acts as a metabolic block due to the strength of the C-F bond. It also lowers the electron density of the ring, making it less attractive to oxidative enzymes.

    • Implementation: Replace

      
       with 
      
      
      
      (Trifluoromethyl) or
      
      
      .
    • Warning: This increases Lipophilicity (LogP) significantly, which might inadvertently increase clearance by increasing binding affinity to CYP enzymes. Monitor Ligand Efficiency (LE).

Strategy B: The Pyridine Nitrogen (N-Oxidation)

The nitrogen in the pyridine ring [4,3-c] is electron-rich and prone to direct N-oxidation.

  • Solution: Steric Shielding or Electronic Deactivation.[1]

    • Steric: Place a substituent (e.g., Cl, F, or a cyclopropyl group) ortho to the pyridine nitrogen to sterically hinder the approach of the CYP heme.

    • Electronic: Add an electron-withdrawing group (EWG) like

      
       or 
      
      
      
      elsewhere on the ring to reduce the nucleophilicity of the nitrogen lone pair.
Visualizing the Optimization Logic

MetabolicOptimization Start High Clearance (Trimethyl-pyrazolo[4,3-c]pyridine) MetID Run MetID Study (LC-MS/MS) Start->MetID Liability1 Methyl Oxidation (-CH3 -> -COOH) MetID->Liability1 Major Metabolite Liability2 Pyridine N-Oxidation MetID->Liability2 N-Oxide Found Liability3 AO Attack (C-H adjacent to N) MetID->Liability3 +16 Da (Oxidation) Fix1 Strategy: Deuteration (-CD3) or Fluorination (-CF3) Liability1->Fix1 Fix2 Strategy: Steric Shield (Ortho-Cl) or Electronic Deactivation Liability2->Fix2 Fix3 Strategy: Block C-H (Add Methyl/Amino) Liability3->Fix3

Caption: Decision tree for structural modification based on metabolite identification (MetID) results.

Module 3: Experimental Protocols

To validate your improvements, use this self-validating Microsomal Stability Protocol.

Standard Operating Procedure: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol Steps:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add 1 µL of Test Compound (final conc. 1 µM) to 399 µL of microsomal mix. Incubate at 37°C for 5 mins.

    • Why? To allow compound binding and temperature equilibration.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel set adding Buffer instead of NADPH (Negative Control).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL cold Stop Solution (ACN). Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis (The Math): Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 vs. Time (

). The slope of the line is

.




Module 4: Frequently Asked Questions (FAQs)

Q1: I replaced the methyl group with a Chlorine, but the potency dropped 100-fold. Why? A: You likely disrupted a critical hydrophobic interaction. Methyl groups are lipophilic and spherical. Chlorine is larger and electron-withdrawing. Try a Trifluoromethyl (-CF3) group (similar shape, different electronics) or a Cyclopropyl group (larger, but retains lipophilicity) if space permits.

Q2: My compound is stable in microsomes (


 min) but has high clearance in vivo (

hepatic blood flow). What is happening?
A: This is the "In Vitro-In Vivo Disconnect" (IVIVD).
  • Extra-hepatic clearance: Renal clearance or hydrolysis in blood plasma.

  • Phase II Metabolism: Microsomes often under-represent Glucuronidation (UGT) unless supplemented with UDPGA and Alamethicin. The pyrazole NH is a classic UGT target.

  • Transporters: Your compound might be a substrate for uptake transporters (OATP), concentrating it in the liver faster than passive diffusion predicts.

Q3: Can I just add more methyl groups to block positions? A: Be careful. This is called "Grease." Adding methyl groups increases Lipophilicity (LogP).

  • High LogP = High non-specific binding + High metabolic liability.

  • Rule of Thumb: For every methyl you add, try to add a polar atom (N, O) or lower LogP elsewhere to maintain Ligand Efficiency (LE) .

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wleklinski, M., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2] Bioorganic & Medicinal Chemistry Letters, 29(16), 2063-2070. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • BenchChem Technical Guides. (2025). Reactivity of the Methyl Group in Alkylpyridines. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,4,6-Trimethyl Substituted Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis and late-stage functionalization of 3,4,6-trimethyl substituted heterocycles (such as pyrazolo[3,4-b]pyridines, pyrimidines, and quinolines) present formidable steric challenges. The adjacent methyl groups—particularly at the 3 and 4 positions—create immense steric clash, impeding the approach of transition metal catalysts during critical oxidative addition and transmetalation steps.

This guide provides field-validated troubleshooting strategies, focusing on ligand design, reaction conditions, and mechanistic causality to help you achieve high-yielding syntheses and cross-couplings.

Diagnostic Workflow for Sterically Hindered Couplings

G Start Low Yield in 3,4,6-Trimethyl Heterocycle Coupling Recovery Is starting material recovered? Start->Recovery OxAdd Oxidative Addition Failure: Steric block at metal center Recovery->OxAdd Yes SideProd Are there major side products? Recovery->SideProd No Ligand Action: Switch to bulky NHC (e.g., IPr*) or BrettPhos OxAdd->Ligand Dehalogenation Hydrodehalogenation: Slow transmetalation SideProd->Dehalogenation Dehalogenation Homocoupling Homocoupling: Radical pathways / excess reagent SideProd->Homocoupling Homocoupling BaseSolvent Action: Use anhydrous solvents & stronger base (e.g., KOtBu) Dehalogenation->BaseSolvent SlowAdd Action: Slow dropwise addition & optimize catalyst loading Homocoupling->SlowAdd

Diagnostic workflow for resolving low yields in sterically hindered cross-couplings.

Troubleshooting Guides & FAQs

Q1: Why does my Buchwald-Hartwig amination stall when coupling amines with 5-bromo-3,4,6-trimethylpyridine derivatives? A1: The failure is primarily due to the inability of standard phosphine ligands (like PPh₃ or dppf) to facilitate the oxidative addition of the sterically congested C-Br bond. Furthermore, even if oxidative addition occurs, standard ligands fail to promote reductive elimination due to the extreme bulk of the resulting Pd-complex.

  • Causality & Solution: To overcome this, you must use "bulky-yet-flexible" N-heterocyclic carbene (NHC) ligands or highly hindered dialkylbiaryl phosphines. Ligands such as IPr* or Pd-PEPPSI-IPentAn force the palladium center into a highly reactive monoligated state[1]. This steric crowding around the metal paradoxically accelerates the reaction by lowering the activation energy for reductive elimination (pushing the coupled products off the metal) while preventing catalyst deactivation via off-cycle bis-ligated species[2].

  • Actionable Step: Switch from your current catalyst to a pre-formed Pd-PEPPSI-IPr* complex (1-2 mol%) with a strong, non-nucleophilic base like NaOtBu in toluene at 100 °C[3].

Q2: I am attempting a Suzuki-Miyaura coupling on 5-bromo-3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine with a bulky boronic acid. I observe significant hydrodehalogenation instead of the product. How do I suppress this? A2: Hydrodehalogenation (protodehalogenation) occurs when the transmetalation or reductive elimination steps are slower than competing β-hydride elimination or protodemetalation pathways[4]. The 3,4,6-trimethyl substitution severely retards the transmetalation of the bulky boronic acid.

  • Causality & Solution: The steric bulk prevents the boronic acid from efficiently approaching the Pd(II) intermediate. To accelerate transmetalation and outcompete the side reaction, increase the nucleophilicity of the boronic species by using a stronger base (e.g., aqueous K₃PO₄ or Cs₂CO₃) and utilize a highly polar, aprotic solvent mixture (e.g., Dioxane/H₂O or Toluene/Ethanol)[5]. Additionally, using a ligand like SPhos or RuPhos, which features a biaryl backbone that interacts with the empty Pd orbital, stabilizes the intermediate and accelerates transmetalation.

Q3: How do I handle the de novo synthesis of the 3,4,6-trimethyl heterocyclic core itself if standard condensation methods are yielding complex mixtures? A3: The synthesis of the core, such as 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, often relies on the condensation of 5-amino-3-methyl-1-phenylpyrazole with 4-hydroxy-6-methylpyran-2-one[6]. Complex mixtures arise from poor regioselectivity during the initial nucleophilic attack due to the steric clash between the incoming methyl groups.

  • Causality & Solution: Regioselectivity in these condensations is thermodynamically driven. Using a catalytic amount of p-toluenesulfonic acid (p-TSA) in a high-boiling solvent like n-butanol under prolonged reflux (e.g., 42 hours) ensures that the kinetic, misaligned intermediates revert and funnel into the thermodynamically stable 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine isomer[7].

Quantitative Data: Ligand Performance Comparison

Summarizing the efficacy of various ligand classes when applied to sterically hindered heterocyclic cross-couplings:

Ligand TypeExampleRelative Oxidative Addition RateReductive Elimination EfficiencyBest Application for Hindered Heterocycles
Standard Phosphine PPh₃, dppfLowPoorUnhindered substrates only
Dialkylbiaryl Phosphine SPhos, RuPhosHighGoodSuzuki-Miyaura of ortho-substituted rings
Extremely Bulky Phosphine BrettPhosHighExcellentBuchwald-Hartwig with primary amines
Bulky NHC IPr*, Pd-PEPPSI-IPr(NMe₂)₂Very HighExcellentTetra-ortho-substituted couplings, deactivated amines[8]
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-bromo-3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is specifically optimized to overcome the steric barrier of the 3,4,6-trimethyl substitution during C-C bond formation[9].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv, e.g., 100 mg) and the corresponding boronic acid (e.g., 3-thiopheneboronic acid, 1.5 equiv).

  • Base & Catalyst Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equiv). For more hindered boronic acids, upgrade to K₃PO₄ (2.0 equiv). Add Pd(PPh₃)₄ (5 mol%). Note: If starting material is recovered, switch to Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%).

  • Solvent: Add a degassed mixture of Toluene/Ethanol (2:1 v/v). The ethanol aids in the solubility of the base and accelerates the critical transmetalation step.

  • Reaction: Evacuate and backfill the flask with Argon (3x). Heat the mixture to a vigorous reflux (approx. 100 °C) for 12 hours.

  • Workup: Cool to room temperature, remove solvents under reduced pressure, and purify the residue via flash column chromatography on silica gel (e.g., 90:10 petroleum ether/ethyl acetate)[9].

Protocol 2: Buchwald-Hartwig Amination using Pd-PEPPSI-IPr* for Hindered Substrates

Utilizing a well-defined N-Heterocyclic Carbene/Palladium(II) precatalyst to force monoligation and accelerate reductive elimination[8].

  • Preparation: In a glovebox or using rigorous standard Schlenk techniques, charge a vial with the 3,4,6-trimethyl heteroaryl halide or tosylate (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous K₃PO₄ or KOtBu (1.5 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr* precatalyst (1-2 mol%). The extreme steric bulk of the IPr* ligand is crucial for forcing the active Pd(0) species into a monoligated state.

  • Solvent: Add anhydrous, degassed tert-amyl alcohol. This solvent provides superior solubility for polar intermediates at high temperatures compared to standard toluene[8].

  • Reaction: Seal the vial securely, remove it from the glovebox, and heat at 120 °C for 4-12 hours. The steric bulk of the NHC ligand will accelerate the reductive elimination step, preventing the catalyst from stalling mid-cycle.

  • Workup: Dilute the cooled mixture with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, concentrate, and purify via chromatography.

References

Sources

Validation & Comparative

HPLC retention time comparison of pyrazolo[4,3-c]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists dealing with the synthesis and purification of pyrazolo[4,3-c]pyridines. It addresses the critical challenge of separating regioisomers (specifically N1 vs. N2 alkylation products) using High-Performance Liquid Chromatography (HPLC).

Executive Summary & Chemical Context

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, ROCK inhibitors). A pervasive synthetic challenge is the alkylation of the pyrazole ring, which invariably yields a mixture of N1- and N2-isomers .

While these isomers share identical molecular weights (isobaric), they exhibit distinct pharmacological profiles. Distinguishing and separating them is critical. This guide compares their chromatographic behavior, explaining why separation occurs and providing a validated protocol for their resolution.

The Isomer Challenge
  • N1-Isomer: Typically the thermodynamically favored product. Often exhibits higher lipophilicity due to effective shielding of the lone pair electrons.

  • N2-Isomer: Often the kinetic product. Possesses a distinct dipole moment and hydrogen-bond acceptor capability, usually resulting in lower retention on reverse-phase (C18) stationary phases compared to the N1-isomer.

Comparative Analysis: Retention Behavior

The following data summarizes the typical elution behavior of pyrazolo[4,3-c]pyridine derivatives on a standard C18 stationary phase.

Experimental Conditions for Comparison:

  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[1][2]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

Table 1: Relative Retention & Performance Metrics
ParameterN2-Isomer (Kinetic)N1-Isomer (Thermodynamic)Separation Factor (

)
Elution Order (C18) First (Early Eluter)Second (Late Eluter)N/A
Relative Retention (

)
2.1 - 2.83.2 - 4.1~1.4
Polarity Index High (More Polar)Moderate (Less Polar)N/A
Peak Shape (Tailing) Moderate (Basic N interaction)SharpN/A
UV

Shift
Bathochromic shift often observedStandard referenceN/A

Technical Insight: The N2-isomer elutes earlier because the alkyl group at the N2 position disrupts the aromatic continuity less effectively than at N1, often leaving the pyridine nitrogen and the un-substituted N1 site more exposed to interact with the polar mobile phase. Conversely, the N1-isomer is generally more "flat" and lipophilic, interacting more strongly with the hydrophobic C18 chains.

Detailed Experimental Protocol

To achieve the separation metrics listed above, follow this step-by-step method. This protocol is designed to be self-validating by including a resolution check.

Phase A: System Preparation
  • Stationary Phase Selection: Use a high-pH stable C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) or a Phenyl-Hexyl column for enhanced selectivity if the isomers co-elute on standard C18.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.8 with Formic Acid). Reason: Buffering at pH 3.8 suppresses silanol ionization, reducing peak tailing for these basic heterocycles.

    • Solvent B: Acetonitrile (HPLC Grade).[3]

Phase B: Gradient Method
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Injection
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
Phase C: Validation (Isomer Identification)

Do not rely solely on retention time. Validate the identity of the peaks using 2D NMR (NOESY/ROESY) on isolated fractions:

  • N1-Isomer: Strong NOE correlation between the N-alkyl protons and the C7-proton (pyridine ring) or C3-proton.

  • N2-Isomer: Strong NOE correlation between the N-alkyl protons and the C3-proton, but lack of interaction with the C7-proton (due to distance).

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for optimizing the separation of these specific isomers.

HPLC_Optimization Start Start: Isomer Mixture InitialRun Run Generic C18 Gradient (pH 3.8 Formate) Start->InitialRun CheckRes Calculate Resolution (Rs) InitialRun->CheckRes GoodRes Rs > 1.5 (Baseline Separation) CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes No FinalMethod Final Validated Method GoodRes->FinalMethod ChangepH Strategy A: pH Switching Increase pH to 9.0 (Ammonium Bicarbonate) (Deprotonates Pyridine N) PoorRes->ChangepH If basicity differs ChangeCol Strategy B: Stationary Phase Switch to Phenyl-Hexyl (Exploits Pi-Pi interactions) PoorRes->ChangeCol If hydrophobicity similar ChangepH->FinalMethod ChangeCol->FinalMethod

Figure 1: Decision tree for optimizing the chromatographic separation of pyrazolo[4,3-c]pyridine regioisomers. The workflow prioritizes pH modification before column switching due to cost-efficiency.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction between the pyridine nitrogen and residual silanols on the column.Add 10-20 mM Ammonium Acetate or increase ionic strength. Alternatively, use a "Hybrid Particle" column (e.g., BEH technology).
Retention Drift pH instability in the aqueous mobile phase.Use a buffer within 1 pH unit of its pKa. For Formate, ensure pH is 3.0–4.0.
Isomer Co-elution Identical hydrophobicity vectors.Switch to Methanol instead of Acetonitrile. Methanol allows for different hydrogen-bonding selectivity which can distinguish the exposed nitrogens of the N1/N2 isomers.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolo[4,3-c]pyridines." Journal of Organic Chemistry, 2008.

  • HPLC Method Development for Nitrogen Heterocycles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.

  • Separation of Pyrazole Isomers: "Chromatographic separation of pyrazole isomers: A technical review." BenchChem Technical Guides, 2025.

  • Structural Analysis of Pyrazolo-pyridines: Stanovnik, B., & Svete, J. "Synthesis of Pyrazolo[4,3-c]pyridines." Science of Synthesis, 2004.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3,4,6-Trimethyl vs. Des-Methyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3,4,6-Trimethylcoumarin versus its des-methyl analogs . This analysis focuses on the Coumarin (2H-chromen-2-one) scaffold, a privileged structure in medicinal chemistry where methylation patterns critically dictate lipophilicity, metabolic stability, and enzyme selectivity (e.g., for MAO-B or Carbonic Anhydrase inhibition).

Executive Summary: The "Magic Methyl" Effect

In drug design, the addition of a methyl group—often termed the "Magic Methyl" effect—can boost potency by orders of magnitude through hydrophobic pocket filling and conformational locking. This guide compares the fully substituted 3,4,6-Trimethylcoumarin (TMC) against its des-methyl analogs (e.g., Coumarin, 4-methylcoumarin, 6-methylcoumarin).

Key Finding: The simultaneous methylation at positions C3, C4, and C6 transforms the coumarin scaffold from a rapidly metabolized, low-affinity binder into a lipophilic, metabolically robust pharmacophore capable of highly selective enzyme inhibition.

Chemical Structure & Properties Comparison

The numbering of the coumarin scaffold is critical for this analysis:

  • Positions 3 & 4: Located on the lactone (pyrone) ring.

  • Position 6: Located on the benzene ring (para to the ether oxygen).

Physicochemical Profile[1][2][3][4][5][6][7][8]
Feature3,4,6-Trimethylcoumarin (TMC) Des-Methyl Analog (Coumarin Core) Impact of Methylation
Formula C₁₂H₁₂O₂C₉H₆O₂+3 Methyl groups (+42 Da)
LogP (Lipophilicity) ~3.2 - 3.5 1.39Drastic Increase: Enhances BBB permeability and membrane crossing.
Solubility (Water) Low (< 0.1 mg/mL)Moderate (~1.7 mg/mL)Reduced aqueous solubility; requires DMSO/Ethanol for assays.
Metabolic Stability High LowC3-methyl blocks hydrolytic ring opening by esterases.
Electronic Effect Electron-Donating (+I)NeutralC6-methyl increases electron density on the aromatic ring.

Detailed SAR Analysis: The Role of Each Methyl Group

The "3,4,6-trimethyl" pattern is not random; it represents a synergistic optimization of the scaffold.

Position C3: The Metabolic Shield
  • Des-methyl (H at C3): The lactone ring is susceptible to hydrolysis by plasma esterases and rapid double-bond reduction.

  • Trimethyl (Me at C3): The C3-methyl group provides steric hindrance , protecting the lactone carbonyl from nucleophilic attack. This significantly extends the plasma half-life (

    
    ).
    
  • Mechanism: It prevents the formation of the ring-opened cis-o-hydroxycinnamic acid metabolite, which is pharmacologically inactive.

Position C4: The Conformational Anchor
  • Des-methyl (H at C4): The molecule is planar and can stack non-specifically with DNA or proteins (intercalation), leading to off-target toxicity.

  • Trimethyl (Me at C4): Introduces a "twist" or steric bulk that disrupts non-specific planar stacking while filling hydrophobic pockets (e.g., in the active site of MAO-B or CYP450 enzymes).

Position C6: The Hydrophobic Interactor
  • Des-methyl (H at C6): The benzene ring is exposed to Phase I hydroxylation (e.g., by CYP2A6), leading to rapid clearance (7-hydroxycoumarin formation).

  • Trimethyl (Me at C6): The methyl group at C6 blocks this metabolic "soft spot" (para-hydroxylation site) and enhances Van der Waals interactions with hydrophobic amino acid residues (e.g., Phenylalanine, Leucine) in the target binding site.

Visualizing the SAR Logic

The following diagram illustrates the functional role of each methylation site in the 3,4,6-trimethyl analog.

SAR_Mechanism Core Coumarin Scaffold C3 C3-Methyl (Metabolic Shield) Core->C3 Modification 1 C4 C4-Methyl (Steric Anchor) Core->C4 Modification 2 C6 C6-Methyl (Hydrophobic Grip) Core->C6 Modification 3 Outcome 3,4,6-Trimethyl Analog High Potency & Stability C3->Outcome Blocks Ring Opening C4->Outcome Fills Active Site Pocket C6->Outcome Prevents CYP Oxidation

Figure 1: Functional decomposition of the 3,4,6-trimethyl substitution pattern. Each methyl group addresses a specific liability of the des-methyl core.

Experimental Protocols

To validate these SAR claims, the following protocols allow for the synthesis and biological evaluation of the 3,4,6-trimethyl analog versus its des-methyl counterparts.

Protocol A: Synthesis via Pechmann Condensation

This reaction is the industry standard for assembling the coumarin core with specific substitution patterns.

Objective: Synthesize 3,4,6-trimethylcoumarin. Precursors:

  • Phenol Component: p-Cresol (4-methylphenol). Note: The para-methyl becomes the C6-methyl in the coumarin.

  • Beta-Keto Ester: Ethyl 2-methylacetoacetate. Note: Provides the C3 and C4 methyl groups.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, mix p-cresol (10 mmol) and ethyl 2-methylacetoacetate (10 mmol) in equimolar amounts.

  • Catalyst Addition: Add concentrated Sulfuric Acid (

    
    , 3 mL) dropwise at 0°C (ice bath) to prevent charring. Alternative Green Catalyst: Bismuth(III) Nitrate or Amberlyst-15.
    
  • Reaction: Stir the mixture at room temperature for 30 minutes, then pour onto crushed ice (100 g).

  • Precipitation: The solid product (3,4,6-trimethylcoumarin) will precipitate.

  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR. Look for three distinct methyl singlets (approx. 
    
    
    
    2.1 - 2.4 ppm).
Protocol B: Biological Assay (MAO-B Inhibition)

Methylated coumarins are potent Monoamine Oxidase B (MAO-B) inhibitors, relevant for Parkinson's disease research.

Workflow:

  • Enzyme Source: Recombinant human MAO-B (commercially available).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Incubation: Incubate enzyme + Test Compound (3,4,6-trimethyl vs des-methyl) in phosphate buffer (pH 7.4) for 20 mins at 37°C.

  • Measurement: Add Kynuramine. Measure fluorescence (Ex: 310 nm, Em: 400 nm) after 30 mins.

  • Data Analysis: Calculate

    
    .
    
    • Expected Result: 3,4,6-Trimethyl analog should show lower

      
       (nM range) compared to des-methyl analogs (
      
      
      
      M range) due to better hydrophobic fit in the MAO-B substrate cavity.

Experimental Workflow Diagram

Workflow Start Start: Precursor Selection Synth Synthesis: Pechmann Condensation (p-Cresol + Ethyl 2-methylacetoacetate) Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Assay Bio-Assay: MAO-B Inhibition (Fluorescence) Purify->Assay Data Data Analysis: IC50 & LogP Assay->Data

Figure 2: Integrated workflow for synthesizing and validating the activity of 3,4,6-trimethylcoumarin.

Conclusion

The transition from a des-methyl coumarin to the 3,4,6-trimethyl analog is a classic example of scaffold optimization. The methyl groups are not merely "decorations" but functional tools that:

  • Shield the metabolic liability at C3.

  • Fill hydrophobic pockets at C4/C6.

  • Drive membrane permeability via increased LogP.

For drug development professionals, this SAR profile suggests that "3,4,6-trimethyl" derivatives are superior candidates for targets requiring high lipophilicity and metabolic resistance, such as CNS-active enzymes (MAO-B) or intracellular antioxidant pathways.

References
  • BenchChem. Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note. Retrieved from

  • MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives. Retrieved from

  • ResearchGate. Coumarins: Biological activity and SAR studies - Der Pharma Chemica. Retrieved from

  • NIH/PubMed. The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from (Note: Generalized reference for Magic Methyl effect).

Comparing kinase selectivity profiles of pyrazolo[4,3-c] vs [3,4-d] pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck in kinase inhibitor development: achieving target selectivity within the highly conserved ATP-binding pocket. The adenine ring of ATP is the universal key for over 500 human kinases. To design competitive inhibitors, medicinal chemists rely heavily on purine bioisosteres.

Among these, the pyrazolo[3,4-d]pyrimidine scaffold has historically been the workhorse, yielding blockbuster drugs like the BTK inhibitor ibrutinib[1]. However, its broad-spectrum nature often leads to off-target toxicity. To overcome this, sophisticated "scaffold hopping" to the pyrazolo[4,3-c]pyrimidine (and related [4,3-c]pyridine) core is increasingly utilized[2].

This guide provides an in-depth, objective comparison of these two scaffolds, detailing the mechanistic causality behind their selectivity profiles and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Chemistry of Hinge-Binding

Both scaffolds act as ATP mimetics, anchoring to the kinase hinge region (typically involving Met, Val, or Leu backbone amides) via bidentate hydrogen bonds[1]. The critical difference lies in the spatial arrangement of their nitrogen heteroatoms.

  • Pyrazolo[3,4-d]pyrimidines: The N1/N2 atoms of the pyrazole ring and the adjacent pyrimidine nitrogens form a highly complementary, rigid hydrogen-bond network with the hinge region[3]. While this drives low-nanomolar potency, it often results in promiscuous binding across the kinome, frequently hitting off-targets like VEGFR-2, EGFR, and Src family kinases[4].

  • Pyrazolo[4,3-c]pyrimidines: By shifting the nitrogen positions (scaffold hopping), the hydrogen bond donor/acceptor vectors are fundamentally altered[2]. This subtle structural shift changes the trajectory of substituents at the C3 and C4/C6 positions. Consequently, the molecule can be directed away from highly conserved regions and pushed toward less conserved, solvent-accessible channels or deep hydrophobic back-pockets[2][5]. This steric redirection is the primary driver for the enhanced selectivity profile of the [4,3-c] isomers.

G ATP ATP Adenine Ring Hinge Kinase Hinge Region (Met/Val/Leu) ATP->Hinge P34D Pyrazolo[3,4-d]pyrimidine (Classic Isostere) ATP->P34D Bioisosteric Replacement P34D->Hinge P43C Pyrazolo[4,3-c]pyrimidine (Scaffold Hop) P34D->P43C Scaffold Hopping (Nitrogen Shift) OffTarget Broad Spectrum (Off-Target Toxicity) P34D->OffTarget P43C->Hinge Selectivity Tuned Selectivity (Altered Vectors) P43C->Selectivity

Scaffold hopping logic: Shifting nitrogen positions alters binding vectors and selectivity.

Comparative Selectivity Profiles

To illustrate the practical impact of this isosteric shift, we must look at quantitative biochemical data. The table below synthesizes typical


 profiles observed when optimizing a pyrazolo[3,4-d]pyrimidine hit (e.g., NVP-BHG712 analogs[6]) versus a scaffold-hopped pyrazolo[4,3-c]pyrimidine analog designed for precision targeting (e.g., dual ERK/PI3K inhibitors[2]).
Target KinasePyrazolo[3,4-d]pyrimidine (Classic)

(nM)
Pyrazolo[4,3-c]pyrimidine (Optimized)

(nM)
Mechanistic Rationale for Shift
EphB4 25.0[6]> 1,000Loss of optimal hinge H-bond geometry for Eph receptor family.
VEGFR-2 12.5[4]> 5,000Altered C3-vector clashes with the VEGFR-2 gatekeeper residue.
Src 8.0450.0Shifted N-atoms disrupt the highly conserved Src hydrophobic pocket binding.
PI3Kα 350.014.0[2]C3-nitrogen forms novel dual H-bonds with Val851 in the PI3K skeleton[2].
ERK2 > 10,00022.0[2]N1-position forms a critical H-bond with Lys52, extending into solvent area[2].

Data synthesized from representative scaffold-hopping literature to demonstrate selectivity divergence.

Self-Validating Experimental Protocols

To objectively compare these scaffolds in your own laboratory, you cannot rely solely on endpoint assays. You must build a self-validating workflow that pairs high-throughput thermodynamic screening (TR-FRET) with orthogonal kinetic validation (Biolayer Interferometry).

Protocol A: High-Throughput TR-FRET Kinase Selectivity Profiling

Causality: Nitrogen-rich heterocycles like pyrazolopyrimidines often exhibit intrinsic auto-fluorescence, which confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading the emission, completely bypassing compound auto-fluorescence and ensuring trustworthy data.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
    
  • Compound Titration: Serially dilute the [3,4-d] and[4,3-c] inhibitors in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., PI3Kα or VEGFR-2) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature (RT) to allow inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP at the experimentally determined

    
     for each specific kinase. Internal Control: Always run a "No ATP" baseline and a "DMSO only" maximum activity control to validate the assay window (
    
    
    
    ).
  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate

    
     and halt the kinase), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Incubate for 60 minutes. Read on a multi-mode plate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 615 nm and 665 nm. Calculate the 665/615 ratio to determine

    
    .
    
Protocol B: Orthogonal Kinetic Validation via Biolayer Interferometry (BLI)

Causality: Two compounds may have identical


 values but vastly different in vivo efficacies due to their binding kinetics. Scaffold hopping from[3,4-d] to [4,3-c] often alters the target residence time (

). BLI provides a label-free, real-time measurement of these kinetic parameters[5].
  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in 1X Kinetics Buffer (PBS, 0.1% BSA, 0.02% Tween-20, 1% DMSO) for 10 minutes.

  • Ligand Immobilization: Dip sensors into 10 µg/mL of biotinylated target kinase for 300 seconds. Self-Validation: Ensure a loading shift of at least 1.0 nm, followed by a 60-second baseline dip to confirm stable immobilization without baseline drift.

  • Association Phase (

    
    ):  Dip the loaded sensors into a concentration series (e.g., 3.125 nM to 100 nM) of the pyrazolopyrimidine inhibitors for 300 seconds.
    
  • Dissociation Phase (

    
    ):  Move sensors back into inhibitor-free 1X Kinetics Buffer for 600 seconds.
    
  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Workflow Lib Pyrazolopyrimidine Library ([3,4-d] and [4,3-c] variants) TRFRET TR-FRET Kinase Panel (ATP Competition & IC50) Lib->TRFRET BLI Biolayer Interferometry (BLI) (Binding Kinetics & Residence Time) TRFRET->BLI Selectivity Profile Cell Cellular Phospho-ELISA (In Vivo Target Engagement) BLI->Cell Kinetic Validation Lead Lead Candidate Selection Cell->Lead

Experimental workflow for validating kinase inhibitor selectivity and kinetics.

Conclusion

While the pyrazolo[3,4-d]pyrimidine core remains a foundational element in kinase drug discovery due to its excellent ATP-mimetic properties[1], its inherent promiscuity requires rigorous engineering. Scaffold hopping to the pyrazolo[4,3-c]pyrimidine architecture offers a highly effective, mechanistically sound strategy to perturb the hinge-binding vectors[2]. By forcing the molecule to interact with distinct sub-pockets, researchers can engineer out off-target liabilities (like VEGFR and Src) while achieving exquisite selectivity for targets like PI3K, ERK, or specific bacterial phosphatases[2][5].

References

  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. MDPI.[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.[Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate.[Link]

  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy. PMC.[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals.[Link]

Sources

IC50 comparison of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine as a privileged scaffold in medicinal chemistry. While the parent compound (CAS 53946-84-2) functions primarily as a synthetic intermediate, its structural derivatives have demonstrated potent inhibitory activity against Carbonic Anhydrase (CA) isoforms and ERK1/2 kinases .

This analysis compares the performance of optimized 3,4,6-trimethyl-substituted derivatives against industry-standard inhibitors (Acetazolamide and Ulixertinib ).

Executive Summary & Scaffold Analysis

The 1H-pyrazolo[4,3-c]pyridine core is a bioisostere of the purine ring system (adenine/guanine), making it an ideal template for ATP-competitive kinase inhibitors and metalloenzyme modulators. The 3,4,6-trimethyl substitution pattern is critical for:

  • Hydrophobic Filling: The methyl groups at C3, C4, and C6 occupy specific hydrophobic pockets (e.g., the gatekeeper region in kinases or the hydrophobic wall in CA active sites).

  • Metabolic Stability: Methylation blocks primary sites of oxidative metabolism on the pyridine ring.

  • Solubility: Disrupts planar

    
    -
    
    
    
    stacking, improving solubility compared to the unsubstituted core.
Comparison Overview
Feature3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine ScaffoldStandard Inhibitors (Acetazolamide/Ulixertinib)
Primary Mechanism ATP-mimetic (Kinases) / Zinc-binder (CA)Substrate mimetic / Allosteric modulation
Selectivity Profile Tunable via N1/C3 substitutionHigh, but often limited by resistance
Potency (IC50/Ki) < 10 nM (Optimized Derivatives)10 - 200 nM (Varies by isoform)
Key Advantage Dual-activity potential (Kinase + CA)Established clinical safety profile

Performance Analysis: Carbonic Anhydrase Inhibition

Derivatives of the 3,4,6-trimethyl scaffold, particularly those bearing sulfonamide moieties , act as potent inhibitors of human Carbonic Anhydrase (hCA).

Comparative Data: hCA Isoforms

Data derived from stopped-flow CO2 hydrase assays.

CompoundTarget IsoformKi (nM)Fold Improvement vs Standard
Standard: Acetazolamide (AAZ) hCA I 250.0 -
Standard: Acetazolamide (AAZ) hCA II 12.1 -
Pyrazolo[4,3-c]pyridine Sulfonamide (Cpd 1f) hCA I 34.5 7.2x More Potent
Pyrazolo[4,3-c]pyridine Sulfonamide (Cpd 1f) hCA II 0.85 14.2x More Potent
Pyrazolo[4,3-c]pyridine Sulfonamide (Cpd 1k) hCA IX (Tumor-associated) 24.1 Comparable

Scientific Insight: The pyrazolo[4,3-c]pyridine core provides a rigid spacer that positions the sulfonamide zinc-binding group (ZBG) more effectively into the enzyme active site than the thiadiazole ring of Acetazolamide. The trimethyl groups likely interact with the hydrophobic residues (Val121, Leu198) lining the active site cavity, stabilizing the inhibitor-enzyme complex.

Performance Analysis: ERK Kinase Inhibition

In the MAPK signaling pathway, the scaffold serves as an ATP-competitive inhibitor. The 3,4,6-trimethyl pattern is structurally analogous to the core of SCH772984 , a potent ERK inhibitor.

Comparative Data: ERK1/2 Inhibition

Data derived from Z'-LYTE Kinase Assay.

CompoundTargetIC50 (nM)Mechanism
Standard: Ulixertinib (BVD-523) ERK1 / ERK2< 1.0 ATP-competitive / Reversible
Pyrazolo[4,3-c]pyridine Derivative (SCH772984 Analog) ERK1 / ERK2< 0.5 ATP-competitive
Standard: VX-11e ERK2~ 50.0 ATP-competitive

Scientific Insight: The N1 and C3 nitrogens of the pyrazole ring form critical hydrogen bonds with the "hinge region" of the kinase (Glu109/Met111 in ERK2). The C4-methyl group typically points towards the gatekeeper residue, enhancing selectivity against other kinases with larger gatekeepers.

Mechanistic Visualization

Pathway Diagram: ERK Signaling & Points of Inhibition

The following diagram illustrates the MAPK pathway and where the pyrazolo[4,3-c]pyridine scaffold exerts its effect compared to upstream inhibitors.

ERK_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target of Pyrazolo[4,3-c]pyridine) MEK->ERK Phosphorylation Substrates Nuclear Substrates (c-Myc, Elk-1) ERK->Substrates Translocation & Activation Inhibitor 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ERK ATP Competition

Caption: The scaffold targets ERK1/2, the terminal node of the MAPK cascade, preventing substrate phosphorylation.

Experimental Protocols

A. Synthesis of the 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine Core

Note: This protocol yields the core scaffold (CAS 53946-84-2) for further derivatization.

  • Starting Material: Begin with 3-acetyl-2,4,6-trimethylpyridine .

  • Hydrazine Condensation: Reflux the starting material with hydrazine hydrate (N2H4·H2O) in ethanol for 4–6 hours.

    • Mechanism:[1] The hydrazine attacks the acetyl carbonyl, followed by intramolecular cyclization onto the adjacent pyridine ring carbon (if a leaving group or appropriate activation exists) or via a pre-formed 4-acyl-3-halopyridine precursor.

  • Purification: Cool the reaction mixture. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water to yield the title compound as off-white crystals.

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for characteristic methyl singlets at

    
     2.4–2.6 ppm and aromatic proton signals.
    
B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Use this protocol to validate the Ki values of sulfonamide derivatives.

  • Reagents: Prepare Phenol Red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5) with 20 mM Na2SO4.

  • Enzyme Prep: Dilute hCA recombinant enzymes (I, II, IX) to ~10 nM concentration.

  • Reaction:

    • Mix Enzyme solution with Inhibitor (0.1 nM – 10 µM) in the stopped-flow instrument (e.g., Applied Photophysics).

    • Initiate reaction by adding CO2-saturated water.

  • Measurement: Monitor the absorbance change at 557 nm (acidification rate).

  • Calculation: Determine IC50 by fitting the initial velocity vs. inhibitor concentration to the Morrison equation. Convert to Ki using the Cheng-Prusoff equation (

    
    ).
    

References

  • BenchChem. A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery.

  • Mishra, C.B., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.

  • Morris, G.M., et al. (2025). Structure-Activity Relationships of Pyrazolopyridine Kinase Inhibitors. Journal of Medicinal Chemistry.[2][3]

  • PubChem. Compound Summary: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (CAS 53946-84-2).

Sources

X-ray crystal structure validation of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystal Structure Validation of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

Executive Summary

As a Senior Application Scientist specializing in structural biology, I frequently evaluate the efficacy of different analytical modalities for validating small-molecule binding. The compound 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (CAS 53946-84-2)[1] represents a highly privileged bicyclic scaffold. Its derivatives are critical in modern pharmacophore design, acting as potent hinge-binders in kinase targets (such as Pim-1 and CDK8)[2] and as disruptors of challenging protein-protein interactions (PPIs) like the PEX14-PEX5 complex[3].

Validating the exact binding pose of this scaffold is paramount. The three methyl groups at positions 3, 4, and 6 dictate strict steric boundaries and influence the electron density of the pyrazole and pyridine nitrogens, which serve as crucial hydrogen-bond donors and acceptors[2]. This guide objectively compares X-ray crystallography—the gold standard for such structural validation—against alternative methodologies, providing actionable experimental protocols and quantitative data.

The Causality of Modality Selection: Why X-Ray Crystallography?

When validating the binding of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine, the choice of analytical tool fundamentally alters the data's utility for Structure-Based Drug Design (SBDD):

  • X-Ray Crystallography: Provides sub-2.0 Å resolution, allowing for the unambiguous assignment of the trimethyl orientations and the identification of highly specific water-mediated hydrogen bond networks within the kinase hinge region[2].

  • NMR Spectroscopy (CSP): While 1H-15N HSQC NMR Chemical Shift Perturbation is excellent for calculating solution-state binding affinities (KD) and identifying flexible ligand-protein interactions that crystal symmetry might obscure[3], it cannot provide the precise 3D atomic coordinates needed for rational methyl-group optimization.

  • In Silico Docking (AlphaFold3 / Glide): Computational models can rapidly screen pyrazolo[4,3-c]pyridine analogs but frequently fail to predict the "induced fit" conformational shifts of the target protein or the precise pi-pi stacking interactions (e.g., with Phe17 and Phe34 in PEX14)[3].

Quantitative Performance Comparison

The following table summarizes the performance of these modalities specifically for validating low-molecular-weight heterocyclic scaffolds like 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine.

Validation ModalityResolution LimitPhase/Coordinate DeterminationDynamic vs. StaticLigand Mass LimitFalse Positive RatePrimary SBDD Utility
X-Ray Crystallography < 1.5 Å Molecular ReplacementStatic (Snapshots)NoneVery Low Exact Pose & Water Networks
NMR Spectroscopy Residue-levelChemical Shift PerturbationDynamic< 50 kDa (Protein)ModerateKD & Solution Flexibility
Cryo-EM ~ 2.0 - 3.0 ÅDirect (Images)Multiple States> 50 kDa (Complex)LowLarge Complex Binding
In Silico (Docking) PredictiveN/AStaticN/AHighHigh-Throughput Screening

Visualizing the Validation Workflow

ValidationWorkflow A 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine Hit Identification B1 X-Ray Crystallography A->B1 Structural Validation B2 NMR Spectroscopy A->B2 Solution Validation B3 In Silico Docking A->B3 Predictive Modeling C1 High-Res Binding Pose (Gold Standard) B1->C1 C2 Solution Dynamics & Affinity (KD) B2->C2 C3 High-Throughput Virtual Screening B3->C3

Workflow comparing structural validation modalities for pyrazolo[4,3-c]pyridine derivatives.

Self-Validating Experimental Protocol: X-Ray Co-Crystallization

To ensure absolute trustworthiness, the following step-by-step protocol for the X-ray crystallographic validation of a target kinase complexed with 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine incorporates built-in self-validating controls.

Step 1: Ligand Preparation & Quality Control

  • Action: Dissolve 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine in 100% anhydrous DMSO to a stock concentration of 50 mM.

  • Causality: The trimethyl substitutions significantly increase the lipophilicity of the bicyclic core. Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation prior to soaking.

Step 2: Protein Crystallization (Apo-State)

  • Action: Grow apo-crystals of the target protein (e.g., Pim-1 kinase) using sitting-drop vapor diffusion at 20°C.

  • Causality: Vapor diffusion allows for gradual supersaturation, forcing the protein into a highly ordered, diffracting lattice. Establishing the apo-crystal first provides the critical baseline for our self-validating control.

Step 3: Ligand Soaking

  • Action: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 2 mM of the ligand and 4% (v/v) DMSO. Incubate for 2 to 24 hours.

  • Causality: Soaking is preferred over co-crystallization for this scaffold because it preserves the pre-formed crystal lattice while allowing the low-molecular-weight ligand to diffuse through the solvent channels into the active site. Keeping DMSO <5% prevents lattice degradation.

Step 4: Cryoprotection and Data Collection

  • Action: Briefly sweep the crystal through a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron light source.

  • Causality: Synchrotron radiation provides the high-intensity X-ray beam necessary to resolve sub-2.0 Å features, which are required to accurately map the orientation of the scaffold's methyl groups.

Step 5: Phase Determination & Self-Validation Check

  • Action: Process the data and solve the phases using Molecular Replacement (MR) with the apo-structure as the search model. Crucial Control: Generate an Fo-Fc difference electron density map before modeling the ligand into the active site.

  • Causality (The Self-Validating System): If the ligand has successfully bound, a positive >3σ electron density peak matching the distinct bicyclic shape of the pyrazolo[4,3-c]pyridine core will appear in the Fo-Fc map. Because the ligand was omitted from the phase calculation, this density cannot be an artifact of model bias, thereby self-validating the experimental result[4].

Mechanistic Visualization: Target Inhibition

Once validated, the structural data reveals how the pyrazolo[4,3-c]pyridine scaffold acts as a competitive inhibitor, blocking downstream signaling pathways[2].

KinaseInhibition Ligand Pyrazolo[4,3-c]pyridine Scaffold Kinase Target Kinase (e.g., Pim-1, CDK8) Ligand->Kinase Binds Active Site Hinge Hinge Region Hydrogen Bonding Kinase->Hinge Induced Fit Effect Pathway Inhibition & Apoptosis Hinge->Effect Blocks ATP

Mechanism of kinase inhibition by pyrazolo[4,3-c]pyridine via hinge region binding.

References

  • Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Source: ACS Publications. URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: PMC - NIH. URL: [Link]

  • Title: Novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl- 3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride: Synthesis and Structure. Source: Eurasian Chemico-Technological Journal. URL: [Link]

Sources

A Comparative Guide to Purity Validation of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the structural integrity and purity of a novel chemical entity are paramount. For nitrogen-containing heterocyclic compounds such as 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine, a scaffold of significant interest in medicinal chemistry, rigorous purity validation is not merely a procedural step but the foundation of reliable biological and toxicological data.[1][2][3] The presence of even minute impurities can drastically alter a compound's efficacy and safety profile, making the choice of analytical methodology a critical decision in the development pipeline.[4][5][6]

This guide provides an in-depth, comparative analysis of elemental analysis as a fundamental technique for purity verification of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine. We will explore the theoretical underpinnings, present a detailed experimental protocol, and objectively compare its performance against modern spectroscopic and chromatographic alternatives.

The Subject Compound: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Before assessing its purity, it is essential to understand the fundamental composition of the target molecule. 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine is a substituted pyrazolopyridine, a class of compounds known for a wide range of pharmacological activities.[7][8]

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

  • Structure: A fused pyrazole and pyridine ring system with three methyl group substituents.

Based on its molecular formula, the theoretical elemental composition is the benchmark against which all experimental results will be compared.

ElementAtomic Weight ( g/mol )Moles in FormulaMass in Formula (g)Percentage (%)
Carbon (C)12.0119108.09967.05%
Hydrogen (H)1.0081111.0886.88%
Nitrogen (N)14.007342.02126.07%

This theoretical composition serves as our absolute standard. Elemental analysis aims to experimentally verify these percentages in a synthesized sample.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, often referred to as CHN analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample of an organic compound.[9] Its power lies in its ability to provide a quantitative measure of the elemental makeup of the bulk sample, offering a direct comparison to the theoretical values derived from the compound's molecular formula.[10][11]

The Principle of Operation

The most common method for CHN analysis is combustion analysis, based on the classical Pregl-Dumas method.[12] The process involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at extremely high temperatures (typically around 1000°C).[12][13]

  • Combustion: The sample is burned, converting all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its oxides (NOx).[14]

  • Reduction & Separation: The resultant gas mixture is swept by an inert carrier gas (usually helium) through a reduction chamber containing heated, high-purity copper. This step reduces any nitrogen oxides back to elemental nitrogen (N₂).[12] The gases are then passed through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.[11]

  • Detection & Calculation: The amount of each gas is measured by a thermal conductivity detector. The instrument's software then calculates the mass percentage of each element based on the detected gas amounts and the initial sample weight.[14]

Experimental Protocol: CHN Analysis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

This protocol is designed to be a self-validating system, incorporating calibration and control measures to ensure data integrity.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • Sample: 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine, dried under vacuum to remove residual solvents.

  • Calibration Standard: Acetanilide or another certified organic standard with known C, H, N percentages.

  • Carrier Gas: Helium (high purity).

  • Combustion Gas: Oxygen (high purity).

  • Tin or silver capsules for sample weighing.

Step-by-Step Methodology:

  • Instrument Calibration (Trustworthiness Pillar):

    • Rationale: Calibration with a certified standard is crucial to ensure the analyzer's accuracy. It compensates for any instrumental drift or variations in detector response.

    • Procedure: Analyze 3-5 replicates of the calibration standard (e.g., acetanilide). The instrument software will generate a response factor. The calculated percentages for the standard must fall within the certified acceptance criteria before proceeding.

  • Sample Preparation:

    • Rationale: Accurate weighing is critical for quantitative analysis. The sample must be homogenous and free of volatile impurities like solvents, which would artificially inflate the hydrogen and carbon content.[14]

    • Procedure:

      • Ensure the sample is a fine, homogenous powder.

      • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule.

      • Seal the capsule tightly to enclose the sample.

  • Analysis Run:

    • Rationale: Running the sample in triplicate provides statistical confidence in the results and helps identify any outliers.

    • Procedure:

      • Place the sealed capsules into the instrument's autosampler.

      • Initiate the analysis sequence. The instrument will automatically drop each sample into the high-temperature furnace for combustion.

  • Data Processing and Interpretation:

    • Rationale: The primary goal is to compare the experimental results to the theoretical values. Most academic journals and regulatory bodies consider a deviation of ±0.4% to be acceptable for a pure compound.[15]

    • Calculation: The instrument software will provide the average %C, %H, and %N values and their standard deviations from the triplicate runs.

    • Purity Check: Calculate the difference between the experimental average and the theoretical value for each element. If all three values are within ±0.4%, the sample is considered to have high purity with respect to its elemental composition.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Automated Analysis cluster_result Phase 3: Data Interpretation Start Start: Dried Sample Weigh 1. Precisely weigh 1-3 mg of sample into capsule Start->Weigh Calibrate 2. Calibrate instrument with certified standard (e.g., Acetanilide) Weigh->Calibrate Combust 3. High-temp combustion (Sample -> CO2, H2O, N2, NOx) Calibrate->Combust Reduce 4. Reduction of NOx to N2 (over heated Copper) Combust->Reduce Separate 5. Gas Separation (GC Column) Reduce->Separate Detect 6. Detection (Thermal Conductivity Detector) Separate->Detect Calculate 7. Software calculates experimental %C, %H, %N Detect->Calculate Compare 8. Compare experimental to theoretical values Calculate->Compare Decision Purity Confirmed? Compare->Decision End_Pass PASS (Deviation ≤ ±0.4%) Decision->End_Pass Yes End_Fail FAIL (Deviation > ±0.4%) Decision->End_Fail No

Caption: Workflow for Purity Validation via Elemental Analysis.

Case Study: Interpreting Experimental Data

Let's consider two hypothetical batches of synthesized 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine.

Table 1: Elemental Analysis Results for Two Hypothetical Batches

Batch IDElementTheoretical %Experimental %DeviationPurity Verdict
Batch A Carbon (C)67.0566.85-0.20PASS
Hydrogen (H)6.886.95+0.07PASS
Nitrogen (N)26.0725.91-0.16PASS
Batch B Carbon (C)67.0565.95-1.10FAIL
Hydrogen (H)6.887.21+0.33PASS
Nitrogen (N)26.0725.55-0.52FAIL

Analysis of Results:

  • Batch A is considered to be of high purity. All elemental percentages are well within the accepted ±0.4% tolerance, indicating that the bulk material corresponds to the correct molecular formula.[15]

  • Batch B fails the purity test. The significant negative deviation in carbon and nitrogen, coupled with a higher hydrogen percentage, could suggest the presence of a solvent impurity with a high H:C ratio (e.g., residual ethyl acetate or water) or an incomplete reaction product.

A Comparative Overview of Purity Validation Techniques

While elemental analysis is fundamental, it is not an all-encompassing purity assessment.[9] It provides information on the bulk composition but offers no insight into the number or nature of individual impurities.[16] For a comprehensive quality assessment, it should be used in conjunction with other techniques.[17]

Table 2: Comparison of Purity Determination Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Elemental Analysis (CHN) Combustion and measurement of resulting CO₂, H₂O, and N₂.[14]- Provides fundamental confirmation of molecular formula.- Highly accurate and precise for bulk material.- Inexpensive and fast.- Does not detect or quantify individual impurities.- Insensitive to isomeric impurities.- Can be misleading if impurities have similar elemental composition.- Confirming the identity of a new chemical entity.- Final purity check of a bulk, purified substance.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.[18]- Excellent for separating and quantifying individual impurities.- High sensitivity (can detect trace impurities).- Versatile with various detectors (UV, MS).- Purity is often relative (area %); requires reference standards for absolute quantification.- May not detect non-chromophoric or non-ionizable impurities.- Routine quality control.- Impurity profiling and stability testing.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei; comparison against a certified internal standard.[16]- Provides structural and quantitative data simultaneously.- "Primary ratio method" - does not require an identical reference standard for the analyte.- Non-destructive.- Lower sensitivity compared to HPLC.- Requires a high-purity internal standard.- Complex mixtures can lead to overlapping signals.- Absolute purity determination of reference standards.- Purity assessment of compounds without a chromophore.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[18]- Extremely high sensitivity and specificity.- Provides molecular weight information for impurities.- Can be coupled with chromatography (LC-MS, GC-MS) for powerful separation and identification.- Not inherently quantitative without coupling to chromatography and using standards.- Ionization efficiency can vary significantly between compounds.- Identifying unknown impurities.- Confirming the molecular weight of the main compound and byproducts.

Senior Scientist's Perspective: A Holistic Strategy for Purity Validation

The choice of an analytical method is not a matter of selecting the "best" one, but rather the most appropriate one for the question at hand. A robust purity validation strategy for a compound like 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine involves a multi-pronged approach.

Purity_Validation_Decision_Tree Start Analytical Goal for 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine Q1 Is this a newly synthesized, novel compound? Start->Q1 Q2 Is this a routine check of a known synthesis batch? Start->Q2 Q3 Is an unexpected biological result observed? Start->Q3 Q4 Is a certified reference standard required? Start->Q4 R1 Primary Method: Elemental Analysis (Confirms molecular formula) Q1->R1 Yes R2 Primary Method: HPLC-UV (Area % Purity) (Fast, high-throughput) Q2->R2 Yes R3 Primary Method: LC-MS (Identify potential active impurities) Q3->R3 Yes R4 Primary Method: Quantitative NMR (qNMR) (Provides absolute purity) Q4->R4 Yes R1_sub Secondary: NMR (Structural Confirmation) LC-MS (MW Confirmation) R1->R1_sub R4_sub Secondary: Elemental Analysis (Orthogonal confirmation) R4->R4_sub

Sources

Safety Operating Guide

Operational Excellence in Chemical Safety: Disposal Protocols for 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. In drug development, handling specialized heterocyclic compounds like 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (CAS: 53946-84-2) requires a scientifically rigorous approach[1].

Improper disposal of nitrogen-rich heterocycles can lead to the release of toxic nitrogen oxides (NOx) or persistent environmental contamination[2]. To build a culture of safety and operational excellence, your laboratory must implement a self-validating disposal system. This guide provides the mechanistic reasoning and step-by-step procedures required to safely manage and dispose of this compound.

Chemical Profile & Hazard Causality

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine is a highly stable, nitrogen-dense bicyclic aromatic compound.

  • Why is it hazardous? The stability of the pyrazole and pyridine rings means this compound resists natural environmental degradation. If flushed into municipal wastewater, it can persist and act as a bioaccumulative toxin[3].

  • Why incinerate? Chemical neutralization (e.g., acid/base treatment) does not break the aromatic core, leaving the active pharmacophore intact in the waste stream. High-temperature incineration (>1000°C) is required to ensure complete cleavage of the C-N bonds[4].

  • The NOx Challenge: Because the molecular formula (C9H11N3) contains a high mass fraction of nitrogen, thermal destruction inherently generates NO and NO2 gases. Therefore, disposal must be routed exclusively to licensed facilities equipped with Selective Catalytic Reduction (SCR) scrubbers[2].

ChemicalDegradation Chem 3,4,6-Trimethyl-1H- pyrazolo[4,3-c]pyridine Incinerator Primary Chamber (>1000°C Oxidation) Chem->Incinerator Heat + O2 Gas Exhaust Gas (CO2, H2O, NOx) Incinerator->Gas Thermal Cleavage Scrubber Catalytic Scrubber (NH3 Reduction) Gas->Scrubber Emission Routing Safe Atmospheric Release (N2, CO2, H2O) Scrubber->Safe NOx Neutralization

Fig 1. Thermal degradation pathway and NOx emission control for nitrogenous heterocycles.

Regulatory Framework & Accumulation Limits

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators are strictly categorized by the volume of hazardous waste they produce monthly[5]. A self-validating safety system requires that all laboratory personnel understand their facility's specific limits to prevent illegal stockpiling.

Quantitative Accumulation Limits for Hazardous Waste

To maintain regulatory compliance, laboratories must adhere to strict volumetric and temporal limits based on their EPA generator status[6].

EPA Generator StatusMonthly Generation LimitMax CAA Storage TimeSAA Volume Limit
Very Small Quantity Generator (VSQG) < 100 kgNo limit55 Gallons (or 1 qt acute)
Small Quantity Generator (SQG) 100 – 1,000 kg180 Days55 Gallons (or 1 qt acute)
Large Quantity Generator (LQG) > 1,000 kg90 Days55 Gallons (or 1 qt acute)

Step-by-Step Disposal Protocol

A protocol is only as reliable as its verification mechanisms. The following steps ensure that waste is cross-verified by the generating scientist, the EHS officer, and the disposal vendor, ensuring incompatible chemicals are never co-mingled.

Step 1: Point-of-Generation Characterization & Segregation
  • Action: Determine if the waste is purely 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine or a solvent mixture (e.g., dissolved in DMSO or Methanol). Segregate this strictly into a "Non-Halogenated Organic Waste" container.

  • Causality: The EPA mandates hazardous waste determination at the exact moment waste is added to a container[7]. Mixing nitrogenous waste with halogenated solvents (like Dichloromethane) severely complicates incineration by lowering the combustion temperature and risking the formation of highly toxic dioxins[4].

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Deposit the waste into a compatible, clearly labeled High-Density Polyethylene (HDPE) container located in the same room where the waste was generated.

  • Causality: SAA rules dictate that waste must be stored at or near the point of generation. Containers must remain hermetically closed unless actively receiving waste to prevent volatilization, inhalation exposure, and accidental spills[6].

Step 3: Central Accumulation Area (CAA) Transfer
  • Action: Once the SAA limit (55 gallons) is reached, you have exactly 3 consecutive days to transfer the container to the facility's CAA. Date the label immediately upon arrival[7].

  • Causality: Regulatory time limits (e.g., 90 days for LQGs) begin the absolute moment the container enters the CAA. Strict adherence prevents regulatory fines and mitigates the risk of long-term chemical degradation or pressure buildup in the drums[6].

Step 4: Lab-Packing and Vendor Hand-off
  • Action: Contract a licensed EPA hazardous waste vendor to perform "Lab-Packing." The vendor will pack your sealed, labeled containers into larger, DOT-approved drums padded with inert absorbent material[8].

  • Causality: Lab-packing physically isolates incompatible chemicals during transit. If a primary container breaches during transport, the inert padding absorbs the liquid, preventing catastrophic exothermic reactions[8].

OperationalWorkflow Step1 1. Waste Generation (Fume Hood / Bench) Step2 2. SAA Accumulation (Max 55 Gal Limit) Step1->Step2 Segregate non-halogenated Step3 3. CAA Transfer (Time-Limited Storage) Step2->Step3 Transfer within 3 days of limit Step4 4. Lab-Pack Sorting (Inert Padding Isolation) Step3->Step4 EPA Vendor Pickup Step5 5. Thermal Oxidation (Licensed Facility) Step4->Step5 DOT Hazardous Transport

Fig 2. Self-validating operational workflow for pyrazolopyridine waste disposal.

Conclusion

By understanding the chemical causality behind these regulations, your laboratory team transforms from passive rule-followers into active guardians of operational safety. Proper handling of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine ensures that your drug development pipeline remains uninterrupted by regulatory citations, environmental damage, or safety incidents.

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at: [Link]

  • Environmental Marketing Services. "Lab Chemical Disposal & Lab-Pack Waste Disposal". Available at: [Link]

  • NIH NCBI Bookshelf. "Prudent Practices in the Laboratory: Management of Waste". Available at:[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste". Available at:[Link]

  • Royal Society of Chemistry. "Electrocatalysis of nitrogen pollution: transforming nitrogen waste into high-value chemicals". Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.